molecular formula C36H62N7O17P3S B15551073 trans-2-pentadecenoyl-CoA

trans-2-pentadecenoyl-CoA

Katalognummer: B15551073
Molekulargewicht: 989.9 g/mol
InChI-Schlüssel: BUFWYEICGKLDLP-OUZMRWKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-pentadecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-pentadecenoic acid. It is a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).
This compound has been reported in Homo sapiens with data available.

Eigenschaften

Molekularformel

C36H62N7O17P3S

Molekulargewicht

989.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-pentadec-2-enethioate

InChI

InChI=1S/C36H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h15-16,23-25,29-31,35,46-47H,4-14,17-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b16-15+/t25-,29-,30-,31+,35-/m1/s1

InChI-Schlüssel

BUFWYEICGKLDLP-OUZMRWKYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of trans-2-Pentadecenoyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentadecenoyl-CoA is a critical, yet often overlooked, intermediate in the metabolism of odd-chain fatty acids. As the C15:1 acyl-coenzyme A derivative, it stands at the crossroads of anabolic and catabolic pathways, primarily fatty acid elongation and β-oxidation. The metabolism of odd-chain fatty acids, such as pentadecanoic acid (C15:0), culminates in the production of propionyl-CoA, a metabolite with distinct and significant downstream effects compared to the acetyl-CoA generated from even-chain fatty acids. This technical guide provides an in-depth exploration of the function of this compound, detailing its metabolic fate, the enzymes that govern its transformations, and the broader implications for cellular energy and biosynthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the pertinent metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fatty acids are fundamental to cellular structure and function, serving as energy reservoirs, signaling molecules, and building blocks for complex lipids. While even-chain fatty acids have been extensively studied, odd-chain fatty acids (OCFAs) are gaining increasing attention for their unique metabolic pathways and potential roles in health and disease. Pentadecanoic acid (C15:0) is an OCFA that, upon activation to pentadecanoyl-CoA, enters the metabolic machinery of the cell. This compound emerges as a key intermediate in the subsequent processing of this 15-carbon fatty acid. Its primary functions are intrinsically linked to two major pathways:

  • β-Oxidation: The catabolic breakdown of fatty acids to generate energy.

  • Fatty Acid Elongation: The anabolic process of extending the carbon chain of fatty acids for the synthesis of longer fatty acids.

This guide will dissect the biochemical journey of this compound, providing a technical foundation for its investigation.

Metabolic Pathways Involving this compound

This compound is a transient molecule, existing as an intermediate in two opposing metabolic sequences. The direction of its flux is dictated by the energetic and biosynthetic needs of the cell.

β-Oxidation of Pentadecanoyl-CoA

The mitochondrial β-oxidation of pentadecanoyl-CoA proceeds through a series of enzymatic reactions to shorten the fatty acyl chain. This compound is generated in the first step of each cycle. The process for a saturated odd-chain fatty acid like pentadecanoic acid involves repeated cycles of four enzymatic reactions until the final three-carbon unit, propionyl-CoA, is produced.

The key steps involving the formation and subsequent metabolism of trans-2-enoyl-CoA intermediates in the β-oxidation of pentadecanoyl-CoA are:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons (C2 and C3) of the acyl-CoA chain, yielding a trans-2-enoyl-CoA. For pentadecanoyl-CoA, this would initially be this compound.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon of the trans-2-enoyl-CoA, forming L-3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-ketoacyl-CoA.

  • Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter.

This cycle repeats, with each turn generating one molecule of acetyl-CoA, one FADH₂, and one NADH. For pentadecanoyl-CoA (C15:0), this process undergoes six cycles, producing six molecules of acetyl-CoA and, in the final cycle, one molecule of propionyl-CoA.

Beta_Oxidation_of_Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Pentadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->trans_2_Pentadecenoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Pentadecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxypentadecanoyl_CoA L-3-Hydroxypentadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxypentadecanoyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxypentadecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase _3_Ketopentadecanoyl_CoA 3-Ketopentadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->_3_Ketopentadecanoyl_CoA NAD⁺ -> NADH Thiolase Thiolase _3_Ketopentadecanoyl_CoA->Thiolase Tridecanoyl_CoA Tridecanoyl-CoA (C13:0) Thiolase->Tridecanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Cycles Further Cycles of β-Oxidation (5x) Tridecanoyl_CoA->Further_Cycles Propionyl_CoA Propionyl-CoA Further_Cycles->Propionyl_CoA Six_Acetyl_CoA 6 Acetyl-CoA Further_Cycles->Six_Acetyl_CoA

Figure 1: β-Oxidation of Pentadecanoyl-CoA
Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid elongation systems extend the length of fatty acyl-CoAs. Trans-2-enoyl-CoA is a key intermediate in this anabolic pathway as well. This process is essentially the reverse of β-oxidation, but it utilizes a different set of enzymes and the reducing agent NADPH.

The four steps of fatty acid elongation are:

  • Condensation: A fatty acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase, forming a 3-ketoacyl-CoA that is two carbons longer.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase, using NADPH as the electron donor.

  • Dehydration: 3-hydroxyacyl-CoA dehydratase removes a molecule of water to create a trans-2-enoyl-CoA.

  • Reduction: Trans-2-enoyl-CoA reductase (TER) reduces the double bond of the trans-2-enoyl-CoA, using NADPH, to form a saturated acyl-CoA that is two carbons longer than the original substrate.[1][2]

This compound would be an intermediate in the elongation of tridecanoyl-CoA (C13:0) to pentadecanoyl-CoA (C15:0).

Fatty_Acid_Elongation Acyl_CoA_n Acyl-CoA (n carbons) Fatty_Acid_Elongase Fatty Acid Elongase Acyl_CoA_n->Fatty_Acid_Elongase _3_Ketoacyl_CoA_n2 3-Ketoacyl-CoA (n+2) Fatty_Acid_Elongase->_3_Ketoacyl_CoA_n2 CO2 CO₂ Fatty_Acid_Elongase->CO2 Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA Reductase _3_Ketoacyl_CoA_n2->Ketoacyl_CoA_Reductase _3_Hydroxyacyl_CoA_n2 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA_Reductase->_3_Hydroxyacyl_CoA_n2 NADPH -> NADP⁺ Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA Dehydratase _3_Hydroxyacyl_CoA_n2->Hydroxyacyl_CoA_Dehydratase trans_2_Enoyl_CoA_n2 trans-2-Enoyl-CoA (n+2) Hydroxyacyl_CoA_Dehydratase->trans_2_Enoyl_CoA_n2 H₂O Enoyl_CoA_Reductase trans-2-Enoyl-CoA Reductase (TER) trans_2_Enoyl_CoA_n2->Enoyl_CoA_Reductase Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA_Reductase->Acyl_CoA_n2 NADPH -> NADP⁺ Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Elongase

Figure 2: The Fatty Acid Elongation Cycle
The Metabolic Fate of Propionyl-CoA

The end product of odd-chain fatty acid β-oxidation, propionyl-CoA, is a key distinction from even-chain fatty acid metabolism. Propionyl-CoA is a versatile three-carbon molecule that can enter the tricarboxylic acid (TCA) cycle via a series of enzymatic conversions. This anaplerotic role allows for the replenishment of TCA cycle intermediates.

The conversion of propionyl-CoA to succinyl-CoA proceeds as follows:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.

Succinyl-CoA can then enter the TCA cycle.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->D_Methylmalonyl_CoA ATP, HCO₃⁻ Biotin Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Vitamin B12 TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 3: Metabolic Fate of Propionyl-CoA

Enzymology of trans-2-Enoyl-CoA Metabolism

The key enzymes that act upon trans-2-enoyl-CoA intermediates are the trans-2-enoyl-CoA reductases (TERs). These enzymes are critical for the final reduction step in fatty acid elongation. In mammals, the enzyme is also known as TECR.[2]

Substrate Specificity of trans-2-Enoyl-CoA Reductases

Trans-2-enoyl-CoA reductases exhibit specificity for the chain length of their substrates. While specific kinetic data for this compound is not extensively documented, studies on homologous enzymes provide insights into their substrate preferences.

SubstrateOrganism/EnzymeKm (µM)CofactorReference
Crotonyl-CoA (C4:1)Rat Liver Microsomes20NADPH
trans-2-Hexenoyl-CoA (C6:1)Rat Liver Microsomes0.5NADPH
trans-2-Hexadecenoyl-CoA (C16:1)Rat Liver Microsomes1.0NADPH
Crotonyl-CoA (C4:1)Euglena gracilis68NADH[3]
trans-2-Hexenoyl-CoA (C6:1)Euglena gracilis91NADH[3]

Table 1: Kinetic Parameters of trans-2-Enoyl-CoA Reductases for Various Substrates. This data suggests that the enzyme has a high affinity for medium-chain trans-2-enoyl-CoAs.

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Cells

This protocol outlines a general method for the extraction of acyl-CoAs from mammalian cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., a mixture of odd-chain acyl-CoAs not expected to be abundant in the sample)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol with internal standards to the plate and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of ice-cold methanol with internal standards.

  • Lysis and Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Acyl_CoA_Extraction_Workflow Start Start: Cultured Cells Harvest Harvest and Wash Cells (Ice-cold PBS) Start->Harvest Lyse Lyse and Extract with Cold Methanol (+ Internal Standards) Harvest->Lyse Centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) Lyse->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Extract (Nitrogen Evaporation) CollectSupernatant->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Centrifuge2 Centrifuge (15,000 x g, 10 min, 4°C) Reconstitute->Centrifuge2 Analyze LC-MS Analysis Centrifuge2->Analyze

Figure 4: Experimental Workflow for Acyl-CoA Extraction
Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase or cell lysate containing the enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH solution (e.g., 10 mM stock)

  • This compound substrate (or other trans-2-enoyl-CoA)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer and the desired concentration of this compound.

  • Initiation of Reaction:

    • Add the enzyme preparation to the cuvette and mix gently.

    • Initiate the reaction by adding NADPH to a final concentration of, for example, 100 µM.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺ (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be expressed in units of µmol of NADPH oxidized per minute per mg of protein.

Conclusion

This compound is a vital intermediate in the metabolism of odd-chain fatty acids, participating in both their breakdown for energy and their synthesis into longer chains. Its metabolic processing leads to the formation of propionyl-CoA, a molecule with significant implications for central carbon metabolism through its anaplerotic entry into the TCA cycle. Understanding the function and regulation of this compound and its associated enzymes is crucial for a complete picture of fatty acid metabolism and may offer novel therapeutic targets for metabolic diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the roles of this important metabolite.

References

Cellular Localization of trans-2-Pentadecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentadecenoyl-CoA is a key metabolic intermediate in the β-oxidation of odd-chain unsaturated fatty acids. Its cellular localization is critical to understanding the metabolic flux and regulation of fatty acid catabolism. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, the experimental methodologies used for its determination, and the metabolic pathways in which it participates. The primary organelles involved in its metabolism are the mitochondria and peroxisomes, each playing distinct but coordinated roles in fatty acid oxidation.

Data Presentation: Subcellular Distribution of Acyl-CoA Intermediates

While direct quantitative data for this compound is not extensively available in the literature, the distribution of acyl-CoA species is dictated by the substrate specificities of the enzymatic machinery within each organelle. Peroxisomes are primarily responsible for the initial chain shortening of very-long-chain fatty acids (VLCFAs) and some unsaturated fatty acids, while mitochondria are the primary site for the complete oxidation of long, medium, and short-chain fatty acids.[1] The following table summarizes the expected relative abundance of acyl-CoA intermediates based on the known functions of these organelles.

OrganellePrimary Acyl-CoA SubstratesExpected Relative Abundance of C15:1-CoA IntermediatesKey Enzymes
Mitochondria Long-chain, medium-chain, and short-chain saturated and unsaturated fatty acidsHighAcyl-CoA Dehydrogenases (LCAD, MCAD, SCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase
Peroxisomes Very-long-chain fatty acids (VLCFAs; >C22), branched-chain fatty acids, and some polyunsaturated fatty acidsModerate to LowAcyl-CoA Oxidase (ACOX), L- and D-Bifunctional Proteins, Thiolase

Experimental Protocols

Determining the subcellular localization of a transient metabolite like this compound requires a combination of precise organelle isolation and sensitive analytical techniques.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines the separation of mitochondrial and peroxisomal fractions from cultured cells or tissue homogenates.

Materials:

  • Fractionation Buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer or needle and syringe (27-gauge)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to induce swelling.

  • Lyse the cells by homogenization using a Dounce homogenizer or by passing the suspension through a 27-gauge needle multiple times.

  • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.

  • The supernatant from the previous step is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction, leaving the cytosolic fraction as the supernatant. Peroxisomes are often co-purified with mitochondria and can be further enriched using density gradient centrifugation (e.g., with a Percoll or sucrose gradient).

Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

Following subcellular fractionation, the acyl-CoA esters within each fraction are extracted and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Extraction Solvent (e.g., Acetonitrile:Methanol (B129727):Water 2:2:1 v/v/v)

  • Internal standards (e.g., odd-chain acyl-CoAs not expected in the sample)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • To the isolated organelle fractions, add ice-cold extraction solvent containing a known concentration of internal standards.

  • Vortex vigorously and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

  • Transfer the supernatant containing the acyl-CoA esters to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Inject the sample into the LC-MS/MS system. Acyl-CoA species are separated by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of the internal standard.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the metabolic pathways involving this compound in both mitochondria and peroxisomes.

Mitochondrial β-Oxidation of an Odd-Chain Unsaturated Fatty Acid

mitochondrial_beta_oxidation cluster_mito Mitochondrial Matrix metabolite metabolite enzyme enzyme organelle organelle Pentadecenoyl_CoA Pentadecenoyl-CoA trans_2_Pentadecenoyl_CoA This compound Pentadecenoyl_CoA:e->trans_2_Pentadecenoyl_CoA:w FAD -> FADH2 Hydroxy_Pentadecanoyl_CoA 3-Hydroxy- pentadecanoyl-CoA trans_2_Pentadecenoyl_CoA:e->Hydroxy_Pentadecanoyl_CoA:w H2O Keto_Pentadecanoyl_CoA 3-Keto- pentadecanoyl-CoA Hydroxy_Pentadecanoyl_CoA:e->Keto_Pentadecanoyl_CoA:w NAD+ -> NADH Tridecanoyl_CoA Tridecanoyl-CoA Keto_Pentadecanoyl_CoA:e->Tridecanoyl_CoA:w CoA-SH Acetyl_CoA Acetyl-CoA Keto_Pentadecanoyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Tridecanoyl_CoA->Propionyl_CoA β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase

Caption: Mitochondrial β-oxidation of pentadecenoyl-CoA.

Peroxisomal β-Oxidation Pathway

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_mito_placeholder Mitochondria metabolite metabolite enzyme enzyme VLCFA_CoA Very-Long-Chain Unsaturated Fatty Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA:e->trans_2_Enoyl_CoA:w O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_Enoyl_CoA:e->Hydroxyacyl_CoA:w H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA:e->Ketoacyl_CoA:w NAD+ -> NADH Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA:e->Chain_Shortened_Acyl_CoA:w CoA-SH Acetyl_CoA_perox Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_perox Mitochondria for\ncomplete oxidation Mitochondria for complete oxidation Chain_Shortened_Acyl_CoA->Mitochondria for\ncomplete oxidation Mitochondria or\nother pathways Mitochondria or other pathways Acetyl_CoA_perox->Mitochondria or\nother pathways ACOX Acyl-CoA Oxidase Bifunctional_Protein Bifunctional Protein Thiolase_perox Thiolase

Caption: Peroxisomal β-oxidation of a very-long-chain fatty acid.

Conclusion

The cellular metabolism of this compound is compartmentalized between mitochondria and peroxisomes. While mitochondria are the primary site for its complete oxidation, peroxisomes play a crucial role in the initial breakdown of its very-long-chain precursors. The precise distribution is a dynamic process influenced by the chain length and degree of unsaturation of the parent fatty acid. The experimental protocols outlined in this guide provide a robust framework for investigating the subcellular localization and quantification of this and other acyl-CoA intermediates, which is essential for a deeper understanding of lipid metabolism in health and disease.

References

An In-depth Technical Guide to trans-2-Pentadecenoyl-CoA: From Metabolic Intermediate to Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentadecenoyl-CoA is a long-chain, monounsaturated, odd-chain fatty acyl-coenzyme A that serves as a key metabolic intermediate in the biosynthesis and degradation of odd-numbered carbon chain fatty acids. Although not as extensively studied as its even-chain counterparts, its role in cellular metabolism is inferred from the well-established pathways of fatty acid elongation and beta-oxidation. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound. It details its metabolic context, enzymatic interactions, and provides detailed experimental protocols for its synthesis, purification, and analysis, catering to the needs of researchers in lipidomics, metabolic disorders, and drug development.

Discovery and History

The discovery of this compound is not attributed to a singular event or publication but rather to the systematic elucidation of fatty acid metabolism. Its existence was predicted as a logical intermediate within the established frameworks of two fundamental metabolic processes:

  • Fatty Acid Elongation: The process by which fatty acids are extended by two-carbon units. For the synthesis of odd-chain fatty acids like pentadecanoic acid (C15:0), propionyl-CoA (a three-carbon unit) serves as the initial primer instead of acetyl-CoA. Subsequent elongation cycles, each involving condensation, reduction, dehydration, and a final reduction, would necessitate the formation of trans-2-enoyl-CoA intermediates of increasing chain length, including this compound.

  • Beta-Oxidation of Odd-Chain Fatty Acids: The catabolism of odd-chain fatty acids proceeds through successive rounds of beta-oxidation, similar to even-chain fatty acids, yielding acetyl-CoA. The final cycle of beta-oxidation of a 17-carbon fatty acid (heptadecanoic acid) would produce acetyl-CoA and propionyl-CoA. This compound is an intermediate in this degradative pathway.

The history of its understanding is therefore intertwined with the foundational discoveries in lipid biochemistry, notably the work on coenzyme A by Fritz Lipmann and the elucidation of the fatty acid oxidation spiral by Eugene Kennedy and Albert Lehninger.

Metabolic Significance and Signaling Pathways

This compound is primarily a metabolic intermediate rather than a signaling molecule in its own right. Its significance lies in its position within the metabolism of odd-chain fatty acids.

De Novo Biosynthesis of Pentadecanoic Acid (C15:0)

The synthesis of odd-chain fatty acids begins with propionyl-CoA as a primer. The subsequent elongation steps are carried out by the fatty acid synthase (FAS) system, leading to the formation of this compound as an intermediate.

Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation_Cycles Elongation Cycles (x6) FAS->Elongation_Cycles Condensation, Reduction, Dehydration trans_2_Pentadecenoyl_CoA This compound Elongation_Cycles->trans_2_Pentadecenoyl_CoA Reduction trans_2_Pentenoyl_CoA trans-2-Pentenoyl-CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) trans_2_Pentadecenoyl_CoA->Pentadecanoyl_CoA trans-2-enoyl-CoA reductase

Figure 1: De novo synthesis of Pentadecanoyl-CoA.
Beta-Oxidation of Heptadecanoic Acid (C17:0)

In the mitochondrial matrix, the breakdown of odd-chain fatty acids like heptadecanoic acid involves this compound as an intermediate.

Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) Oxidation1 Acyl-CoA Dehydrogenase Heptadecanoyl_CoA->Oxidation1 trans_2_Heptadecenoyl_CoA trans-2-Heptadecenoyl-CoA Oxidation1->trans_2_Heptadecenoyl_CoA Hydration Enoyl-CoA Hydratase L_3_Hydroxyheptadecanoyl_CoA L-3-Hydroxyheptadecanoyl-CoA Hydration->L_3_Hydroxyheptadecanoyl_CoA Oxidation2 3-Hydroxyacyl-CoA Dehydrogenase _3_Ketoheptadecanoyl_CoA 3-Ketoheptadecanoyl-CoA Oxidation2->_3_Ketoheptadecanoyl_CoA Thiolysis Thiolase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) Thiolysis->Pentadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA trans_2_Heptadecenoyl_CoA->Hydration L_3_Hydroxyheptadecanoyl_CoA->Oxidation2 _3_Ketoheptadecanoyl_CoA->Thiolysis Pentadecanoyl_CoA->Oxidation1 Further Oxidation trans_2_Pentadecenoyl_CoA This compound Pentadecanoyl_CoA->trans_2_Pentadecenoyl_CoA Acyl-CoA Dehydrogenase

Figure 2: Beta-oxidation of Heptadecanoyl-CoA.

Quantitative Data

Specific quantitative data for this compound is not widely available in the literature. The following table summarizes known data for related compounds, which can be used to estimate the properties of this compound.

Propertytrans-2-Hexenoyl-CoAtrans-2-Decenoyl-CoAtrans-2-Hexadecenoyl-CoAThis compound (Estimated)
Molecular Formula C27H44N7O17P3SC31H52N7O17P3SC37H64N7O17P3SC36H62N7O17P3S
Molecular Weight ( g/mol ) 879.67935.781019.941005.91
Km with trans-2-enoyl-CoA reductase (µM) 91[1]N/A1.0~1-5
Optimal Substrate for trans-2-enoyl-CoA reductase Medium-chainMedium-chainLong-chainLong-chain

Note: Estimated values are based on trends observed for fatty acyl-CoAs of varying chain lengths.

Experimental Protocols

Chemical Synthesis of this compound

A general method for the synthesis of acyl-CoAs can be adapted for this compound. This typically involves the activation of the free fatty acid and subsequent reaction with coenzyme A.

Materials:

  • trans-2-Pentadecenoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine

  • HPLC-grade water and acetonitrile (B52724)

  • Solid-phase extraction (SPE) C18 cartridges

Protocol:

  • Activation of the Fatty Acid: Dissolve trans-2-pentadecenoic acid in anhydrous THF. Add CDI in a 1.1 molar excess and stir under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours.

  • Reaction with Coenzyme A: In a separate flask, dissolve coenzyme A trilithium salt in water and adjust the pH to ~8.0 with triethylamine.

  • Coupling: Slowly add the activated fatty acid solution to the coenzyme A solution with vigorous stirring. Maintain the pH at ~8.0. Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture to pH ~3.0 with a dilute acid (e.g., HCl).

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution to remove unreacted coenzyme A and salts.

    • Elute the this compound with a mixture of acetonitrile and water.

    • Lyophilize the purified product.

Start trans-2-Pentadecenoic Acid Activation Activation (1-2 hours) Start->Activation CDI CDI in THF CDI->Activation Coupling Coupling Reaction (4-6 hours) Activation->Coupling CoA Coenzyme A Solution (pH 8.0) CoA->Coupling Purification Purification (SPE) Coupling->Purification Product This compound Purification->Product

Figure 3: Workflow for chemical synthesis.
LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific detection of acyl-CoAs.[2][3][4][5][6]

Instrumentation:

  • UPLC or HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z 1006.9)

  • Product Ion (Q3): A characteristic fragment resulting from the neutral loss of the 5'-ADP moiety (m/z 499.1)

Sample Preparation:

  • Extract acyl-CoAs from biological samples using an acidic organic solvent mixture (e.g., isopropanol/acetonitrile with acetic acid).

  • Centrifuge to pellet protein and other debris.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase conditions for injection.

Sample Biological Sample Extraction Acidic Organic Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Data Data Analysis Injection->Data

Figure 4: Workflow for LC-MS/MS analysis.
Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

The activity of trans-2-enoyl-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.

Materials:

  • Purified or partially purified trans-2-enoyl-CoA reductase

  • This compound (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and NADPH to a final concentration of 100-200 µM in a cuvette.

  • Add the enzyme preparation to the cuvette.

  • Initiate the reaction by adding this compound to a final concentration in the range of its expected Km (e.g., 1-10 µM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound, while not a widely recognized biomolecule, holds a crucial position in the metabolism of odd-chain fatty acids. Its study is essential for a complete understanding of lipid biochemistry and may provide insights into metabolic disorders related to fatty acid metabolism. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this and other understudied metabolic intermediates, ultimately contributing to advancements in metabolic science and therapeutic development.

References

An In-Depth Technical Guide to the Mitochondrial Beta-Oxidation of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial beta-oxidation is a critical catabolic process responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2, thereby fueling cellular energy production. While the oxidation of even-chain saturated fatty acids is well-understood, the metabolism of atypical fatty acids, such as odd-chain and unsaturated fatty acids, requires additional enzymatic steps. This guide focuses on the mitochondrial beta-oxidation of a specific odd-chain monounsaturated fatty acid: trans-2-pentadecenoyl-CoA.

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, and its derivatives are gaining interest due to their association with various health outcomes.[1] The metabolism of its monounsaturated counterpart, pentadecenoic acid (C15:1), provides a unique intersection of the pathways for odd-chain and unsaturated fatty acid oxidation. Understanding the intricacies of this process is crucial for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and nutritional science.

This technical guide provides a comprehensive overview of the core metabolic pathway, detailed experimental protocols for studying its enzymatic steps, and a summary of relevant quantitative data.

Core Metabolic Pathway

The mitochondrial beta-oxidation of this compound involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. As an odd-chain unsaturated fatty acid, its degradation utilizes the standard enzymes of beta-oxidation. The presence of the double bond at the trans-2 position allows it to directly enter the beta-oxidation spiral without the need for an initial acyl-CoA dehydrogenase step for the first cycle.

The overall process can be visualized as a spiral, where each turn involves four key enzymatic reactions, resulting in the removal of a two-carbon unit as acetyl-CoA.[2][3] For a 15-carbon chain, this process will occur for six cycles, ultimately yielding six molecules of acetyl-CoA and one molecule of propionyl-CoA.[4]

Key Enzymatic Steps:
  • Enoyl-CoA Hydratase: The beta-oxidation of this compound begins with the action of enoyl-CoA hydratase. This enzyme catalyzes the stereospecific hydration of the trans-double bond between the α and β carbons (C2 and C3), forming L-3-hydroxypentadecanoyl-CoA.[5]

  • L-3-Hydroxyacyl-CoA Dehydrogenase: The newly formed L-3-hydroxypentadecanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase. This NAD+-dependent reaction converts the hydroxyl group at the β-carbon into a keto group, yielding 3-ketopentadecanoyl-CoA and producing one molecule of NADH.[6][7]

  • β-Ketoacyl-CoA Thiolase: The final step of the cycle is the thiolytic cleavage of 3-ketopentadecanoyl-CoA by β-ketoacyl-CoA thiolase. This reaction, which requires a molecule of free coenzyme A (CoASH), releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain, in this case, tridecanoyl-CoA (C13:0).[8][9]

This cycle of hydration, oxidation, and thiolysis repeats, with each turn shortening the fatty acyl-CoA chain by two carbons and producing one molecule each of NADH, FADH2 (from the acyl-CoA dehydrogenase step in subsequent cycles with the now saturated chain), and acetyl-CoA. After six cycles of beta-oxidation, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]

Fate of Propionyl-CoA:

The propionyl-CoA generated from the oxidation of odd-chain fatty acids is not a direct substrate for the citric acid cycle. Instead, it is converted to succinyl-CoA through a three-step enzymatic pathway involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. Succinyl-CoA can then enter the citric acid cycle.[4]

Quantitative Data on Beta-Oxidation Enzymes

While specific kinetic data for the enzymes of beta-oxidation acting on C15 substrates are not extensively available in the reviewed literature, data for enzymes acting on substrates of similar chain lengths provide valuable insights into their potential activity. The following tables summarize representative kinetic parameters for the key enzymes of beta-oxidation. It is important to note that substrate specificity varies between enzyme isoforms (short-chain, medium-chain, long-chain, and very-long-chain).

Enzyme FamilySubstrate Chain Length SpecificityRepresentative Substrates & Kinetic ParametersSource
Acyl-CoA Dehydrogenases (ACADs) Short-chain (SCAD), Medium-chain (MCAD), Long-chain (LCAD), Very-long-chain (VLCAD)MCAD: High activity with C8-CoA.[10]
Enoyl-CoA Hydratases Short-chain and long-chain specific enzymes exist.Activity generally decreases with increasing chain length.[11][12]
L-3-Hydroxyacyl-CoA Dehydrogenases Short-chain, medium-chain, and long-chain specific enzymes.Most active with medium-chain substrates.[13]
β-Ketoacyl-CoA Thiolases Broad chain-length specificity.Two main forms: one in mitochondria and one in peroxisomes.[8]

It is important to note that these are general specificities and that quantitative kinetic data for C15 substrates would require specific experimental determination.

Experimental Protocols

The study of this compound metabolism involves the use of various biochemical assays to measure the activity of the individual enzymes of the beta-oxidation pathway and to quantify the metabolites produced.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor to determine the rate of the initial dehydrogenation step.

Principle: Acyl-CoA dehydrogenase catalyzes the formation of a double bond in the acyl-CoA substrate, with the concomitant reduction of FAD. The electrons are then transferred to an electron acceptor, such as ferricyanide (B76249) or a dye like dichlorophenolindophenol (DCPIP), which changes its absorbance upon reduction. A more specific assay for medium-chain acyl-CoA dehydrogenase (MCAD) utilizes 3-phenylpropionyl-CoA as a substrate, measuring the formation of cinnamoyl-CoA at 308 nm.[14]

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate), an electron acceptor (e.g., phenazine (B1670421) methosulfate and DCPIP), and the substrate (this compound or a suitable analog like 3-phenylpropionyl-CoA).[14]

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.[15]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in the enoyl-CoA substrate.

Principle: Enoyl-CoA hydratase catalyzes the addition of water to the trans-2 double bond of the enoyl-CoA substrate. The disappearance of the double bond leads to a decrease in absorbance at a specific wavelength (around 263 nm for many enoyl-CoAs).[8]

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl) and the substrate, this compound.

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of the 3-hydroxyacyl-CoA substrate.

Principle: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of the 3-hydroxy group to a 3-keto group. The activity can be measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[13][16] A coupled assay with thiolase can also be used to pull the reaction forward and prevent product inhibition.[13]

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NAD+, and the substrate, L-3-hydroxypentadecanoyl-CoA.

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation, using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for β-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA substrate.

Principle: β-Ketoacyl-CoA thiolase catalyzes the CoASH-dependent cleavage of a 3-ketoacyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored by a decrease in absorbance at a specific wavelength (around 303-310 nm), which is characteristic of the magnesium-complexed enolate of the 3-ketoacyl-CoA.

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, CoASH, and the substrate, 3-ketopentadecanoyl-CoA.

  • Initiate the reaction by adding the mitochondrial extract or purified enzyme.

  • Monitor the decrease in absorbance at approximately 305 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change.

LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.

Principle: Acyl-CoA esters are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest, allowing for their highly selective quantification.[2][3][17][18][19][20][21]

Protocol Outline:

  • Extraction: Quench cellular metabolism and extract acyl-CoAs using a suitable solvent system (e.g., acetonitrile (B52724)/methanol/water).[19]

  • Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile or methanol).[2][18]

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in positive ion mode. For each acyl-CoA, a specific multiple reaction monitoring (MRM) transition is monitored. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][22]

  • Quantification: Quantify the amount of each acyl-CoA by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample, like C17:0-CoA).[17]

Signaling Pathways and Logical Relationships

The regulation of mitochondrial beta-oxidation is a complex process involving hormonal signaling, substrate availability, and allosteric regulation of key enzymes. The following diagrams illustrate the overall workflow of beta-oxidation and a simplified representation of its regulation.

Beta_Oxidation_Workflow Fatty_Acid Fatty Acid (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA (in cytosol) Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine CACT CACT Acyl_Carnitine->CACT Inner Mitochondrial Membrane Mitochondrial_Fatty_Acyl_CoA Fatty Acyl-CoA (in matrix) CACT->Mitochondrial_Fatty_Acyl_CoA CPT II, CoA Beta_Oxidation Beta-Oxidation Spiral Mitochondrial_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd-chains) Beta_Oxidation->Propionyl_CoA ET_Chain Electron Transport Chain Beta_Oxidation->ET_Chain FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle -> Succinyl-CoA TCA_Cycle->ET_Chain FADH2, NADH ATP ATP ET_Chain->ATP

Caption: General workflow for mitochondrial fatty acid beta-oxidation.

Beta_Oxidation_Regulation Malonyl_CoA Malonyl-CoA (Fatty Acid Synthesis) CPT1 CPT I Malonyl_CoA->CPT1 inhibits Beta_Oxidation Beta-Oxidation CPT1->Beta_Oxidation allows NADH_NAD_ratio High NADH/NAD+ ratio Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase NADH_NAD_ratio->Hydroxyacyl_CoA_Dehydrogenase inhibits AcetylCoA_CoA_ratio High Acetyl-CoA/CoA ratio Thiolase Thiolase AcetylCoA_CoA_ratio->Thiolase inhibits Hydroxyacyl_CoA_Dehydrogenase->Beta_Oxidation part of Thiolase->Beta_Oxidation part of

Caption: Key allosteric regulators of mitochondrial beta-oxidation.

Conclusion

The mitochondrial beta-oxidation of this compound represents a fascinating convergence of the metabolic pathways for odd-chain and unsaturated fatty acids. While the general enzymatic steps are well-established, a deeper understanding of the quantitative aspects of this process, particularly the kinetic parameters of the involved enzymes with C15 substrates, requires further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore these questions. A thorough characterization of the metabolism of atypical fatty acids like pentadecenoic acid will undoubtedly contribute to our understanding of metabolic health and disease and may open new avenues for therapeutic intervention.

References

The Metabolic Crossroads of an Odd-Chain Unsaturated Fatty Acid: A Technical Guide to the Fate of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of trans-2-pentadecenoyl-CoA, an odd-chain, unsaturated fatty acyl-CoA intermediate. The metabolism of this molecule lies at the intersection of fatty acid beta-oxidation and the distinct metabolic pathway for odd-chain fatty acids. This document details the enzymatic steps involved in its breakdown, the subsequent utilization of its metabolic products, and potential anabolic roles. Furthermore, this guide presents detailed experimental protocols for the analysis of its metabolism and quantitative data for the key enzymes involved. Visualizations of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Odd-chain fatty acids, while less abundant than their even-chain counterparts, play significant roles in cellular metabolism and have been increasingly recognized for their implications in health and disease.[1] Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is a precursor to pentadecanoyl-CoA, which can be desaturated to form this compound. The metabolic processing of this compound is a critical aspect of lipid homeostasis, and its dysregulation may be associated with various metabolic disorders. Understanding the precise metabolic pathways and enzymatic machinery governing its fate is paramount for researchers in lipid metabolism, drug discovery targeting metabolic diseases, and nutritional science. This guide aims to provide an in-depth technical resource on the core aspects of this compound metabolism.

The Catabolic Pathway: Mitochondrial Beta-Oxidation

The primary catabolic fate of this compound is mitochondrial beta-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA and reducing equivalents (NADH and FADH2) that fuel ATP production. For this compound, the initial double bond at the C2 position means it enters the beta-oxidation spiral at the second step, bypassing the initial acyl-CoA dehydrogenase reaction.

The beta-oxidation of this compound proceeds through the following steps:

  • Hydration: The enzyme enoyl-CoA hydratase catalyzes the addition of a water molecule across the trans-double bond of this compound, forming L-3-hydroxypentadecanoyl-CoA.[2]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase then oxidizes L-3-hydroxypentadecanoyl-CoA to 3-ketopentadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[3]

  • Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-ketopentadecanoyl-CoA by Coenzyme A, yielding acetyl-CoA and tridecanoyl-CoA (a C13:0 acyl-CoA).[4]

This cycle repeats, with tridecanoyl-CoA re-entering the beta-oxidation spiral. In each subsequent cycle, two carbons are removed as acetyl-CoA. After five cycles of beta-oxidation, a five-carbon acyl-CoA, valeryl-CoA, remains. The final round of beta-oxidation cleaves valeryl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon acyl-CoA).[5]

The Fate of Propionyl-CoA

The propionyl-CoA generated from the beta-oxidation of this compound represents a key metabolic branch point. Unlike acetyl-CoA, which can be readily oxidized in the Krebs cycle, propionyl-CoA enters a separate anaplerotic pathway:

  • Carboxylation: Propionyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP.[6][7]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[8][9]

  • Isomerization: Methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[10][11]

Succinyl-CoA is an intermediate of the Krebs cycle and can be further metabolized to generate ATP or used in various biosynthetic pathways, including heme synthesis. This anaplerotic function of odd-chain fatty acid oxidation is crucial for replenishing Krebs cycle intermediates.

Potential Anabolic Fates

While the primary fate of this compound is catabolic, it can also potentially serve as a substrate for anabolic processes, although this is less characterized.

  • Fatty Acid Elongation: trans-2-enoyl-CoA intermediates can be substrates for the fatty acid elongation machinery in the endoplasmic reticulum and mitochondria. The enzyme trans-2-enoyl-CoA reductase can reduce the double bond to form a saturated acyl-CoA, which can then be elongated.[12]

  • Sphingolipid Metabolism: Homologous trans-2-enoyl-CoA species, such as trans-2-hexadecenoyl-CoA, are intermediates in the degradation of sphingosine-1-phosphate. It is plausible that this compound could interact with this pathway, although specific evidence is lacking.[12]

Data Presentation: Enzyme Kinetics

Quantitative data on the kinetic parameters of enzymes acting specifically on this compound and its downstream metabolites are scarce in the literature. The following tables summarize available kinetic data for key enzymes with closely related substrates.

Table 1: Kinetic Parameters of Beta-Oxidation Enzymes with Various Acyl-CoA Substrates

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/Tissue
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydecanoyl-CoA~5Not specifiedPig heart
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyhexadecanoyl-CoA~5Not specifiedPig heart
trans-2-Enoyl-CoA ReductaseCrotonyl-CoA (C4:1)68Not specifiedEuglena gracilis
trans-2-Enoyl-CoA Reductasetrans-2-Hexenoyl-CoA (C6:1)91Not specifiedEuglena gracilis

Note: Data for L-3-hydroxyacyl-CoA dehydrogenase is presented for medium and long-chain substrates as specific data for odd-chain substrates was not available.[13] Data for trans-2-enoyl-CoA reductase is from a non-mammalian source but provides an indication of substrate preference.[14]

Table 2: Kinetic Parameters of Enzymes in the Propionyl-CoA Catabolic Pathway

EnzymeSubstrateKm (mM)Organism/Tissue
Propionyl-CoA CarboxylasePropionyl-CoA0.29Not specified
Propionyl-CoA CarboxylaseATP0.08Not specified
Propionyl-CoA CarboxylaseBicarbonate3.0Not specified
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoANot specifiedHuman
Methylmalonyl-CoA MutaseAdenosylcobalaminIncreased by 40- to 900-fold in mutantsHuman

Experimental Protocols

Quantification of this compound and Related Metabolites by LC-MS/MS

Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):methanol:water).

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample (e.g., C17:0-CoA).

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[15]

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA.[6]

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard.

    • Generate a standard curve using known concentrations of acyl-CoA standards.

In Vitro Beta-Oxidation Assay

Objective: To measure the rate of beta-oxidation of this compound in isolated mitochondria or cell homogenates.

Methodology:

  • Substrate Preparation:

    • Synthesize or obtain radiolabeled [1-¹⁴C]-trans-2-pentadecenoic acid.

    • Activate the radiolabeled fatty acid to its CoA ester using acyl-CoA synthetase.

  • Reaction Mixture:

    • Prepare a reaction buffer containing essential cofactors for beta-oxidation (e.g., NAD+, FAD, Coenzyme A, L-carnitine for mitochondrial import).

    • Add isolated mitochondria or cell homogenate to the reaction buffer.

  • Initiation and Incubation:

    • Initiate the reaction by adding the radiolabeled this compound substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Measurement of Beta-Oxidation Products:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the acid-soluble products (acetyl-CoA and propionyl-CoA) from the unreacted substrate by centrifugation.

    • Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of beta-oxidation.[8]

Enzyme Assays for Key Beta-Oxidation Enzymes

5.3.1. Enoyl-CoA Hydratase Activity Assay

  • Principle: The hydration of the trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the enzyme source, and this compound.

    • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

5.3.2. L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

  • Principle: The oxidation of the L-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+, which is monitored by the increase in absorbance at 340 nm.[13]

  • Procedure:

    • Prepare a reaction mixture containing buffer, NAD+, the enzyme source, and L-3-hydroxypentadecanoyl-CoA.

    • Monitor the increase in absorbance at 340 nm over time.

5.3.3. β-Ketoacyl-CoA Thiolase Activity Assay

  • Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A is monitored by the decrease in absorbance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA at 303 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, Coenzyme A, MgCl₂, the enzyme source, and 3-ketopentadecanoyl-CoA.

    • Monitor the decrease in absorbance at 303 nm over time.

Mandatory Visualizations

Metabolic_Fate_of_trans_2_Pentadecenoyl_CoA cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_propionyl_coa_metabolism Propionyl-CoA Metabolism cluster_krebs_cycle Krebs Cycle t2pCoA This compound (C15:1) h3pCoA L-3-Hydroxypentadecanoyl-CoA t2pCoA->h3pCoA Enoyl-CoA Hydratase k3pCoA 3-Ketopentadecanoyl-CoA h3pCoA->k3pCoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) tCoA Tridecanoyl-CoA (C13:0) k3pCoA->tCoA β-Ketoacyl-CoA Thiolase (CoA-SH) acetylCoA1 Acetyl-CoA valerylCoA Valeryl-CoA (C5:0) tCoA->valerylCoA 4 Cycles of β-Oxidation (4 Acetyl-CoA) acetylCoA2 Acetyl-CoA propionylCoA Propionyl-CoA (C3:0) valerylCoA->propionylCoA Final Cycle of β-Oxidation (CoA-SH) dmCoA D-Methylmalonyl-CoA propionylCoA->dmCoA Propionyl-CoA Carboxylase (ATP, Biotin, CO2) lmCoA L-Methylmalonyl-CoA dmCoA->lmCoA Methylmalonyl-CoA Epimerase succinylCoA Succinyl-CoA lmCoA->succinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) krebs Krebs Cycle Intermediates succinylCoA->krebs LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) extraction Extraction with Acetonitrile/Methanol/Water + Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution drying->reconstitution lc Reverse-Phase Liquid Chromatography (C18 column) reconstitution->lc msms Tandem Mass Spectrometry (Positive Ion Mode, MRM) lc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification against Internal Standard and Standard Curve peak_integration->quantification results Acyl-CoA Concentrations quantification->results

References

The Biological Significance of trans-2-Pentadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentadecenoyl-CoA is a pivotal intermediate in the metabolism of odd-chain fatty acids. As a derivative of pentadecanoic acid (C15:0), a saturated fatty acid gaining recognition for its potential health benefits, understanding the metabolic fate and biological activities of its metabolites is of growing importance. This technical guide provides a comprehensive overview of the biological significance of this compound, focusing on its role in fatty acid β-oxidation. This document details the enzymatic reactions involving this intermediate, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent metabolic pathways.

Introduction

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, have long been considered minor players in lipid metabolism compared to their even-chain counterparts. However, recent research has highlighted the unique metabolic roles and potential health implications of OCFAs, particularly the saturated C15 fatty acid, pentadecanoic acid.[1][2] The metabolism of these fatty acids generates distinct intermediates, including this compound.

This guide focuses on the core biological significance of this compound as an intermediate in the mitochondrial β-oxidation of heptadecanoic acid (C17:0), a common dietary OCFA. The complete oxidation of odd-chain fatty acids yields acetyl-CoA and a terminal propionyl-CoA molecule, which has significant implications for anaplerosis of the citric acid cycle.[1][3]

Metabolic Pathways Involving this compound

The primary and most well-established role of this compound is as an intermediate in the β-oxidation of odd-chain fatty acids, specifically the degradation of heptadecanoyl-CoA (C17:0).

Mitochondrial β-Oxidation of Heptadecanoyl-CoA

The mitochondrial β-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. For a C17 fatty acid, this process is repeated until the final five-carbon acyl-CoA, pentadecanoyl-CoA, enters the cycle.

The subsequent steps involving pentadecanoyl-CoA lead to the formation of this compound:

  • Dehydrogenation: Pentadecanoyl-CoA is oxidized by acyl-CoA dehydrogenase to form this compound. This reaction is coupled with the reduction of FAD to FADH₂.

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of this compound, yielding L-3-hydroxypentadecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxypentadecanoyl-CoA to 3-ketopentadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolytic Cleavage: β-ketothiolase cleaves 3-ketopentadecanoyl-CoA using a molecule of coenzyme A, producing acetyl-CoA and propionyl-CoA.[3]

The propionyl-CoA generated from the final step is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, which can enter the citric acid cycle.[1][3] This anaplerotic function is a key distinction of odd-chain fatty acid metabolism.

Beta_Oxidation_of_Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase Trans_2_Pentadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Trans_2_Pentadecenoyl_CoA FADH2 FADH₂ Acyl_CoA_Dehydrogenase->FADH2 e⁻ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Pentadecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxypentadecanoyl_CoA L-3-Hydroxypentadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxypentadecanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxypentadecanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Ketopentadecanoyl_CoA 3-Ketopentadecanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Ketopentadecanoyl_CoA NADH NADH + H⁺ L_3_Hydroxyacyl_CoA_Dehydrogenase->NADH e⁻ Thiolase β-Ketothiolase Ketopentadecanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H₂O H2O->Enoyl_CoA_Hydratase NAD NAD⁺ NAD->L_3_Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase

Figure 1: β-Oxidation of Pentadecanoyl-CoA.
Peroxisomal β-Oxidation

While the majority of β-oxidation occurs in the mitochondria, peroxisomes also play a role, particularly in the metabolism of very-long-chain fatty acids and branched-chain fatty acids.[4] Peroxisomal β-oxidation of odd-chain fatty acids also produces trans-2-enoyl-CoA intermediates, including this compound. A key difference in the peroxisomal pathway is that the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[4][5]

Enzymes Acting on this compound

The enzymes that metabolize this compound are the core enzymes of the β-oxidation pathway. While specific kinetic data for C15 substrates are not extensively reported, the substrate specificity of these enzymes is generally broad for different chain lengths.

EnzymeReactionCofactor/SubstrateProduct
Enoyl-CoA Hydratase Hydration of the trans-2 double bondH₂OL-3-Hydroxypentadecanoyl-CoA
trans-2-Enoyl-CoA Reductase (TER) Reduction of the trans-2 double bondNADPHPentadecanoyl-CoA

Note: Data for this compound as a substrate is inferred from the known activities of these enzymes on other trans-2-enoyl-CoA molecules.

Trans-2-enoyl-CoA reductase (TER) is primarily involved in fatty acid elongation and the sphingosine (B13886) 1-phosphate metabolic pathway, where it acts on even-chain substrates like trans-2-hexadecenoyl-CoA.[6][7] Its activity on odd-chain substrates like this compound is less characterized but plausible in contexts of fatty acid synthesis or remodeling.

Quantitative Data

Quantitative data specifically for this compound is limited in the scientific literature. The table below presents analogous data for other relevant acyl-CoAs to provide a contextual reference.

Acyl-CoAOrganism/TissueConcentration (nmol/g tissue)Reference
C14:0-CoA Rat Liver0.8 ± 0.1[8]
C16:0-CoA Rat Liver2.5 ± 0.3[8]
C18:1-CoA Rat Liver1.2 ± 0.2[8]

Note: These values are for illustrative purposes and may vary significantly based on physiological conditions.

Experimental Protocols

The study of this compound metabolism relies on techniques for the extraction, separation, and quantification of acyl-CoAs.

Extraction of Acyl-CoAs from Tissues or Cells

A common method for extracting acyl-CoAs involves protein precipitation and separation of the soluble fraction.

  • Homogenization: Homogenize tissue or cell pellets in a cold solution of 10% trichloroacetic acid (TCA) or a similar protein precipitant.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): The supernatant can be further purified using a C18 solid-phase extraction cartridge to remove interfering substances and concentrate the acyl-CoAs. Elute the acyl-CoAs with an organic solvent like methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Acyl_CoA_Extraction_Workflow Start Tissue/Cell Sample Homogenization Homogenize in cold TCA Start->Homogenization Centrifugation Centrifuge to pellet protein Homogenization->Centrifugation Supernatant Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Drying Dry under Nitrogen SPE->Drying Elution Reconstitution Reconstitute for Analysis Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Acyl-CoA Extraction Workflow.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reverse-phase liquid chromatography is typically used to separate acyl-CoAs based on their chain length and degree of unsaturation. A C8 or C18 column with a gradient of acetonitrile (B52724) in water with a modifier like ammonium (B1175870) acetate (B1210297) is a common setup.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally employed. Acyl-CoAs produce a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety. Multiple reaction monitoring (MRM) is used for quantification, where the precursor ion (the [M+H]⁺ of the acyl-CoA) is fragmented, and a specific product ion (often the acyl-pantetheine fragment) is monitored.[9][10][11]

Signaling and Broader Biological Context

While there is no direct evidence of this compound acting as a signaling molecule, its metabolic context places it at the crossroads of important biological processes.

  • Anaplerosis and Energy Metabolism: As a precursor to propionyl-CoA, this compound contributes to the replenishment of citric acid cycle intermediates, which is crucial for maintaining cellular energy homeostasis, particularly in tissues with high energy demands.[1]

  • Pentadecanoic Acid (C15:0) as a Bioactive Molecule: The saturated counterpart, pentadecanoic acid, has been associated with numerous health benefits, including improved metabolic and cardiovascular health.[2][12] It is proposed to act as an essential fatty acid.[12][13] The metabolism of dietary C15:0 would proceed through the formation of its CoA derivative and subsequent β-oxidation intermediates, including this compound.

Biological_Context Dietary_OCFA Dietary Odd-Chain Fatty Acids (e.g., C17:0) Beta_Oxidation β-Oxidation Dietary_OCFA->Beta_Oxidation Trans_2_Pentadecenoyl_CoA This compound Beta_Oxidation->Trans_2_Pentadecenoyl_CoA Intermediate Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final Product Trans_2_Pentadecenoyl_CoA->Beta_Oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle (Anaplerosis) Succinyl_CoA->TCA_Cycle Energy_Metabolism Cellular Energy Metabolism TCA_Cycle->Energy_Metabolism

Figure 3: Metabolic Fate and Significance.

Conclusion and Future Directions

This compound is a key, albeit transient, intermediate in the catabolism of odd-chain fatty acids. Its primary biological significance lies in its role within the β-oxidation pathway, leading to the production of propionyl-CoA and subsequent anaplerosis of the citric acid cycle. While direct signaling roles have not yet been elucidated, its connection to the metabolism of pentadecanoic acid, an emerging bioactive fatty acid, suggests that a deeper understanding of the metabolic flux through this pathway is warranted.

Future research should focus on:

  • Enzyme Kinetics: Determining the kinetic parameters of β-oxidation enzymes with this compound as a substrate.

  • Cellular Concentrations: Quantifying the cellular and tissue levels of this compound under various physiological and pathological conditions.

  • Potential Signaling Roles: Investigating whether this compound or its derivatives have any direct effects on cellular signaling pathways or protein function.

The development of more sensitive analytical techniques and a growing interest in the unique biology of odd-chain fatty acids will undoubtedly shed more light on the multifaceted roles of intermediates like this compound in health and disease.

References

A Technical Guide to the Role of trans-2-Pentadecenoyl-CoA in Peroxisomal Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain unsaturated fatty acids. This technical guide provides an in-depth examination of the role of trans-2-pentadecenoyl-CoA, an intermediate in the oxidation of odd-chain unsaturated fatty acids, within the peroxisomal β-oxidation pathway. We will detail the enzymatic steps, present available quantitative data on enzyme kinetics with analogous substrates, outline comprehensive experimental protocols for the study of this pathway, and provide visual representations of the core processes and experimental workflows. This document is intended to serve as a valuable resource for researchers in lipid metabolism and professionals involved in the development of therapeutics targeting metabolic disorders.

Introduction to Peroxisomal β-Oxidation

Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism.[1] Unlike mitochondrial β-oxidation, which is the primary pathway for the degradation of most dietary fatty acids, peroxisomal β-oxidation is specialized for substrates that are poor substrates for mitochondrial enzymes.[1] The peroxisomal system is not directly coupled to ATP synthesis; instead, the first step, catalyzed by acyl-CoA oxidase, transfers electrons directly to molecular oxygen, generating hydrogen peroxide (H₂O₂).[2]

The β-oxidation of unsaturated fatty acids, such as those that give rise to this compound, requires auxiliary enzymes in addition to the core β-oxidation machinery to handle the double bonds.[3][4] Understanding the intricacies of this pathway is essential for elucidating the pathophysiology of various metabolic diseases, including peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy, and for developing targeted therapeutic interventions.

The Peroxisomal β-Oxidation Pathway of this compound

The degradation of an odd-chain unsaturated fatty acid that leads to the formation of this compound proceeds through a series of enzymatic reactions within the peroxisome. Once formed, this compound enters the core β-oxidation spiral.

Peroxisomal_Beta_Oxidation cluster_import Fatty Acid Import and Activation cluster_beta_oxidation Peroxisomal β-Oxidation Spiral cluster_export Product Export FattyAcid Pentadecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase PentadecanoylCoA Pentadecanoyl-CoA AcylCoA_Synthetase->PentadecanoylCoA AcylCoA_Oxidase Acyl-CoA Oxidase (ACOX1) PentadecanoylCoA->AcylCoA_Oxidase FAD -> FADH₂ O₂ -> H₂O₂ Trans2_EnoylCoA This compound AcylCoA_Oxidase->Trans2_EnoylCoA Multifunctional_Enzyme Multifunctional Enzyme (MFE-2) (Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase) Trans2_EnoylCoA->Multifunctional_Enzyme H₂O HydroxyacylCoA 3-Hydroxy-pentadecanoyl-CoA Multifunctional_Enzyme->HydroxyacylCoA KetoacylCoA 3-Keto-pentadecanoyl-CoA Multifunctional_Enzyme->KetoacylCoA HydroxyacylCoA->Multifunctional_Enzyme NAD⁺ -> NADH + H⁺ Thiolase 3-Ketoacyl-CoA Thiolase (ACAA1) KetoacylCoA->Thiolase CoA-SH Shortened_AcylCoA Tridecanoyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Mitochondria Mitochondria for complete oxidation Shortened_AcylCoA->Mitochondria Citric_Acid_Cycle Citric Acid Cycle AcetylCoA->Citric_Acid_Cycle

Diagram 1: Peroxisomal β-oxidation of Pentadecanoyl-CoA.
Key Enzymes and Reactions

  • Acyl-CoA Oxidase (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation.[2][5] It catalyzes the desaturation of an acyl-CoA to a trans-2-enoyl-CoA, with the concomitant reduction of FAD to FADH₂ and the production of hydrogen peroxide.[2]

  • Multifunctional Enzyme (MFE-2): This enzyme possesses two distinct activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[6] The hydratase component catalyzes the addition of a water molecule across the double bond of this compound to form 3-hydroxypentadecanoyl-CoA. The dehydrogenase component then oxidizes the 3-hydroxyacyl-CoA to 3-ketopentadecanoyl-CoA, reducing NAD⁺ to NADH.

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step of the β-oxidation spiral.[7][8] It mediates the thiolytic cleavage of 3-ketopentadecanoyl-CoA by a molecule of coenzyme A, yielding a shortened acyl-CoA (tridecanoyl-CoA) and acetyl-CoA.[8]

The resulting tridecanoyl-CoA can then undergo further rounds of β-oxidation until it is completely degraded to acetyl-CoA and, in the case of this odd-chain fatty acid, a final molecule of propionyl-CoA. The acetyl-CoA and propionyl-CoA are then transported to the mitochondria for further metabolism.

Quantitative Data

EnzymeSubstrateSourceKm (µM)Vmax (nmol/min/mg protein)Reference
Acyl-CoA Oxidase (ACOX1) Palmitoyl-CoA (C16:0)Rat Liver~10-20~1.16[2]
Lignoceroyl-CoA (C24:0)Rat Liver--[9]
Multifunctional Enzyme (MFE-2) trans-2-Hexadecenoyl-CoA (C16:1)Rat Liver--[6]
3-Ketoacyl-CoA Thiolase (ACAA1) 3-Keto-hexadecanoyl-CoA (C16:0)Rat Liver~5~7000[10]

Note: The provided data are for analogous substrates and may not directly reflect the kinetics with this compound. The activity of these enzymes is known to be dependent on the acyl chain length.[9]

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods utilizing differential and density gradient centrifugation.[11]

Materials:

  • Homogenization Buffer (HB): 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2.

  • Iodixanol solutions (e.g., OptiPrep™) of varying densities.

  • Potter-Elvehjem homogenizer.

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise and weigh the liver, then mince it in ice-cold HB.

  • Homogenize the minced liver in HB using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet in a small volume of HB and layer it onto a pre-formed density gradient of Iodixanol.

  • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which will be located at a higher density than the mitochondrial fraction.

  • Wash the isolated peroxisomes in HB to remove the gradient medium.

Peroxisome_Isolation Start Rat Liver Homogenate Centrifuge1 Low-Speed Centrifugation (1,000 x g) Start->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Pellet1 Nuclei & Debris (Discard) Centrifuge1->Pellet1 Pellet Centrifuge2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosol (Discard) Centrifuge2->Supernatant2 Supernatant Pellet2 Crude Organellar Pellet (Mitochondria & Peroxisomes) Centrifuge2->Pellet2 Pellet Resuspend Resuspend in HB Pellet2->Resuspend Gradient Layer on Iodixanol Gradient Resuspend->Gradient Ultracentrifuge Ultracentrifugation (100,000 x g) Gradient->Ultracentrifuge Fractions Collect Fractions Ultracentrifuge->Fractions Peroxisomes Purified Peroxisomes Fractions->Peroxisomes

Diagram 2: Workflow for the isolation of rat liver peroxisomes.
Measurement of Peroxisomal β-Oxidation Activity

4.2.1. Spectrophotometric Assay for Acyl-CoA Oxidase

This assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate.[12][13]

Materials:

  • Assay Buffer: Potassium phosphate (B84403) buffer, pH 7.4.

  • Palmitoyl-CoA (or other acyl-CoA substrate).

  • Horseradish peroxidase (HRP).

  • Leuco-dichlorofluorescein (or another suitable chromogenic substrate).

  • Isolated peroxisomes or cell lysate.

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.

  • Add the isolated peroxisomes or cell lysate to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

4.2.2. LC-MS/MS for Acyl-CoA Profiling

This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound and its metabolites.[14][15][16]

Materials:

  • Acetonitrile, methanol, water (LC-MS grade).

  • Ammonium acetate.

  • C18 reverse-phase HPLC column.

  • Tandem mass spectrometer.

  • Internal standards (e.g., odd-chain acyl-CoAs).

Procedure:

  • Incubate isolated peroxisomes or cultured cells with the fatty acid of interest.

  • Quench the reaction and extract the acyl-CoAs using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Centrifuge to pellet protein and debris.

  • Dry the supernatant and reconstitute in a suitable buffer.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoAs using a reverse-phase gradient.

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.

  • Calculate the concentration of each acyl-CoA species relative to the internal standards.

LCMS_Workflow Start Biological Sample (Peroxisomes or Cells) Incubation Incubate with Fatty Acid Substrate Start->Incubation Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Incubation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LC_Separation LC Separation (C18 Reverse Phase) Drying->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Diagram 3: General workflow for LC-MS/MS analysis of acyl-CoAs.

Regulation of Peroxisomal β-Oxidation

The expression of the genes encoding the enzymes of peroxisomal β-oxidation is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[17] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation.

PPARa_Regulation Ligand Fatty Acids / Fibrates PPARa PPARα Ligand->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoter) PPARa_RXR->PPRE binds to Gene_Expression Increased Gene Expression PPRE->Gene_Expression activates Enzymes Peroxisomal β-Oxidation Enzymes (ACOX1, MFE-2, ACAA1) Gene_Expression->Enzymes

Diagram 4: PPARα-mediated regulation of peroxisomal β-oxidation.

Implications for Drug Development

The central role of peroxisomal β-oxidation in lipid metabolism makes it an attractive target for the development of drugs to treat metabolic disorders. Dysregulation of this pathway is implicated in conditions such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and certain cancers.

  • PPARα Agonists: Fibrates, which are PPARα agonists, are currently used to treat hyperlipidemia. Their mechanism of action involves the upregulation of genes involved in fatty acid oxidation, including those of the peroxisomal pathway.

  • Inhibitors of Peroxisomal β-Oxidation: Specific inhibitors of peroxisomal enzymes could be valuable tools for studying the pathway's role in disease and may have therapeutic potential. For example, selective inhibition of ACOX1 is being explored as a strategy to reduce oxidative stress associated with high rates of peroxisomal β-oxidation.

Conclusion

The peroxisomal β-oxidation of this compound is an integral part of the metabolic machinery for degrading odd-chain unsaturated fatty acids. While specific quantitative data for this particular substrate remain to be fully elucidated, the established methodologies for studying peroxisomal function provide a robust framework for future investigations. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies targeting a range of metabolic diseases. This guide provides a comprehensive overview of the current knowledge and a practical toolkit for researchers and drug development professionals dedicated to advancing this field.

References

Regulation of Trans-2-Pentadecenoyl-CoA Levels in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentadecenoyl-CoA is a transient metabolic intermediate in the β-oxidation of odd-chain fatty acids. Its cellular concentration is tightly regulated by a balance between its synthesis by acyl-CoA dehydrogenases and its degradation by enoyl-CoA hydratase. This guide provides a comprehensive overview of the metabolic pathways governing this compound levels, the key enzymatic players, and the transcriptional regulatory circuits that control its metabolism. Detailed experimental protocols for the quantification of this compound and related enzyme activities are presented, along with signaling pathway diagrams to facilitate a deeper understanding of its cellular roles. While this compound itself is not a major signaling molecule, its flux through metabolic pathways is critical for cellular energy homeostasis and can be indicative of metabolic reprogramming in various physiological and pathological states.

Introduction

Odd-chain fatty acids, while less abundant than their even-chain counterparts, play crucial roles in cellular metabolism and have been linked to various health outcomes. Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that can be obtained from the diet or synthesized endogenously. Its metabolism, and that of other odd-chain fatty acids, generates unique intermediates, including this compound. Understanding the regulation of this specific acyl-CoA is essential for elucidating the broader impact of odd-chain fatty acid metabolism on cellular function.

This technical guide delves into the core aspects of this compound regulation, providing researchers and drug development professionals with the necessary background and methodologies to investigate its role in health and disease.

Metabolic Pathways Involving this compound

The primary pathway influencing the cellular levels of this compound is the β-oxidation of pentadecanoyl-CoA (C15:0-CoA) . This process occurs within the mitochondria and peroxisomes.

Synthesis of this compound via β-Oxidation

The initial step in the β-oxidation of pentadecanoyl-CoA is its dehydrogenation to form this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs) . Different ACAD isoforms exhibit varying substrate specificities based on the acyl chain length. For a C15 substrate, medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain acyl-CoA dehydrogenase (LCAD) are the likely catalysts.

Degradation of this compound

This compound is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxypentadecanoyl-CoA. This is a critical step in the continuation of the β-oxidation spiral. The pathway ultimately yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA, which has distinct metabolic fates, including conversion to succinyl-CoA for entry into the Krebs cycle.

Potential Involvement in Other Pathways

While β-oxidation is the primary context for this compound metabolism, it is theoretically possible for it to be a substrate for trans-2-enoyl-CoA reductase (TER) , an enzyme involved in fatty acid elongation.[1] However, given that fatty acid elongation typically utilizes malonyl-CoA to add two-carbon units, the direct elongation of a C15 intermediate is less common.

Enzymatic Regulation

The concentration of this compound is maintained at a low level due to the high efficiency of the β-oxidation pathway enzymes. The key regulatory enzymes are:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the rate-limiting step in β-oxidation. Their activity is regulated by substrate availability and feedback inhibition by product accumulation.

  • Enoyl-CoA Hydratase: This enzyme efficiently converts trans-2-enoyl-CoA intermediates, ensuring the forward flux of the β-oxidation pathway.

  • Trans-2-Enoyl-CoA Reductase (TER): While its role in C15 metabolism is not well-established, TER could potentially reduce this compound to pentadecanoyl-CoA.[1][2]

Quantitative Data

Direct quantitative data on the cellular concentrations of this compound are scarce in the literature. This is largely because it is a transient intermediate in a rapid metabolic pathway. However, pentadecanoyl-CoA (C15:0-CoA) is often used as an internal standard for mass spectrometry-based acyl-CoA profiling, precisely because of its low endogenous abundance in most cell types.[3][4] This implies that its direct metabolic product, this compound, is also present at very low concentrations.

The table below summarizes the typical range of total long-chain acyl-CoA concentrations found in mammalian cells, which provides a context for the likely low levels of specific odd-chain intermediates.

Acyl-CoA MeasurementCell/Tissue TypeConcentration RangeCitation
Total Long-Chain Acyl-CoARat Liver95 - 220 nmol/g dry weight[5]
Total Fatty Acyl-CoAsRAW264.7 cells12 ± 1.0 pmol/106 cells[4]
Total Fatty Acyl-CoAsMCF7 cells80.4 ± 6.1 pmol/106 cells[4]

Table 1: Representative concentrations of total acyl-CoAs in mammalian cells and tissues.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs.[3][4][6]

Objective: To quantify the absolute or relative levels of this compound in cultured cells or tissue samples.

Materials:

  • Cultured cells or tissue samples

  • Internal Standard: Pentadecanoyl-CoA (C15:0-CoA) or another odd-chain acyl-CoA not expected to be abundant in the sample.

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium (B1175870) Acetate

  • Liquid chromatograph coupled to a tandem mass spectrometer

Protocol:

  • Sample Collection and Quenching:

    • For adherent cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol/20% water) to quench metabolic activity and lyse the cells.

    • For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolism.

  • Extraction:

    • Homogenize the tissue or scrape the cells in the extraction solvent containing the internal standard.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column for separation.

      • Mobile Phase A: Water with 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • The precursor ion for this compound will be its [M+H]+ adduct.

      • A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) is typically monitored.[3]

  • Data Analysis:

    • Quantify the peak area of the MRM transition for this compound and the internal standard.

    • Calculate the concentration of this compound relative to the internal standard and normalize to a measure of sample amount (e.g., protein concentration or cell number).

Acyl-CoA Dehydrogenase Activity Assay

Objective: To measure the activity of acyl-CoA dehydrogenases that can utilize pentadecanoyl-CoA as a substrate.

Principle: This assay spectrophotometrically measures the reduction of a dye (e.g., dichloroindophenol - DCIP) that is coupled to the reduction of FAD by the acyl-CoA dehydrogenase.

Materials:

  • Mitochondrial or cell lysate

  • Pentadecanoyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer

  • DCIP (2,6-dichlorophenolindophenol)

  • Phenazine methosulfate (PMS)

  • Potassium cyanide (KCN) - to inhibit the respiratory chain

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, KCN, and DCIP.

  • Add the cell or mitochondrial lysate to the reaction mixture and incubate to establish a baseline reading at 600 nm.

  • Initiate the reaction by adding the substrate, pentadecanoyl-CoA.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCIP.

Transcriptional Regulation

The expression of enzymes involved in fatty acid metabolism is tightly controlled by a network of transcription factors that respond to the nutritional and metabolic state of the cell.

Key Transcription Factors
  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid catabolism.[5][7] It is activated by fatty acids and their derivatives and induces the expression of genes encoding enzymes for β-oxidation, including acyl-CoA dehydrogenases.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis.[5][7] Its activity is typically induced by insulin (B600854) and suppressed during fasting.

  • Other potential regulators: In bacteria, a specific transcriptional regulator for propionyl-CoA assimilation, PccR, has been identified.[8] While a direct mammalian homolog with the same function has not been characterized, it highlights the potential for specific regulatory mechanisms for odd-chain fatty acid metabolism.

Dietary and Hormonal Influences
  • Fasting: During fasting, elevated glucagon (B607659) and decreased insulin levels lead to the activation of PPARα and suppression of SREBP-1c, promoting fatty acid oxidation and thus increasing the flux through the pathway that generates this compound.

  • High-Fat Diet: A high-fat diet can lead to complex changes in gene expression related to lipid metabolism, with some studies showing reduced levels of odd-chain fatty acids and altered expression of key metabolic genes.[9]

  • Low-Protein Diet: A low-protein diet has been shown to affect odd-chain fatty acid levels, suggesting a link between amino acid and fatty acid metabolism.[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic and regulatory pathways influencing this compound levels.

Beta_Oxidation_of_Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Trans_2_Pentadecenoyl_CoA This compound Pentadecanoyl_CoA->Trans_2_Pentadecenoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD) FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxypentadecanoyl-CoA Trans_2_Pentadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Keto-pentadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA β-Ketothiolase CoA-SH -> Acetyl-CoA Propionyl_CoA Propionyl-CoA Myristoyl_CoA->Propionyl_CoA Multiple Cycles of β-Oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: β-Oxidation pathway for pentadecanoyl-CoA.

Transcriptional_Regulation_of_Beta_Oxidation cluster_signals Cellular Signals cluster_transcription_factors Transcription Factors cluster_genes Target Genes Fasting Fasting PPARa PPARα Fasting->PPARa Activates SREBP1c SREBP-1c Fasting->SREBP1c Inhibits High_Fat_Diet High-Fat Diet High_Fat_Diet->PPARa Activates ACAD_Gene Acyl-CoA Dehydrogenase (ACAD) Gene PPARa->ACAD_Gene Induces Transcription Fatty_Acid_Synthase_Gene Fatty Acid Synthase (FASN) Gene SREBP1c->Fatty_Acid_Synthase_Gene Induces Transcription Beta_Oxidation Beta_Oxidation ACAD_Gene->Beta_Oxidation Fatty_Acid_Synthesis Fatty_Acid_Synthesis Fatty_Acid_Synthase_Gene->Fatty_Acid_Synthesis Trans_2_Pentadecenoyl_CoA_Levels Trans_2_Pentadecenoyl_CoA_Levels Beta_Oxidation->Trans_2_Pentadecenoyl_CoA_Levels ↑ this compound (transiently)

Caption: Transcriptional regulation of β-oxidation.

Experimental_Workflow_Acyl_CoA_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Quenching Metabolic Quenching (e.g., Liquid N2) Cell_Culture->Quenching Extraction Extraction with Internal Standard Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

Conclusion

The regulation of this compound is intricately linked to the overall control of odd-chain fatty acid metabolism. While it is a minor and transient species, its flux is governed by the highly regulated processes of β-oxidation. The key enzymatic control points are the acyl-CoA dehydrogenases, and the transcriptional regulation is primarily orchestrated by PPARα and SREBP-1c in response to the cell's energetic needs. For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for investigating the role of odd-chain fatty acid metabolism in various physiological and disease contexts. Future studies focusing on the specific kinetics of enzymes with odd-chain substrates and the identification of more specific transcriptional regulators will further enhance our understanding of this area of metabolism.

References

An In-depth Technical Guide to trans-2-Pentadecenoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentadecenoyl-Coenzyme A (CoA) is a long-chain monounsaturated fatty acyl-CoA that plays a crucial role as an intermediate in key metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of trans-2-pentadecenoyl-CoA. Detailed experimental protocols for its synthesis, purification, and analysis, adapted from established methods for similar long-chain acyl-CoAs, are presented. Furthermore, its involvement in the sphingosine-1-phosphate (S1P) degradation pathway and the fatty acid elongation cycle is elucidated through detailed pathway diagrams. This document serves as a critical resource for researchers investigating lipid metabolism and its implications in various physiological and pathological processes, as well as for professionals in the field of drug development targeting these pathways.

Chemical Structure and Physicochemical Properties

This compound is an acyl-CoA derivative of trans-2-pentadecenoic acid, a 15-carbon monounsaturated fatty acid. The molecule consists of a pentadecenoyl chain linked to a coenzyme A molecule via a thioester bond. The "trans-2" designation indicates that the double bond is located between the second and third carbon atoms of the acyl chain and has a trans configuration.

Chemical Structure

The chemical structure of this compound is characterized by three main components:

  • A 15-carbon acyl chain: This monounsaturated fatty acid chain has a double bond in the trans configuration between carbons 2 and 3.

  • A pantothenic acid (Vitamin B5) unit: This forms the core of the coenzyme A molecule.

  • A phosphorylated adenosine (B11128) diphosphate (B83284) (ADP) moiety: This provides the high-energy thioester bond.

Physicochemical Properties
PropertyValueSource
Molecular Formula C36H62N7O17P3SPubChem
Molecular Weight 985.9 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-pentadec-2-enethioatePubChem[1]
Physical State Expected to be a solid at room temperatureInferred from similar long-chain acyl-CoAs
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents like methanol (B129727) and chloroform-methanol-water mixtures.Inferred from technical data for other long-chain acyl-CoAs

Biological Significance and Metabolic Pathways

This compound is a key intermediate in two fundamental metabolic pathways: the degradation of sphingosine-1-phosphate and the elongation of fatty acids.

Sphingosine-1-Phosphate (S1P) Degradation Pathway

Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in various cellular processes. Its degradation is essential for maintaining cellular homeostasis. In this pathway, S1P is cleaved to form trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-hexadecenoyl-CoA. While the canonical pathway involves a C16 intermediate, it is plausible that similar odd-chain sphingolipids would lead to the formation of this compound. This intermediate is then reduced by the enzyme trans-2-enoyl-CoA reductase (TER) to form pentadecanoyl-CoA, which can then enter mainstream fatty acid metabolism.[2]

Sphingosine_1_Phosphate_Degradation S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal (or similar aldehyde) S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid (or similar acid) Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA (analogous to this compound) Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA (or Pentadecanoyl-CoA) Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER)

Sphingosine-1-Phosphate Degradation Pathway
Fatty Acid Elongation Cycle

The fatty acid elongation system is responsible for the synthesis of long-chain and very-long-chain fatty acids from shorter precursors. This process involves a four-step cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. Trans-2-enoyl-CoA is a key intermediate in the third step of this cycle. An acyl-CoA (n carbons) undergoes condensation with malonyl-CoA, followed by a reduction and a dehydration step to yield a trans-2-enoyl-CoA (n+2 carbons). This compound would be formed during the elongation of a 13-carbon acyl-CoA. This intermediate is then reduced by trans-2-enoyl-CoA reductase to a saturated acyl-CoA (n+2 carbons), which can then undergo further rounds of elongation or be utilized for the synthesis of complex lipids.

Fatty_Acid_Elongation cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Acyl_CoA_n->Ketoacyl_CoA Condensation (Fatty Acid Elongase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2 carbons) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (n+2 carbons) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Acyl_CoA_n2 Acyl-CoA (n+2 carbons) Enoyl_CoA->Acyl_CoA_n2 Reduction (trans-2-Enoyl-CoA Reductase) Acyl_CoA_n2->Acyl_CoA_n Further Elongation or Cellular Utilization

The Fatty Acid Elongation Cycle

Experimental Protocols

The following protocols are generalized methods for the synthesis, purification, and analysis of long-chain acyl-CoAs and should be adapted and optimized by a qualified researcher for this compound.

Chemical Synthesis of this compound

This protocol is adapted from methods utilizing N-hydroxysuccinimide (NHS) esters for the synthesis of fatty acyl-CoAs.

Materials:

  • trans-2-Pentadecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, free acid

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of trans-2-Pentadecenoic Acid:

    • Dissolve trans-2-pentadecenoic acid and an equimolar amount of NHS in anhydrous dioxane or THF.

    • Add an equimolar amount of DCC to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of trans-2-pentadecenoic acid.

    • Purify the NHS ester by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Coupling with Coenzyme A:

    • Dissolve the purified NHS ester in a minimal amount of dioxane or THF.

    • Dissolve Coenzyme A in the sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring vigorously.

    • Maintain the pH of the reaction mixture at approximately 8.0 by adding small amounts of 1 M NaOH if necessary.

    • Stir the reaction at room temperature for 4-6 hours.

  • Purification of this compound:

    • The resulting this compound can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

Gradient Elution:

  • A linear gradient from a lower to a higher percentage of Solvent B is typically used to elute long-chain acyl-CoAs. The exact gradient will need to be optimized. A starting point could be 30% B to 90% B over 30 minutes.

Detection:

Procedure:

  • Acidify the crude synthesis reaction mixture to pH 3-4 with phosphoric acid.

  • Centrifuge to remove any precipitate.

  • Inject the supernatant onto the equilibrated C18 column.

  • Run the gradient elution program.

  • Collect fractions corresponding to the major peak with the expected retention time for this compound.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

  • Lyophilize the purified fractions to obtain the final product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC purification method, using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).

MS/MS Parameters (Positive Ion Mode):

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ions: Characteristic fragment ions of acyl-CoAs, such as the one corresponding to the loss of the acyl chain or fragments of the coenzyme A moiety. These will need to be determined by direct infusion of a standard if available, or predicted based on the fragmentation of similar molecules.

Procedure:

  • Prepare a standard solution of the purified this compound.

  • Inject the standard and samples onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in full scan and product ion scan modes for qualitative analysis.

  • Quantify the analyte by comparing its peak area to that of a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA).

Enzymatic Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol describes a spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase using this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase or a cell lysate containing the enzyme.

  • This compound solution.

  • NADPH solution.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH to a final concentration of 100-200 µM.

  • Add the enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Run appropriate controls, including a reaction without the substrate and a reaction without the enzyme.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis cluster_activity Biological Activity Assay Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification LCMS LC-MS/MS Analysis (Structure & Purity) Purification->LCMS Enzyme_Assay Enzymatic Assay (trans-2-Enoyl-CoA Reductase) Purification->Enzyme_Assay

General Experimental Workflow

Conclusion

This compound is a vital metabolic intermediate situated at the crossroads of sphingolipid degradation and fatty acid synthesis. Understanding its chemical properties and biological roles is essential for researchers in lipidomics, metabolism, and drug discovery. While specific experimental data for this molecule remains limited, the protocols and information presented in this guide, derived from established methodologies for analogous long-chain acyl-CoAs, provide a robust framework for its study. Further research into the specific enzymes that metabolize this compound and its precise physiological concentrations will undoubtedly shed more light on its importance in health and disease.

References

The Physiological Role of trans-2-Pentadecenoyl-CoA: An Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

15: Unsaturated Fatty Acid Oxidation - Medicine LibreTexts The oxidation of unsaturated fatty acids is basically the same as for saturated acids, except that one or two extra enzymes are needed to handle the double bonds. 1 Fatty acid metabolism - Wikipedia Fatty acid metabolism consists of catabolic processes that generate energy and primary metabolites from fatty acids, and anabolic processes that create biologically ... 1 Unsaturated Fatty Acid: Beta-Oxidation | Biochemistry - The ... The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the cis- and trans-double bonds. Enoyl-CoA isomerase and 2,4-dienoyl-CoA ... 1 Beta oxidation of unsaturated fatty acids - SlideShare Beta oxidation of unsaturated fatty acids. 136 likes. • In this case, beta oxidation occurs normally till the double bond is reached. ... The enzymes needed for this process are: • Enoyl-CoA isomerase • 2,4-dienoyl-CoA reductase These enzymes help in repositioning the double bond so that beta oxidation can continue. 1 of 12. 1 The beta-oxidation of unsaturated fatty acids The beta-oxidation of unsaturated fatty acids presents some difficulties, since the presence of a double bond can stop the action of the enzymes of the beta-oxidation. The solution to this problem requires the action of some auxiliary enzymes able to modify the structure of the double bond. 1 [7-alpha] The beta-oxidation of unsaturated fatty acids The beta-oxidation of unsaturated fatty acids presents some difficulties, since the presence of a double bond can stop the action of the enzymes of the beta-oxidation. The solution to this problem requires the action of some auxiliary enzymes able to modify the structure of the double bond. 1 Beta-Oxidation of Unsaturated Fatty Acids - Chemistry LibreTexts The oxidation of unsaturated fatty acids is basically the same as for saturated acids, except that one or two extra enzymes are needed to handle the double bonds. 1 Oxidation of unsaturated fatty acids – Knowledge base The oxidation of unsaturated fatty acids is basically the same as for saturated acids, except that one or two extra enzymes are needed to handle the double bonds. 1 Beta-oxidation of odd-chain fatty acids: a new perspective The final round of beta-oxidation of odd-chain fatty acids (OCFAs) yields propionyl-CoA and acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA via a ... 1 Mitochondrial beta-oxidation of odd-numbered-chain fatty acids Beta-oxidation of odd-numbered-chain fatty acids proceeds in the same manner as that of even-numbered-chain fatty acids, except that the final degradation ... 1 Peroxisomal beta-oxidation - Wikipedia Peroxisomal beta-oxidation is a catabolic process that generates energy and primary metabolites from fatty acids. It is one of the two types of beta-oxidation, the other being mitochondrial beta-oxidation. 2 Peroxisomal beta-oxidation of fatty acids. Peroxisomal beta-oxidation is a catabolic process that generates energy and primary metabolites from fatty acids. It is one of the two types of beta-oxidation, the other being mitochondrial beta-oxidation. 2 Peroxisomal β-oxidation - an overview | ScienceDirect Topics Peroxisomal β-oxidation is essential for the catabolism of a variety of fatty acids (FAs) and FA derivatives in which the presence of methyl branches or double ... 2 2,4-Dienoyl-CoA Reductase Deficiency: A Case Report and Review of ... ... beta-oxidation of unsaturated fatty acids with double bonds extending from even-numbered carbon atoms. ... The end products of this pathway are acetyl-CoA, ... 2 Unsaturated Fatty Acids - an overview | ScienceDirect Topics The β-oxidation of unsaturated fatty acids requires additional enzymes to handle the cis- and trans-double bonds. Enoyl-CoA isomerase and 2,4-dienoyl-CoA ... 1 Enoyl-CoA Isomerase - an overview | ScienceDirect Topics Enoyl-CoA isomerase is an enzyme that catalyzes the isomerization of cis- or trans-double bonds of fatty acids in the beta-oxidation pathway. 1 Enoyl-CoA isomerase - Wikipedia Enoyl-CoA isomerase is an enzyme that catalyzes the isomerization of cis- or trans-double bonds of fatty acids in the beta-oxidation pathway. 1 Human 2,4-dienoyl-CoA reductase in mitochondrial fatty acid beta ... 2,4-Dienoyl-CoA reductase is an enzyme that participates in the beta-oxidation of unsaturated fatty acids. It catalyzes the reduction of 2,4-dienoyl-CoA to ... 2 Mitochondrial β-Oxidation of Unsaturated Fatty Acids - PMC This review focuses on the mitochondrial β-oxidation of unsaturated fatty acids, highlighting the roles of the auxiliary enzymes, enoyl-CoA isomerase, ... 1 The Impact of Unsaturated Fatty Acids on Human Health - PMC Unsaturated fatty acids (UFAs) are characterized by the presence of at least one double bond in their hydrocarbon chain. They are a major source of energy for the body and play important roles in various physiological processes. 1 Unsaturated fatty acid - Wikipedia An unsaturated fatty acid is a fatty acid in which there is at least one double bond within the fatty acid chain. A fatty acid chain is monounsaturated if it ... 1 Pentadecanoic acid - Wikipedia Pentadecanoic acid, also known as pentadecylic acid, is a saturated fatty acid with the chemical formula CH3(CH2)13COOH. It is an odd-chain fatty acid, ... 1 Odd-chain fatty acid - Wikipedia Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. ... The biosynthesis of OCFAs is different from that of even-chain fatty ... 1 What is the function of 2, 4 dienoyl CoA reductase? - Study.com 2,4-Dienoyl-CoA reductase is an enzyme that is essential for the beta-oxidation of polyunsaturated fatty acids. This enzyme helps to rearrange the double ... 2 Role of 2,4-dienoyl-CoA reductase in the degradation of ... 2,4-Dienoyl-CoA reductase is an auxiliary enzyme in the beta-oxidation of unsaturated fatty acids. It is required for the degradation of fatty acids with ... 2 Beta Oxidation of Fatty Acids - GeeksforGeeks Beta oxidation is a metabolic process that involves the breakdown of fatty acids to produce energy. It occurs in the mitochondria of cells and is a major source of energy for the body. 1 Beta-Oxidation - an overview | ScienceDirect Topics Beta-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle to generate ATP. 1 Beta-Oxidation | Biology for Majors II - Lumen Learning The beta-oxidation of fatty acids involves a series of four reactions that result in the removal of a two-carbon acetyl-CoA unit from the carboxyl end of a ... 1 Fatty Acid Beta-Oxidation - StatPearls - NCBI Bookshelf Fatty acid beta-oxidation is the primary metabolic pathway for the degradation of fatty acids into acetyl-CoA. This process is a major source of energy for the body, particularly during periods of fasting or exercise. 3 initial search for the physiological role of "trans-2-pentadecenoyl-CoA" yielded limited direct results. The primary context in which this molecule is mentioned is within the broader topic of fatty acid metabolism, specifically the beta-oxidation of unsaturated and odd-chain fatty acids. The search results did not provide specific signaling pathways initiated by or directly involving this compound, nor did they offer detailed experimental protocols or quantitative data specifically for this molecule.

The available information indicates that this compound is an intermediate in the breakdown of certain fatty acids. To provide a comprehensive guide as requested, the subsequent steps will need to focus on the metabolic pathways where this molecule is an intermediate. This will involve detailing the enzymes and reactions involved in its formation and subsequent conversion. Given the lack of specific data for this compound, the report will need to extrapolate from the general principles of unsaturated and odd-chain fatty acid beta-oxidation.

Therefore, the next steps will focus on building a detailed picture of these metabolic pathways, creating visualizations of these processes, and framing the physiological role of this compound within this context. The lack of specific experimental data will be noted, and generalized protocols for analyzing fatty acid metabolism will be described instead.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of this compound, an intermediate in the metabolic breakdown of specific fatty acids. While direct research on this particular molecule is limited, its function can be understood within the well-established pathways of fatty acid beta-oxidation, particularly of odd-chain and unsaturated fatty acids. This document will detail the metabolic context of this compound, its enzymatic regulation, and its relevance to cellular energy production.

Introduction to Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, a key molecule that enters the citric acid cycle for energy production in the form of ATP. This process occurs primarily within the mitochondria and peroxisomes. The breakdown of saturated fatty acids with an even number of carbons follows a straightforward four-step enzymatic cycle. However, the metabolism of unsaturated fatty acids and those with an odd number of carbons requires additional enzymatic steps to handle their unique chemical structures.

The Metabolic Context of this compound

This compound is an intermediate that arises during the beta-oxidation of pentadecanoic acid (a 15-carbon saturated fatty acid) and unsaturated fatty acids with a double bond at an odd-numbered carbon. Pentadecanoic acid is an odd-chain fatty acid found in dairy fat and some plant sources.

The beta-oxidation of odd-chain fatty acids proceeds through the same steps as even-chain fatty acids until the final cycle. In the case of pentadecanoic acid, after six cycles of beta-oxidation, a three-carbon molecule, propionyl-CoA, and a two-carbon molecule, acetyl-CoA, are produced. This compound would be the 15-carbon acyl-CoA intermediate after the initial activation of pentadecanoic acid and its entry into the beta-oxidation spiral.

Signaling Pathways and Logical Relationships

The metabolism of fatty acids is tightly regulated by the energy status of the cell. While no specific signaling pathways are known to be directly initiated by this compound, its metabolism is governed by the enzymes of beta-oxidation, which are themselves subject to regulation. The overall pathway is a linear process of catabolism.

Below is a diagram illustrating the logical flow of odd-chain fatty acid beta-oxidation, highlighting the position of intermediates like this compound.

OddChainBetaOxidation cluster_intermediates Intermediates within Beta-Oxidation Spiral Pentadecanoic_Acid Pentadecanoic Acid (15:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Pentadecanoic_Acid->Acyl_CoA_Synthetase ATP, CoA Pentadecanoyl_CoA Pentadecanoyl-CoA Acyl_CoA_Synthetase->Pentadecanoyl_CoA AMP, PPi Beta_Oxidation_Cycles Beta-Oxidation (6 cycles) Pentadecanoyl_CoA->Beta_Oxidation_Cycles Enters Mitochondria This compound ...trans-2-Enoyl-CoA intermediates... Acetyl_CoA 6 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase & Mutase Succinyl_CoA->Citric_Acid_Cycle

Caption: Beta-oxidation of Pentadecanoic Acid.

The Role of Auxiliary Enzymes in Unsaturated Fatty Acid Oxidation

When this compound arises from the metabolism of an unsaturated fatty acid, its processing depends on the position and configuration of the double bond. The standard enzymes of beta-oxidation can only act on trans double bonds. Therefore, auxiliary enzymes are required to handle cis double bonds or double bonds at unusual positions.

Key auxiliary enzymes include:

  • Enoyl-CoA Isomerase: This enzyme converts cis-Δ³ or trans-Δ² double bonds to the trans-Δ² configuration, which is a substrate for the next enzyme in the beta-oxidation spiral.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of polyunsaturated fatty acids that result in a 2,4-dienoyl-CoA intermediate. It reduces this intermediate to a trans-Δ³-enoyl-CoA, which is then converted by enoyl-CoA isomerase.

The experimental workflow for studying the metabolism of such intermediates generally involves isolating mitochondria, providing a specific fatty acid substrate, and then analyzing the resulting products using techniques like mass spectrometry or high-performance liquid chromatography (HPLC).

ExperimentalWorkflow Mitochondria_Isolation 1. Isolate Mitochondria from tissue sample Incubation 2. Incubate with Unsaturated Fatty Acid Substrate Mitochondria_Isolation->Incubation Metabolite_Extraction 3. Quench Reaction & Extract Metabolites Incubation->Metabolite_Extraction LC_MS_Analysis 4. Analyze Intermediates by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Quantify Acyl-CoA Species and Pathway Flux LC_MS_Analysis->Data_Analysis

Caption: Generalized Experimental Workflow.

Quantitative Data

EnzymeSubstrateProductMichaelis Constant (K_m)
Enoyl-CoA Isomerasecis-Δ³-Enoyl-CoAtrans-Δ²-Enoyl-CoA~10-100 µM
2,4-Dienoyl-CoA Reductase2,4-Dienoyl-CoAtrans-Δ³-Enoyl-CoA~5-50 µM

Note: These values are approximate and can vary depending on the specific acyl chain length and the source of the enzyme.

Experimental Protocols

Protocol 1: Assay for Enoyl-CoA Isomerase Activity

Objective: To measure the enzymatic activity of enoyl-CoA isomerase by monitoring the conversion of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA.

Materials:

  • Purified enoyl-CoA isomerase

  • cis-Δ³-Decenoyl-CoA (substrate)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the cis-Δ³-decenoyl-CoA substrate.

  • Initiate the reaction by adding a known amount of purified enoyl-CoA isomerase.

  • Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the trans-Δ²-enoyl-CoA product.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the specific activity of the enzyme (µmol of product formed per minute per mg of protein).

Protocol 2: Analysis of Acyl-CoA Intermediates by LC-MS/MS

Objective: To identify and quantify acyl-CoA intermediates, including this compound, from a biological sample.

Materials:

  • Isolated mitochondria or cell lysate

  • Fatty acid substrate (e.g., pentadecanoic acid)

  • Acetonitrile (B52724), methanol, and formic acid for mobile phases

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate the biological sample with the fatty acid substrate under conditions that promote beta-oxidation.

  • Quench the reaction and extract the acyl-CoAs using a suitable method (e.g., solid-phase extraction).

  • Reconstitute the dried extract in the initial mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the acyl-CoAs using a gradient of acetonitrile in water with 0.1% formic acid.

  • Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each target molecule.

  • Quantify the amount of each acyl-CoA by comparing its peak area to that of a known concentration of an internal standard.

Conclusion

This compound is a transient intermediate in the beta-oxidation of odd-chain and certain unsaturated fatty acids. Its physiological role is intrinsically linked to cellular energy metabolism, serving as a step in the catabolic pathway that ultimately yields acetyl-CoA and propionyl-CoA. While not a direct signaling molecule, its formation and consumption are crucial for the efficient extraction of energy from these types of fatty acids. Further research focusing on the flux through these pathways and the potential for metabolic bottlenecks involving such intermediates could be valuable for understanding metabolic diseases and developing novel therapeutic strategies.

References

Unraveling the Metabolic Journey of trans-2-Pentadecenoyl-CoA: An Intermediate at the Crossroads of Lipid Metabolism with Unexplored Signaling Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentadecenoyl-CoA is a transient but significant intermediate in the metabolism of odd-chain fatty acids. While its primary roles are established within the canonical pathways of beta-oxidation and fatty acid elongation, its potential as a signaling molecule remains an uncharted area of lipid biology. This technical guide synthesizes the current understanding of this compound's metabolic context, details the enzymatic machinery governing its transformations, and explores its hypothetical role in lipid signaling pathways by drawing parallels with other bioactive acyl-CoA species. This document provides a foundational resource for researchers investigating novel lipid signaling molecules and developing therapeutics targeting metabolic pathways.

Introduction: The Significance of Odd-Chain Fatty Acyl-CoAs

The majority of fatty acids in mammals possess an even number of carbon atoms. Consequently, the metabolism of even-chain fatty acids is well-characterized. In contrast, odd-chain fatty acids, though less abundant, play crucial roles in cellular physiology and are increasingly recognized for their associations with metabolic health.[1] The metabolism of odd-chain fatty acids presents a unique biochemical landscape, culminating in the production of propionyl-CoA, which can enter the citric acid cycle, highlighting a key distinction from the acetyl-CoA endpoint of even-chain fatty acid breakdown.[2] this compound emerges as a key intermediate in the metabolic flux of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid.

The Metabolic Nexus of this compound

This compound is primarily situated within two fundamental metabolic pathways: the catabolic process of beta-oxidation and the anabolic process of fatty acid elongation.

Role in Beta-Oxidation of Pentadecanoic Acid

The beta-oxidation of pentadecanoyl-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain. This compound is formed in the first step of each cycle, catalyzed by acyl-CoA dehydrogenase. The subsequent steps involve hydration, oxidation, and thiolytic cleavage, ultimately yielding acetyl-CoA and a shortened acyl-CoA. In the final cycle of pentadecanoyl-CoA oxidation, the products are acetyl-CoA and propionyl-CoA.[2]

Beta_Oxidation_of_Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Pentadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->trans_2_Pentadecenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Pentadecenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxypentadecanoyl_CoA L-3-Hydroxypentadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxypentadecanoyl_CoA H2O L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxypentadecanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketopentadecanoyl_CoA 3-Ketopentadecanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketopentadecanoyl_CoA NAD+ -> NADH Thiolase Thiolase _3_Ketopentadecanoyl_CoA->Thiolase Tridecanoyl_CoA Tridecanoyl-CoA (C13:0-CoA) Thiolase->Tridecanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Cycles ... Further Cycles ... Tridecanoyl_CoA->Further_Cycles Propionyl_CoA Propionyl-CoA Further_Cycles->Propionyl_CoA

Beta-Oxidation of Pentadecanoyl-CoA
Role in Odd-Chain Fatty Acid Elongation

The fatty acid elongation system, primarily located in the endoplasmic reticulum and mitochondria, is responsible for extending the carbon chain of fatty acids. The process is a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. trans-2-Enoyl-CoA intermediates are substrates for the final reductive step, catalyzed by trans-2-enoyl-CoA reductase (TECR).[3] In the context of synthesizing odd-chain fatty acids longer than C15, tridecanoyl-CoA would be elongated, with this compound being formed after the dehydration step, ready for reduction to pentadecanoyl-CoA.

Fatty_Acid_Elongation Tridecanoyl_CoA Tridecanoyl-CoA (C13:0-CoA) Condensing_Enzyme Condensing Enzyme (Elongase) Tridecanoyl_CoA->Condensing_Enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensing_Enzyme _3_Ketopentadecanoyl_CoA 3-Ketopentadecanoyl-CoA Condensing_Enzyme->_3_Ketopentadecanoyl_CoA CO2 + CoA-SH _3_Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA Reductase _3_Ketopentadecanoyl_CoA->_3_Ketoacyl_CoA_Reductase _3_Hydroxypentadecanoyl_CoA 3-Hydroxypentadecanoyl-CoA _3_Ketoacyl_CoA_Reductase->_3_Hydroxypentadecanoyl_CoA NADPH -> NADP+ _3_Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA Dehydratase _3_Hydroxypentadecanoyl_CoA->_3_Hydroxyacyl_CoA_Dehydratase trans_2_Pentadecenoyl_CoA This compound _3_Hydroxyacyl_CoA_Dehydratase->trans_2_Pentadecenoyl_CoA -H2O trans_2_Enoyl_CoA_Reductase trans-2-Enoyl-CoA Reductase (TECR) trans_2_Pentadecenoyl_CoA->trans_2_Enoyl_CoA_Reductase Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0-CoA) trans_2_Enoyl_CoA_Reductase->Pentadecanoyl_CoA NADPH -> NADP+

Odd-Chain Fatty Acid Elongation

Key Enzymes Metabolizing this compound

Several key enzymes are responsible for the synthesis and conversion of this compound. While kinetic data for the C15:1 substrate is largely unavailable, the general functions of these enzyme families are well-established.

Enzyme FamilySpecific Enzyme (example)Role in MetabolismSubstrate(s)Product(s)Cofactor(s)Cellular Location
Acyl-CoA Dehydrogenases Medium-chain acyl-CoA dehydrogenase (MCAD)Beta-oxidationPentadecanoyl-CoAThis compoundFADMitochondria
Enoyl-CoA Hydratases Enoyl-CoA hydrataseBeta-oxidationThis compound, H₂OL-3-Hydroxypentadecanoyl-CoANoneMitochondria, Peroxisomes
trans-2-Enoyl-CoA Reductases TECRFatty acid elongation, S1P metabolismtrans-2-Enoyl-CoAsAcyl-CoAsNADPHEndoplasmic Reticulum

Hypothetical Roles in Lipid Signaling

While direct evidence for a signaling role of this compound is currently lacking, the broader family of acyl-CoAs is recognized for its involvement in cellular regulation.[4] Long-chain acyl-CoAs can modulate the activity of various proteins, including ion channels, protein kinases, and transcription factors.[4] Acetyl-CoA, a product of beta-oxidation, is a crucial molecule linking metabolism to gene regulation through histone acetylation.[5]

It is plausible that this compound, or its downstream metabolite pentadecanoyl-CoA, could exert signaling functions through several potential mechanisms:

  • Allosteric Regulation of Enzymes: Acyl-CoAs can bind to and modulate the activity of enzymes involved in metabolic and signaling pathways.

  • Interaction with Nuclear Receptors: Some fatty acids and their derivatives can act as ligands for nuclear receptors, such as PPARs, which regulate genes involved in lipid metabolism. A cytosolic isoform of mitochondrial trans-2-enoyl-CoA reductase has been shown to enhance the activity of PPARα.[6]

  • Protein Acylation: The covalent attachment of fatty acids to proteins can alter their localization, stability, and function.

Hypothetical_Signaling cluster_Metabolism Metabolism cluster_Signaling Potential Signaling Roles (Hypothetical) Pentadecanoic_Acid Pentadecanoic Acid (C15:0) trans_2_Pentadecenoyl_CoA This compound Pentadecanoic_Acid->trans_2_Pentadecenoyl_CoA Activation & Dehydrogenation Pentadecanoyl_CoA Pentadecanoyl-CoA trans_2_Pentadecenoyl_CoA->Pentadecanoyl_CoA Reduction (TECR) Enzyme_Modulation Allosteric Enzyme Modulation trans_2_Pentadecenoyl_CoA->Enzyme_Modulation ? Pentadecanoyl_CoA->Enzyme_Modulation ? Nuclear_Receptors Nuclear Receptor Activation (e.g., PPARs) Pentadecanoyl_CoA->Nuclear_Receptors ? Protein_Acylation Protein Acylation Pentadecanoyl_CoA->Protein_Acylation ?

Hypothetical Signaling Roles of C15-CoAs

Experimental Protocols for the Study of this compound

Quantification of Acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples.

Methodology:

  • Sample Preparation: Homogenize tissues or cells in a suitable buffer and perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoAs.

  • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each acyl-CoA of interest.

  • Quantification: Generate a standard curve using synthetic acyl-CoA standards to determine the absolute concentration in the samples.

In Vitro Enzyme Assays for trans-2-Enoyl-CoA Reductase (TECR)

Objective: To measure the activity of TECR with this compound as a substrate.

Methodology:

  • Enzyme Source: Use purified recombinant TECR or cell lysates overexpressing the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, NADPH, and initiate the reaction by adding a known concentration of synthetically prepared this compound.

  • Detection: Monitor the decrease in NADPH absorbance at 340 nm spectrophotometrically. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Kinetic Analysis: Vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

Future Directions and Conclusion

The study of this compound offers a window into the less-explored realm of odd-chain fatty acid metabolism. While its role as a metabolic intermediate is clear, its potential as a signaling molecule is a compelling area for future research. Elucidating the signaling functions of this compound and other odd-chain acyl-CoAs could unveil novel regulatory mechanisms in metabolic health and disease. Future investigations should focus on:

  • Developing specific tools: Synthesizing stable isotope-labeled standards for accurate quantification and creating specific antibodies for immunodetection.

  • Investigating receptor interactions: Screening for potential interactions with nuclear receptors and other lipid-binding proteins.

  • Exploring downstream effects: Utilizing metabolomic and proteomic approaches to identify the downstream consequences of modulating this compound levels.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentadecenoyl-CoA is a long-chain acyl-coenzyme A thioester that can serve as an intermediate in lipid metabolism and as a substrate for various enzymes involved in fatty acid elongation and degradation. The availability of synthetically derived this compound is crucial for in vitro biochemical assays, enzyme characterization, and the development of novel therapeutics targeting lipid metabolic pathways. This document provides a detailed protocol for the chemical synthesis of this compound, from the preparation of the precursor fatty acid to the final purification of the CoA thioester.

Experimental Workflow

The overall synthetic strategy involves a two-stage process. First, the precursor fatty acid, trans-2-pentadecenoic acid, is synthesized via a Knoevenagel-Doebner condensation. Subsequently, the purified fatty acid is activated as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of coenzyme A to form the final product, this compound. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Stage 1: Synthesis of trans-2-Pentadecenoic Acid cluster_1 Stage 2: Synthesis of this compound A Tridecanal (B79276) + Malonic Acid B Knoevenagel-Doebner Condensation (Pyridine, Piperidine (B6355638) catalyst) A->B Reactants C trans-2-Pentadecenoic Acid B->C Product D Purification (Crystallization/Chromatography) C->D Purification E trans-2-Pentadecenoic Acid D->E Starting Material for Stage 2 F NHS Ester Activation (DCC, NHS in THF) E->F Reactant G trans-2-Pentadecenoyl-NHS Ester F->G Activated Intermediate I Thioester Formation (Bicarbonate Buffer/THF) G->I H Coenzyme A (Li salt) H->I Reactants J Crude this compound I->J Product K Purification (RP-HPLC) J->K Purification L Pure this compound K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of trans-2-Pentadecenoic Acid via Knoevenagel-Doebner Condensation

This protocol is adapted from the general procedure for synthesizing α,β-unsaturated acids.

Materials:

  • Tridecanal

  • Malonic acid

  • Pyridine (B92270) (anhydrous)

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes relative to tridecanal).

  • Add tridecanal (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system). The reaction is complete when CO₂ evolution ceases.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of 2M HCl to neutralize the pyridine.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts in a separatory funnel and wash sequentially with 2M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by flash column chromatography on silica (B1680970) gel to yield pure trans-2-pentadecenoic acid.

Stage 2: Synthesis of this compound

This two-step protocol involves the activation of the fatty acid with N-hydroxysuccinimide (NHS) followed by reaction with coenzyme A.

Part A: Activation of trans-2-Pentadecenoic Acid

Materials:

  • trans-2-Pentadecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve trans-2-pentadecenoic acid (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the cooled mixture with constant stirring.

  • Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • The filtrate, containing the trans-2-pentadecenoyl-NHS ester, can be used directly in the next step.

Part B: Thioester Formation with Coenzyme A

Materials:

  • Filtrate containing trans-2-pentadecenoyl-NHS ester

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate (NaHCO₃) buffer (0.1 M, pH 8.0-8.5)

  • Tetrahydrofuran (THF)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • RP-HPLC system for purification

Procedure:

  • Dissolve coenzyme A trilithium salt (1.2 equivalents relative to the starting fatty acid) in the 0.1 M NaHCO₃ buffer.

  • In a separate vial, add the THF solution of the trans-2-pentadecenoyl-NHS ester to an equal volume of THF.

  • Slowly add the NHS ester solution to the stirred coenzyme A solution. The reaction mixture should become a single phase. The reaction of NHS esters with the amino group of coenzyme A is pH-dependent, with an optimal pH of 8.3-8.5.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by RP-HPLC.

  • Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.

  • Purify the crude this compound by preparative RP-HPLC. A C18 column is commonly used. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) at pH 5.3) is an effective mobile phase.[1]

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.

  • Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.

Data Presentation

The following table should be used to record the quantitative data obtained during the synthesis.

ParameterStage 1: Acid SynthesisStage 2A: NHS EsterStage 2B: CoA SynthesisOverall
Starting Material(s) Tridecanal, Malonic Acidtrans-2-Pentadecenoic Acidtrans-2-Pentadecenoyl-NHS, CoA-
Mass of Starting Material(s) (g) -
Moles of Starting Material(s) (mol) -
Theoretical Yield (g)
Actual Yield (g) Not Isolated
Yield (%) -
Purity (by HPLC, %) --
Characterization Data NMR, MS-HPLC-MS, UV-Vis-

Biological Context: Role in Fatty Acid β-Oxidation

trans-2-Enoyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. This catabolic pathway breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for energy production. The formation of the trans-2 double bond is the first step in each cycle of beta-oxidation.

Caption: The role of trans-2-enoyl-CoA in the fatty acid β-oxidation pathway.

References

Application Notes and Protocols for the Analytical Detection of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) intermediate that can be involved in fatty acid metabolism. Acyl-CoAs are central to numerous cellular processes, including energy production through beta-oxidation, lipid biosynthesis, and the regulation of gene expression and protein function through acylation.[1][2][3] The accurate and sensitive detection and quantification of specific acyl-CoA species like this compound are crucial for understanding their metabolic roles and for the development of therapeutics targeting metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most sensitive and specific method for this class of molecules.[4][5][6]

Analytical Challenges

The analysis of acyl-CoAs, including this compound, presents several challenges:

  • Instability: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions and at non-optimal pH.[1][7]

  • Low Abundance: Cellular concentrations of many acyl-CoA species are low.

  • Matrix Effects: Biological samples are complex, and co-extracting substances can interfere with ionization in mass spectrometry.

  • Structural Similarity: The presence of numerous structurally similar acyl-CoA species necessitates high-resolution chromatographic separation.

Recommended Analytical Approach: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex mixtures.[5][6][8] The general workflow involves sample extraction, chromatographic separation, and detection by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_homogenization Tissue Homogenization or Cell Lysis protein_precipitation Protein Precipitation (e.g., Acetonitrile, TCA) tissue_homogenization->protein_precipitation extraction Supernatant Collection and Drying protein_precipitation->extraction reconstitution Reconstitution in LC-MS Grade Solvent extraction->reconstitution lc_separation UPLC/HPLC Separation (Reversed-Phase C18) reconstitution->lc_separation Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection Ionization peak_integration Peak Integration and Quantification ms_detection->peak_integration data_analysis Data Analysis and Interpretation peak_integration->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS, based on published methods. These values can serve as a benchmark for the analysis of this compound.

ParameterTypical ValueSource
Limit of Detection (LOD) 1-5 fmol[9]
Lower Limit of Quantitation (LLOQ) Low nanomolar range[10]
**Linearity (R²) **> 0.99[5]
Intra-assay Coefficient of Variation (CV) 5-10%[7]
Inter-assay Coefficient of Variation (CV) 5-6%[7]
Recovery Rate 75-93%[10]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues or cells.[5][7]

Materials:

  • Frozen tissue (~40 mg) or cultured cells (1-10 million)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1 v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA[2][7]

  • Centrifuge capable of 16,000 x g and 4°C

  • Homogenizer

  • Sonicator

  • Nitrogen evaporator

Procedure:

  • Place approximately 40 mg of frozen, powdered tissue or the cell pellet in a 2 mL tube on ice.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of the ACN:IPA:MeOH solvent mixture containing the internal standard (e.g., 20 ng of C17:0-CoA).[7]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.[7]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of the ACN:IPA:MeOH mixture, vortex, sonicate, and centrifuge as before.

  • Combine the two supernatants and dry under a stream of nitrogen.

  • Re-suspend the dry extract in 50 µL of methanol:water (1:1 v/v) for LC-MS/MS analysis.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[7]

  • Mobile Phase B: 15 mM NH₄OH in ACN.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Decrease to 20% B over 0.5 min and hold to re-equilibrate.[7]

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key MRM Transitions: For acyl-CoAs, a common fragmentation is the neutral loss of the 507 Da phosphopantetheine moiety.[6]

    • Quantifier Ion: [M+H]⁺ → [M-507+H]⁺

    • Qualifier Ion: [M+H]⁺ → 428 m/z (fragmentation between the 5' diphosphates)[5]

  • Predicted MRM Transitions for this compound (C15:1-CoA):

    • Molecular Formula: C₃₆H₆₂N₇O₁₇P₃S

    • Monoisotopic Mass: 1005.3089 Da

    • Precursor Ion [M+H]⁺: 1006.3

    • Quantifier Product Ion: 499.3

    • Qualifier Product Ion: 428.0

  • Collision Energy and other MS parameters: These should be optimized for this compound using a synthesized standard.

Signaling Pathway Context

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. Specifically, it is formed during the degradation of pentadecanoyl-CoA (C15:0-CoA). The enzyme acyl-CoA dehydrogenase catalyzes the formation of a trans double bond between the alpha and beta carbons. This intermediate is then further processed in the beta-oxidation spiral.

beta_oxidation C15_0_CoA Pentadecanoyl-CoA (C15:0-CoA) trans_2_C15_1_CoA This compound C15_0_CoA->trans_2_C15_1_CoA FAD -> FADH2 enzyme1 Acyl-CoA Dehydrogenase hydroxy_C15_CoA 3-Hydroxy-pentadecanoyl-CoA trans_2_C15_1_CoA->hydroxy_C15_CoA H2O enzyme2 Enoyl-CoA Hydratase keto_C15_CoA 3-Keto-pentadecanoyl-CoA hydroxy_C15_CoA->keto_C15_CoA NAD+ -> NADH enzyme3 3-Hydroxyacyl-CoA Dehydrogenase C13_0_CoA Tridecanoyl-CoA (C13:0-CoA) keto_C15_CoA->C13_0_CoA propionyl_CoA Propionyl-CoA keto_C15_CoA->propionyl_CoA CoA-SH enzyme4 Thiolase

Caption: Beta-oxidation of odd-chain fatty acids.

Conclusion

The analytical methods described provide a robust framework for the sensitive and specific quantification of this compound in biological samples. Careful sample handling and the use of appropriate internal standards are critical for accurate results. The application of these protocols will enable researchers to further investigate the role of this and other acyl-CoA species in health and disease.

References

Application Notes and Protocols for Quantifying Trans-2-Pentadecenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is an intermediate in the metabolism of odd-chain fatty acids. The precise quantification of this and other long-chain acyl-CoAs in biological samples is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic diseases. This document provides detailed protocols for the extraction, separation, and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. While direct quantitative data for this compound is not extensively available in current literature, the methodologies presented here are based on established protocols for long-chain acyl-CoAs and can be adapted for this specific molecule.

Metabolic Significance of this compound

This compound is primarily involved in two key metabolic pathways: the β-oxidation of odd-chain fatty acids and the elongation of fatty acids. Odd-chain fatty acids, such as pentadecanoic acid (C15:0), are found in the human diet and can also be synthesized endogenously.[1][2][3][4] Their metabolism results in the production of propionyl-CoA, which can enter the citric acid cycle, highlighting their importance in energy metabolism.[2][4] The enzyme trans-2-enoyl-CoA reductase catalyzes the reduction of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs in the final step of the fatty acid elongation cycle.[5][6][7][8]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from various tissues.[9][10]

Materials:

  • Tissue sample (e.g., liver, heart, muscle), flash-frozen in liquid nitrogen

  • Homogenizer (e.g., glass Dounce or mechanical)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or centrifugal evaporator)

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold KH2PO4 buffer.

  • Add 1 mL of isopropanol and continue homogenization.

  • Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 50% methanol in water.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the analysis of long-chain acyl-CoAs using reversed-phase liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 5 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 2% B to 98% B over 15 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da). Therefore, the precursor ion will be [M+H]+ and the product ion will be [M+H-507]+. For this compound (C36H62N7O17P3S), the theoretical m/z of the precursor ion would be calculated and the corresponding product ion would be monitored.

  • Collision Energy and other MS parameters: These will need to be optimized for each specific instrument and analyte.

Data Presentation

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)
Palmitoyl-CoA (C16:0)25.0 ± 3.018.0 ± 2.5
Stearoyl-CoA (C18:0)15.0 ± 2.010.0 ± 1.5
Oleoyl-CoA (C18:1)30.0 ± 4.022.0 ± 3.0
Linoleoyl-CoA (C18:2)10.0 ± 1.58.0 ± 1.0

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_2_Pentadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Trans_2_Pentadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Pentadecenoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxypentadecanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Beta_Ketoacyl_CoA β-Ketopentadecanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase CoA-SH Myristoyl_CoA Myristoyl-CoA (C13:0) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Myristoyl_CoA->Acyl_CoA_Dehydrogenase (Repeats cycle) Propionyl_CoA Propionyl-CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: β-Oxidation of Pentadecanoyl-CoA.

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA_n Acyl-CoA (n carbons) Condensing_Enzyme Condensing Enzyme Acyl_CoA_n->Condensing_Enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensing_Enzyme CO2 Beta_Ketoacyl_CoA β-Ketoacyl-CoA (n+2) Condensing_Enzyme->Beta_Ketoacyl_CoA Beta_Ketoacyl_CoA_Reductase β-Ketoacyl-CoA Reductase Beta_Ketoacyl_CoA->Beta_Ketoacyl_CoA_Reductase NADPH -> NADP+ L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (n+2) Beta_Ketoacyl_CoA_Reductase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydratase Dehydratase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydratase H2O Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (n+2) L_3_Hydroxyacyl_CoA_Dehydratase->Trans_2_Enoyl_CoA Trans_2_Enoyl_CoA_Reductase trans-2-Enoyl-CoA Reductase Trans_2_Enoyl_CoA->Trans_2_Enoyl_CoA_Reductase NADPH -> NADP+ Acyl_CoA_n_plus_2 Acyl-CoA (n+2 carbons) Trans_2_Enoyl_CoA_Reductase->Acyl_CoA_n_plus_2 Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Tissue, Cells) Flash_Freeze Flash-freeze in Liquid N2 Sample_Collection->Flash_Freeze Extraction 2. Acyl-CoA Extraction (Homogenization, SPE) Analysis 3. LC-MS/MS Analysis (Separation and Detection) Extraction->Analysis Homogenization Homogenize in Buffer Extraction->Homogenization SPE_Cleanup Solid-Phase Extraction Extraction->SPE_Cleanup Data_Processing 4. Data Processing (Integration, Quantification) Analysis->Data_Processing LC_Separation Reversed-Phase LC Analysis->LC_Separation MS_Detection Tandem MS (MRM) Analysis->MS_Detection Peak_Integration Integrate Peak Areas Data_Processing->Peak_Integration Quantification Quantify using Standard Curve Data_Processing->Quantification Flash_Freeze->Extraction

References

Application Note: HPLC Analysis of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of trans-2-pentadecenoyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection. Acyl-Coenzyme A (acyl-CoA) species are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and synthesis. Their accurate quantification is essential for understanding cellular metabolism and the development of therapeutics targeting metabolic disorders. This document outlines a robust method for the extraction, separation, and quantification of long-chain acyl-CoAs from biological samples, with a specific focus on this compound.

Introduction

This compound is a long-chain acyl-CoA thioester that plays a role in fatty acid metabolism. As an intermediate, its cellular concentration can provide insights into the flux and regulation of metabolic pathways such as β-oxidation. The analysis of such molecules is challenging due to their low abundance and instability in aqueous solutions. Reversed-phase HPLC is a widely used and reliable technique for the separation and quantification of various acyl-CoA species. This method relies on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. This document details the necessary sample preparation, chromatographic conditions, and data analysis for the successful measurement of this compound.

Metabolic Significance of trans-2-Enoyl-CoAs

Trans-2-enoyl-CoA molecules are key intermediates in both the degradation and synthesis of fatty acids. In mitochondrial β-oxidation, acyl-CoA dehydrogenases catalyze the formation of a trans double bond between the α and β carbons of the acyl-CoA chain. This intermediate is then hydrated by enoyl-CoA hydratase. Conversely, in fatty acid elongation, trans-2-enoyl-CoA reductase catalyzes the saturation of the trans double bond. A specific pathway involving a trans-2-enoyl-CoA intermediate is the degradation of sphingosine (B13886) 1-phosphate (S1P), where a trans-2-enoyl-CoA reductase is required to convert the intermediate to its saturated acyl-CoA counterpart, which can then enter other metabolic pathways like glycerophospholipid synthesis.[1]

Metabolic_Pathway_of_trans_2_Enoyl_CoA Sphingosine_1_Phosphate Sphingosine 1-Phosphate trans_2_Hexadecenal trans-2-Hexadecenal Sphingosine_1_Phosphate->trans_2_Hexadecenal S1P Lyase trans_2_Hexadecenoic_Acid trans-2-Hexadecenoic Acid trans_2_Hexadecenal->trans_2_Hexadecenoic_Acid Oxidation trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA (C16:1) trans_2_Hexadecenoic_Acid->trans_2_Hexadecenoyl_CoA CoA Addition Palmitoyl_CoA Palmitoyl-CoA (C16:0) trans_2_Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-enoyl-CoA reductase (TER) Glycerophospholipid_Synthesis Glycerophospholipid Synthesis Palmitoyl_CoA->Glycerophospholipid_Synthesis Beta_Oxidation β-Oxidation Palmitoyl_CoA->Beta_Oxidation

Fig 1. Role of trans-2-enoyl-CoA in S1P metabolism.[1]

Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Reagents:

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0)

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue powder in a glass homogenizer.

  • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., 10 nmol Heptadecanoyl-CoA).

  • Homogenize the tissue thoroughly.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs.

  • For further purification (optional but recommended), the extract can be passed through a solid-phase extraction (SPE) column.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried sample in 100-200 µL of the initial mobile phase for HPLC analysis.

HPLC Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature 35°C

| Detection | UV at 260 nm |

Table 1: HPLC System Parameters

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0 55 45
20 45 55
25 20 80
30 20 80
31 55 45

| 40 | 55 | 45 |

Data Presentation

The retention time of acyl-CoAs on a C18 column generally increases with the length of the acyl chain and decreases with the number of double bonds.[3] this compound (C15:1) is expected to elute after myristoyl-CoA (C14:0) and before palmitoyl-CoA (C16:0). Its retention time would be slightly earlier than its saturated counterpart, pentadecanoyl-CoA (C15:0).

Table 3: Representative Retention Times of Long-Chain Acyl-CoAs

Compound Acyl Chain Expected Retention Time (min)
Myristoyl-CoA C14:0 ~12.5
This compound C15:1 ~14.0 (Predicted)
Pentadecanoyl-CoA (ISTD) C15:0 ~14.5
Palmitoleoyl-CoA C16:1 ~15.8
Palmitoyl-CoA C16:0 ~16.5
Oleoyl-CoA C18:1 ~19.0
Stearoyl-CoA C18:0 ~20.0

Note: These are representative retention times and will vary based on the specific HPLC system, column, and exact conditions.

Experimental Workflow

The overall workflow for the analysis of this compound involves several key stages from sample acquisition to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue_Homogenization 1. Tissue Homogenization (in Buffer + ISTD) Solvent_Extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) Tissue_Homogenization->Solvent_Extraction Centrifugation 3. Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Drying 5. Drying under N2 Supernatant_Collection->Drying Reconstitution 6. Reconstitution in Mobile Phase Drying->Reconstitution Injection 7. HPLC Injection Reconstitution->Injection Separation 8. C18 Reverse-Phase Separation (Gradient) Injection->Separation Detection 9. UV Detection at 260 nm Separation->Detection Chromatogram_Integration 10. Peak Integration Detection->Chromatogram_Integration Standard_Curve 11. Standard Curve Generation Chromatogram_Integration->Standard_Curve Quantification 12. Quantification vs. Internal Standard Standard_Curve->Quantification

Fig 2. Workflow for HPLC analysis of acyl-CoAs.

Conclusion

The described HPLC-UV method provides a reliable and reproducible approach for the quantification of this compound in biological samples. Careful sample preparation is crucial to ensure high recovery and stability of the analyte. The provided chromatographic conditions are optimized for the separation of long-chain acyl-CoAs, allowing for the resolution of this compound from other endogenous species. This application note serves as a comprehensive guide for researchers investigating the role of specific acyl-CoAs in metabolic health and disease. For higher sensitivity and specificity, this method can be adapted for use with a mass spectrometer (LC-MS/MS).

References

Application Note: Quantitative Analysis of trans-2-pentadecenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of trans-2-pentadecenoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, and their accurate measurement is crucial for understanding various physiological and pathological processes. The described method employs a robust sample preparation procedure, efficient chromatographic separation, and highly selective multiple reaction monitoring (MRM) for the precise quantification of this compound.

Introduction

This compound is a long-chain unsaturated acyl-CoA that plays a role in fatty acid metabolism. The accurate quantification of this and other acyl-CoAs is essential for studying metabolic pathways, identifying potential disease biomarkers, and evaluating the efficacy of therapeutic interventions. LC-MS/MS has emerged as the preferred analytical technique for acyl-CoA analysis due to its high sensitivity, specificity, and wide dynamic range.[1] This protocol is designed to provide a reliable and reproducible method for researchers in academia and the pharmaceutical industry.

Signaling Pathway Context

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. This metabolic pathway is critical for energy production from dietary fats and endogenous lipid stores. Dysregulation of this pathway has been implicated in various metabolic disorders.

Beta_Oxidation_Pathway cluster_enzymes Enzymes Odd-chain fatty acid Odd-chain fatty acid Pentadecanoyl-CoA Pentadecanoyl-CoA Odd-chain fatty acid->Pentadecanoyl-CoA ATP, CoA Acyl-CoA Synthetase Acyl-CoA Synthetase This compound This compound Pentadecanoyl-CoA->this compound FAD -> FADH2 Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase 3-hydroxy-pentadecanoyl-CoA 3-hydroxy-pentadecanoyl-CoA This compound->3-hydroxy-pentadecanoyl-CoA H2O Enoyl-CoA Hydratase Enoyl-CoA Hydratase 3-keto-pentadecanoyl-CoA 3-keto-pentadecanoyl-CoA 3-hydroxy-pentadecanoyl-CoA->3-keto-pentadecanoyl-CoA NAD+ -> NADH 3-hydroxyacyl-CoA Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 3-keto-pentadecanoyl-CoA->Propionyl-CoA CoA Acetyl-CoA Acetyl-CoA 3-keto-pentadecanoyl-CoA->Acetyl-CoA CoA Thiolase Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified overview of the odd-chain fatty acid beta-oxidation pathway.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound standard (if available, otherwise use a closely related standard for method development)

  • Heptadecanoyl-CoA (C17:0-CoA) - Internal Standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium acetate

  • 5-sulfosalicylic acid (SSA)

  • Biological matrix (e.g., cell pellets, tissue homogenates)

Sample Preparation: Protein Precipitation
  • For cell pellets, add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to approximately 1 million cells.[2]

  • For tissue samples, homogenize the tissue in an appropriate ice-cold buffer, and then add SSA to a final concentration of 2.5%.

  • Vortex the samples vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Spike the supernatant with the internal standard, heptadecanoyl-CoA, to a final concentration of 1 µM.

  • The samples are now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Liquid Chromatography

A reverse-phase chromatographic method is employed to separate this compound from other acyl-CoAs and matrix components.

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, re-equilibrate
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV
Capillary Temp. 320°C
Sheath Gas 35 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Collision Gas Argon
MRM Transitions

The selection of precursor and product ions is critical for the specificity of the assay. Acyl-CoAs characteristically exhibit a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[3][4] Another common fragment corresponds to the adenosine (B11128) diphosphate ion at m/z 428.0.[4][5]

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion (Quantifier) m/zProduct Ion (Qualifier) m/zCollision Energy (eV)
This compound986.9479.9428.035
Heptadecanoyl-CoA (IS)1020.4513.4428.035

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Presentation

Quantitative analysis is performed by generating a calibration curve using a series of known concentrations of this compound standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Analyte Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.010
57,650151,2000.051
1015,300149,8000.102
5075,800150,5000.504
100152,100151,0001.007
500760,500150,8005.043

The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Cells or Tissue) Protein_Precipitation Protein Precipitation (2.5% SSA) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection IS_Spiking Internal Standard Spiking (Heptadecanoyl-CoA) Supernatant_Collection->IS_Spiking LC_Separation Liquid Chromatography (C18 Column) IS_Spiking->LC_Separation MS_Detection Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, specific, and reproducible, making it suitable for a wide range of research and drug development applications. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy, but the use of a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA, provides a reliable and more accessible alternative.

References

Experimental Applications of trans-2-Pentadecenoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is an activated, odd-chain, monounsaturated fatty acid intermediate. While even-chain fatty acids are more common, the study of odd-chain fatty acids like pentadecanoic acid (C15:0) and their metabolites is a burgeoning field with implications for metabolic health, disease diagnostics, and therapeutic development. This compound serves as a critical node in the metabolism of these molecules, primarily through fatty acid elongation and beta-oxidation pathways. These application notes provide an overview of the experimental uses of this compound and detailed protocols for its study.

Biological Context and Applications

This compound is centrally involved in two major metabolic pathways:

  • Fatty Acid Elongation: In the endoplasmic reticulum, this compound is a key intermediate in the synthesis of very-long-chain odd-chain fatty acids. This pathway involves a cycle of four reactions, with trans-2-enoyl-CoA reductase (TER) catalyzing the final reduction step to the saturated acyl-CoA.[1][2] The study of this pathway is crucial for understanding the synthesis of complex lipids like sphingolipids that may contain odd-chain fatty acids.

  • Beta-Oxidation of Unsaturated Odd-Chain Fatty Acids: During the breakdown of a C15:1 fatty acid in the mitochondria, this compound would be an intermediate. The final cycle of beta-oxidation for odd-chain fatty acids yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.[3][4][5] This anaplerotic potential makes the metabolism of odd-chain fatty acids significant for cellular energy and biosynthesis.

Potential Experimental Applications:

  • Enzyme Substrate: Serve as a specific substrate to characterize the kinetics and substrate specificity of enzymes like trans-2-enoyl-CoA reductase (TER), enoyl-CoA hydratase, and acyl-CoA dehydrogenases, particularly for their activity on odd-chain fatty acids.

  • Metabolic Tracer: When isotopically labeled (e.g., with ¹³C or ²H), it can be used to trace the flux of odd-chain fatty acids through elongation and beta-oxidation pathways in cell cultures or in vivo models.

  • Investigating Metabolic Disorders: Inborn errors of metabolism affecting fatty acid oxidation can lead to the accumulation of specific acyl-CoA intermediates. This compound can be used as a standard in mass spectrometry-based diagnostics for such disorders.

  • Drug Discovery Target: The enzymes that metabolize this compound, such as TER, can be targets for drugs aimed at modulating fatty acid metabolism in diseases like metabolic syndrome or certain cancers.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into core cellular metabolic pathways. Below are diagrams illustrating its position in fatty acid elongation and beta-oxidation.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl-CoA (C13) Acyl-CoA (C13) 3-Ketoacyl-CoA (C15) 3-Ketoacyl-CoA (C15) Acyl-CoA (C13)->3-Ketoacyl-CoA (C15) Condensation (Elongase) 3-Hydroxyacyl-CoA (C15) 3-Hydroxyacyl-CoA (C15) 3-Ketoacyl-CoA (C15)->3-Hydroxyacyl-CoA (C15) Reduction This compound This compound 3-Hydroxyacyl-CoA (C15)->this compound Dehydration Acyl-CoA (C15) Acyl-CoA (C15) This compound->Acyl-CoA (C15) Reduction (TER)

Fatty Acid Elongation Pathway

Beta_Oxidation cluster_beta_oxidation Beta-Oxidation of an Unsaturated C15 Fatty Acid Unsaturated Acyl-CoA (C15) Unsaturated Acyl-CoA (C15) This compound This compound Unsaturated Acyl-CoA (C15)->this compound Dehydrogenation (Acyl-CoA Dehydrogenase) 3-Hydroxyacyl-CoA (C15) 3-Hydroxyacyl-CoA (C15) This compound->3-Hydroxyacyl-CoA (C15) Hydration (Enoyl-CoA Hydratase) 3-Ketoacyl-CoA (C15) 3-Ketoacyl-CoA (C15) 3-Hydroxyacyl-CoA (C15)->3-Ketoacyl-CoA (C15) Dehydrogenation Acyl-CoA (C13) Acyl-CoA (C13) 3-Ketoacyl-CoA (C15)->Acyl-CoA (C13) Thiolysis Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA (C15)->Acetyl-CoA

Beta-Oxidation Pathway Intermediate

Quantitative Data

Direct quantitative data for this compound is limited in the literature. However, data from related trans-2-enoyl-CoA molecules can provide a basis for experimental design. The following table summarizes kinetic data for trans-2-enoyl-CoA reductase from Euglena gracilis with short-chain substrates.

SubstrateCoenzymeKm (µM)Reference
Crotonyl-CoA (C4)NADH68[6]
trans-2-Hexenoyl-CoA (C6)NADH91[6]
NADH-109[6]
NADPH-119[6]

Note: These values should be considered as a starting point for designing kinetic assays with this compound, as substrate affinity can vary with chain length.

Experimental Protocols

Protocol 1: In Vitro Assay for trans-2-Enoyl-CoA Reductase (TER) Activity

This protocol is a generalized spectrophotometric assay to measure the activity of TER using this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified or recombinant TER enzyme

  • This compound solution

  • NADPH solution

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water or a buffer with minimal organic solvent).

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Dilute the TER enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a quartz cuvette, prepare the reaction mixture (total volume of 1 mL):

      • 850 µL of Assay Buffer

      • 100 µL of 1 mM NADPH (final concentration 100 µM)

      • 50 µL of diluted TER enzyme

    • Mix gently by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to establish a baseline.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration 100 µM).

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Enzyme activity is expressed as µmol of NADPH oxidized per minute per mg of protein (U/mg).

    • Perform control reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.

TER_Assay_Workflow cluster_workflow TER Assay Workflow A Prepare Reagents (Buffer, NADPH, Enzyme, Substrate) B Prepare Reaction Mixture (Buffer, NADPH, Enzyme) A->B C Pre-incubate at 37°C B->C D Initiate with Substrate (this compound) C->D E Monitor A340 Decrease D->E F Calculate Enzyme Activity E->F

TER Assay Workflow
Protocol 2: Analysis of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cell or tissue samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell or tissue homogenates

  • Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or another odd-chain acyl-CoA not expected to be abundant in the sample.[7]

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue or lyse cells in a cold buffer. Determine the protein concentration for normalization.

    • To 100 µL of homogenate, add a known amount of the internal standard.

    • Add 1 mL of cold extraction solvent.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile).

    • Inject the sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs.

    • MS/MS Conditions:

      • Operate in positive ion mode with Multiple Reaction Monitoring (MRM).

      • Determine the specific precursor and product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

    • Normalize the results to the initial protein concentration (e.g., pmol/mg protein).[7]

LCMS_Workflow cluster_lcms LC-MS/MS Analysis Workflow Start Cell/Tissue Homogenate A Add Internal Standard Start->A B Solvent Extraction A->B C Centrifuge & Collect Supernatant B->C D Dry Down Extract C->D E Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS E->F G Quantify using Standard Curve F->G End Normalized Concentration G->End

LC-MS/MS Workflow for Acyl-CoAs

Conclusion

This compound is a valuable tool for investigating the metabolism of odd-chain fatty acids. While specific research on this molecule is still emerging, the protocols and applications outlined here, adapted from studies on related compounds, provide a solid foundation for researchers to explore its role in health and disease. As interest in the biological functions of odd-chain fatty acids continues to grow, the experimental utility of intermediates like this compound will undoubtedly expand.

References

Application Notes: trans-2-pentadecenoyl-CoA as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-2-pentadecenoyl-CoA is an unsaturated, odd-chain fatty acyl-coenzyme A thioester. It serves as a critical intermediate in the mitochondrial β-oxidation of fatty acids.[1][2] As such, it is a key substrate for enzymes within this pathway, primarily Acyl-CoA Dehydrogenases (ACADs), and potentially other enzymes like enoyl-CoA hydratase or trans-2-enoyl-CoA reductase.[3][4][5] The study of enzymes that metabolize this compound is vital for understanding fatty acid metabolism, energy production, and the pathophysiology of metabolic disorders.[6] These application notes provide detailed protocols for utilizing this compound in enzyme assays, tailored for researchers in basic science and drug development.

Biological Context: Role in Fatty Acid β-Oxidation

Fatty acid β-oxidation is a multi-step process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH.[2][5] Trans-2-enoyl-CoA intermediates are formed during the first step, catalyzed by a family of Acyl-CoA Dehydrogenases (ACADs).[2][4] These enzymes introduce a double bond between the alpha and beta carbons of the fatty acyl-CoA.[1] The specific ACAD involved (short-, medium-, long-, or very long-chain) depends on the length of the fatty acid chain.[2][4]

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) trans_2_Pentadecenoyl_CoA This compound (C15:1) Pentadecanoyl_CoA->trans_2_Pentadecenoyl_CoA  Acyl-CoA  Dehydrogenase (ACAD) Hydroxyacyl_CoA 3-Hydroxy- pentadecanoyl-CoA trans_2_Pentadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto- pentadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Tridecanoyl_CoA Tridecanoyl-CoA (C13:0) Ketoacyl_CoA->Tridecanoyl_CoA Thiolase Acetyl_CoA 6 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Releases Propionyl_CoA Propionyl-CoA (C3:0) Tridecanoyl_CoA->Propionyl_CoA 5 Cycles TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

Figure 1: Role of this compound in odd-chain fatty acid β-oxidation.

Enzymes Utilizing this compound

  • Acyl-CoA Dehydrogenases (ACADs) : These are FAD-dependent enzymes that catalyze the initial dehydrogenation step of β-oxidation.[6][7] Given its 15-carbon chain, this compound is expected to be a substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD). Assays typically measure the reduction of an electron acceptor.[6]

  • trans-2-Enoyl-CoA Reductase (TER) : These enzymes catalyze the reverse reaction, reducing the trans-2 double bond to a saturated acyl-CoA, often using NADH or NADPH as the electron donor.[3][8] This activity is crucial in pathways like fatty acid synthesis and the metabolism of specific lipids.[3][8]

Quantitative Data and Assay Parameters

Table 1: Typical Kinetic Parameters for Acyl-CoA Dehydrogenase & Reductase Family Enzymes

Enzyme Family Analogous Substrate Kₘ (µM) Electron Donor/Acceptor Kₘ (µM) Reference
trans-2-Enoyl-CoA Reductase Crotonyl-CoA (C4:1) 68 NADH 109 [8]
trans-2-Enoyl-CoA Reductase trans-2-Hexenoyl-CoA (C6:1) 91 NADPH 119 [8]
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoAs (Varies) Ferricenium Ion (Varies) [7]

| Acyl-CoA Dehydrogenase | Various Acyl-CoAs | (Varies) | Electron Transfer Flavoprotein (ETF) | (Varies) |[6] |

Table 2: General Assay Conditions

Parameter Condition Rationale
pH 7.5 - 8.5 Optimal for many dehydrogenases and reductases.
Temperature 25 - 37 °C Standard range for enzymatic assays.
Buffer Potassium Phosphate (B84403), MOPS, Tris-HCl Provides stable pH environment.
Substrate Concentration 0.5 - 10x Kₘ (e.g., 10 - 200 µM) To determine initial rates and enzyme saturation.

| Enzyme Concentration | 10 - 200 nM | Sufficient to produce a measurable signal in a reasonable timeframe. |

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay using ETF Fluorescence Reduction

This protocol is adapted from the gold standard method for measuring ACAD activity, which monitors the decrease in fluorescence of Electron Transfer Flavoprotein (ETF) as it is reduced by the ACAD enzyme.[6]

Principle

The ACAD enzyme catalyzes the dehydrogenation of this compound. The electrons are transferred to the FAD cofactor within the ACAD, which then reduces the oxidized ETF (ETFₒₓ). This reduction quenches the natural fluorescence of ETF, and the rate of fluorescence decrease is directly proportional to the ACAD activity.[6]

Assay_Principle sub sub Substrate This compound Enzyme Acyl-CoA Dehydrogenase (ACAD-FAD) Substrate->Enzyme Binds Product Pentadecenoyl-CoA Enzyme->Product Releases Enzyme_red Reduced Enzyme (ACAD-FADH₂) Enzyme->Enzyme_red Oxidation (e⁻ transfer) Enzyme_red->Enzyme Regeneration ETF_ox Oxidized ETF (High Fluorescence) Enzyme_red->ETF_ox Reduces ETF_red Reduced ETF (Low Fluorescence) ETF_ox->ETF_red e⁻ transfer

Figure 2: Principle of the ETF-coupled ACAD fluorescence assay.

Materials and Reagents

  • This compound (Substrate)

  • Purified ACAD enzyme (e.g., LCAD)

  • Purified recombinant Electron Transfer Flavoprotein (ETF)[6]

  • Anaerobic buffer: 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA

  • Glucose, Glucose Oxidase, and Catalase (for oxygen scavenging)

  • 96-well black microplate (for fluorescence)

  • Plate-reading fluorometer (Excitation: ~450 nm, Emission: ~495 nm)

Procedure

Experimental_Workflow A 1. Prepare Anaerobic Buffer Add Glucose, Glucose Oxidase, Catalase B 2. Prepare Reagent Mix Add ETF and ACAD enzyme to buffer in microplate wells A->B  Buffer for  Reagents C 3. Equilibrate and Pre-read Incubate plate for 10 min to remove O₂. Measure baseline fluorescence. B->C D 4. Initiate Reaction Add this compound substrate to wells C->D E 5. Kinetic Measurement Immediately read fluorescence kinetically (e.g., every 30s for 10-20 min) D->E F 6. Data Analysis Calculate rate of fluorescence decrease (ΔRFU/min). Convert rate to enzyme activity (nmol/min/mg). E->F

Figure 3: Workflow for the ETF fluorescence reduction assay.

  • Prepare Anaerobic Assay Buffer : Prepare the potassium phosphate buffer. Just before use, add glucose (to ~2.5 mM), glucose oxidase (to ~50 µg/mL), and catalase (to ~50 µg/mL) to create an oxygen-scavenging system.

  • Set up the Reaction : In a 96-well black microplate, add the following to a final volume of 190 µL:

    • Anaerobic Assay Buffer

    • ETF (final concentration ~2-5 µM)

    • ACAD enzyme (final concentration ~20-100 nM)

  • Deoxygenation : Seal the plate and incubate at the desired temperature (e.g., 37°C) for 10 minutes to allow the system to become anaerobic.

  • Baseline Reading : Measure the baseline fluorescence (Excitation/Emission ~450/495 nm).

  • Initiate the Reaction : Add 10 µL of a stock solution of this compound to each well to reach the desired final concentration (e.g., 100 µM). Mix gently.

  • Kinetic Measurement : Immediately begin reading the fluorescence kinetically for 10-20 minutes.

  • Data Analysis :

    • Plot fluorescence units versus time.

    • Determine the initial linear rate of fluorescence decrease (ΔRFU/min).

    • Calculate the specific activity using the change in fluorescence corresponding to a known amount of reduced ETF.

Protocol 2: Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase (TER)

This protocol measures the activity of TER by monitoring the oxidation of its cofactor, NADH or NADPH, which results in a decrease in absorbance at 340 nm.

Principle

TER catalyzes the reduction of the double bond in this compound to form pentadecanoyl-CoA. This reaction consumes one molecule of NADH or NADPH per molecule of substrate reduced. The decrease in absorbance at 340 nm (the absorbance maximum for the reduced cofactors) is directly proportional to the enzyme's activity.

Materials and Reagents

  • This compound (Substrate)

  • Purified TER enzyme

  • NADH or NADPH

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure

  • Prepare Reagents :

    • Prepare a stock solution of this compound in water or buffer.

    • Prepare a stock solution of NADH or NADPH in the assay buffer.

  • Set up the Reaction : In a cuvette or microplate well, prepare a reaction mixture with a final volume of 200 µL:

    • Assay Buffer

    • NADH or NADPH (final concentration ~100-200 µM)

    • This compound (final concentration ~50-150 µM)

  • Equilibration and Blank Reading : Equilibrate the mixture to the assay temperature (e.g., 30°C) for 5 minutes. Measure the absorbance at 340 nm to establish a baseline (A_initial).

  • Initiate the Reaction : Add a small volume of the purified TER enzyme to the mixture and mix quickly.

  • Kinetic Measurement : Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis :

    • Plot absorbance at 340 nm versus time.

    • Determine the initial linear rate of absorbance decrease (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Activity (µmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Enzyme)

Troubleshooting and Considerations

  • Substrate Solubility : Acyl-CoAs can be prone to precipitation. Ensure complete solubilization in buffer before use. Sonication may be required for stock solutions.

  • Enzyme Purity : Contaminating enzymes in impure preparations can interfere with assays. For example, NADH oxidases could interfere with the TER assay.

  • Anaerobic Conditions : The ACAD-ETF assay is sensitive to oxygen, which can re-oxidize the reduced flavins. The use of an oxygen-scavenging system is crucial for accurate results.[6]

  • Controls : Always include controls without enzyme and without substrate to account for background signal changes.

References

Protocol for Measuring trans-2-enoyl-CoA Reductase Activity: A Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Trans-2-enoyl-CoA reductase (TER) is a key enzyme in the fatty acid elongation cycle, a crucial metabolic pathway responsible for the synthesis of long and very-long-chain fatty acids (VLCFAs). This process involves a repeating four-step cycle where an acyl-CoA molecule is extended by two carbons. TER catalyzes the fourth and final step, the NADPH-dependent reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA[1][2]. VLCFAs are essential components of cellular membranes, precursors for signaling molecules like ceramides (B1148491) and sphingolipids, and are involved in various physiological processes[1]. Given its critical role, TER is an attractive target for drug development, particularly in the context of metabolic disorders and diseases where fatty acid metabolism is dysregulated. This document provides a detailed protocol for a spectrophotometric assay to measure TER activity, intended for researchers, scientists, and professionals in drug development.

Principle of the Assay

The activity of trans-2-enoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of the trans-2-enoyl-CoA substrate. The rate of NADPH consumption is directly proportional to the TER enzyme activity. The reaction is as follows:

trans-2-enoyl-CoA + NADPH + H⁺ → acyl-CoA + NADP⁺[3]

Experimental Protocols

Materials and Reagents

  • Enzyme Source: Purified trans-2-enoyl-CoA reductase or cell/tissue homogenates (e.g., liver microsomes, yeast lysates).

  • Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 6.2 - 7.5). Other suitable buffers include Tris-HCl. The optimal pH should be determined empirically for the specific enzyme source.

  • Cofactor: 10 mM NADPH stock solution in buffer. Some isoforms may also utilize NADH[4][5].

  • Substrate: 10 mM stock solution of a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA, trans-2-decenoyl-CoA) in buffer. Substrates can be commercially sourced or synthesized.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: UV-transparent cuvettes.

  • Optional: Potential inhibitors or activators dissolved in a suitable solvent (e.g., DMSO).

Procedure

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing the following components (for a final volume of 1 mL):

      • 800 µL of 100 mM Potassium phosphate buffer (adjust pH as needed).

      • 100 µL of 10 mM NADPH stock solution (final concentration: 1 mM).

      • The enzyme sample (e.g., 10 µg of microsomal protein or a suitable amount of purified enzyme).

    • Mix gently by pipetting and incubate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the solution and establish a baseline reading.

  • Initiation of the Reaction:

    • Initiate the reaction by adding 100 µL of the 10 mM trans-2-enoyl-CoA substrate stock solution (final concentration: 1 mM).

    • Immediately mix the solution by gentle inversion or pipetting.

  • Measurement of Activity:

    • Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 30 seconds.

    • Ensure the rate of absorbance decrease is linear during the measurement period. If not, the enzyme concentration may need to be adjusted.

  • Controls:

    • Blank (No Substrate): Prepare a reaction mixture without the trans-2-enoyl-CoA substrate to measure any background NADPH oxidation not dependent on the substrate.

    • Blank (No Enzyme): Prepare a reaction mixture without the enzyme source to ensure that the decrease in absorbance is enzyme-dependent.

  • Inhibitor/Activator Screening (Optional):

    • To test the effect of potential modulators, add the compound to the reaction mixture before the addition of the substrate.

    • A vehicle control (e.g., DMSO) should be included to account for any effects of the solvent on enzyme activity.

Calculations

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Subtract the rate of the blank (no substrate) from the rate of the sample.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Protein])

    • Where:

      • ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

      • [Protein] = protein concentration in mg/mL in the assay.

Data Presentation

Table 1: Kinetic Parameters of trans-2-enoyl-CoA Reductase from Various Sources

Enzyme SourceSubstrateCofactorKm (µM)Vmax (µmol/min/mg)Reference
Euglena gracilis (mitochondrial)Crotonyl-CoANADH68Not Reported[4]
trans-2-Hexenoyl-CoANADH91Not Reported[4]
Crotonyl-CoANADH109Not Reported[4]
Crotonyl-CoANADPH119Not Reported[4]
Toxoplasma gondii (recombinant)Crotonyl-CoANADH20Not Reported[6]
NADH-20Not Reported[6]
Euglena gracilis (recombinant EgTER1)Crotonyl-CoANADPHNot Reported3.20 ± 0.35[7]

Potential Inhibitors and Activators for Drug Development

Direct and specific inhibitors of trans-2-enoyl-CoA reductase are not extensively documented in publicly available literature. However, compounds targeting related enzymes in fatty acid synthesis pathways may serve as starting points for drug discovery efforts.

  • Triclosan: A well-known broad-spectrum antimicrobial agent that is a potent inhibitor of enoyl-acyl carrier protein (ENR) reductase, an enzyme that performs a similar reductive step in the bacterial type II fatty acid synthesis pathway[6].

  • Thapsigargin (B1683126): While not a direct inhibitor of TER's catalytic activity, thapsigargin has been shown to inhibit the binding of TER to the sarco(endo)plasmic reticulum Ca²⁺-ATPase 2b (SERCA2b)[8]. This interaction suggests a regulatory role for TER beyond fatty acid elongation and presents a potential avenue for indirect modulation.

  • Other Potential Modulators: Research into inhibitors of other fatty acid synthesis enzymes may yield compounds with cross-reactivity towards TER. High-throughput screening of compound libraries against purified TER is a viable strategy for identifying novel inhibitors.

Currently, there is a lack of information regarding specific activators of trans-2-enoyl-CoA reductase.

Visualizations

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Use NADP_out NADP+ Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH_in NADPH NADPH_in->Elongated_Acyl_CoA

Fatty Acid Elongation Pathway

Experimental_Workflow A Prepare Reaction Mixture (Buffer, NADPH, Enzyme) B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction with trans-2-enoyl-CoA Substrate B->C D Monitor Absorbance Decrease at 340 nm C->D E Calculate Rate of NADPH Oxidation D->E F Determine Enzyme Activity E->F

Experimental Workflow for TER Assay

References

Commercial Suppliers and Applications of trans-2-pentadecenoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, trans-2-pentadecenoyl-CoA is a critical intermediate in lipid metabolism, particularly in the pathways of fatty acid elongation and sphingolipid biosynthesis. Sourcing this compound and understanding its applications are key to advancing research in these areas.

Currently, MedChemExpress (MCE) is a confirmed commercial supplier of this compound, offering it for research purposes. While other major lipid suppliers such as Cayman Chemical and Avanti Polar Lipids provide a wide array of acyl-CoA derivatives, this compound is not consistently listed in their readily available catalogs. Researchers are advised to inquire directly with these suppliers for potential custom synthesis options.

Application Notes

This compound serves as a substrate for key enzymes in lipid metabolic pathways, making it an invaluable tool for in vitro studies of enzyme kinetics, inhibitor screening, and pathway elucidation. Its primary applications are in the study of:

  • Fatty Acid Elongation: As an intermediate in the fatty acid elongation cycle, this compound is a substrate for trans-2-enoyl-CoA reductase (TECR). This enzyme catalyzes the final reduction step in the elongation of fatty acids. Assays using this substrate are crucial for characterizing TECR activity and for screening potential inhibitors that could modulate the production of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is implicated in several metabolic and neurological disorders.

  • Sphingolipid Metabolism: trans-2-Enoyl-CoA intermediates are involved in the de novo synthesis of ceramides, the central molecules of sphingolipid metabolism. By providing this compound as a substrate, researchers can investigate the activity of ceramide synthases (CerS) and other enzymes in the pathway. Understanding these enzymatic steps is vital for research into diseases where sphingolipid metabolism is dysregulated, such as certain cancers and neurodegenerative diseases.

Experimental Protocols

Below are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This protocol is designed to measure the activity of TECR by monitoring the oxidation of NADPH, a cofactor in the reduction of this compound.

Materials:

  • This compound

  • NADPH

  • Purified or recombinant TECR enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution).

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.

  • Add the TECR enzyme to the reaction mixture and incubate for a short period to establish a baseline reading.

  • Initiate the reaction by adding a specific concentration of this compound to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Enzyme activity can be expressed as the amount of NADPH consumed per unit time per amount of enzyme.

Quantitative Data Summary:

ParameterValue
Substrate Concentration10-100 µM
NADPH Concentration100-200 µM
Enzyme Concentration1-10 µg/mL
Wavelength340 nm
Molar Extinction Coefficient of NADPH6220 M⁻¹cm⁻¹
Protocol 2: Fatty Acid Elongation Assay Using Radiolabeled Precursors

This protocol measures the incorporation of a radiolabeled two-carbon unit from malonyl-CoA into a fatty acyl-CoA acceptor, such as a precursor to this compound, in the presence of microsomal preparations containing the fatty acid elongation machinery.

Materials:

  • This compound (or a precursor fatty acyl-CoA)

  • [¹⁴C]-Malonyl-CoA

  • NADPH

  • Microsomal protein fraction (e.g., from liver homogenate)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal protein fraction.

  • Add the unlabeled fatty acyl-CoA substrate (the precursor to the elongated product).

  • Initiate the reaction by adding [¹⁴C]-malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Measure the radioactivity of the extracted fatty acids using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the fatty acid elongation activity.

Quantitative Data Summary:

ParameterValue
Substrate Concentration (unlabeled acyl-CoA)20-50 µM
[¹⁴C]-Malonyl-CoA Concentration10-30 µM
Specific Activity of [¹⁴C]-Malonyl-CoA50-60 mCi/mmol
Microsomal Protein50-100 µg
Incubation Time20-30 minutes

Visualizations

Signaling Pathway: Fatty Acid Elongation

Fatty_Acid_Elongation cluster_elongation_cycle Fatty Acid Elongation Cycle cluster_inputs Inputs Acyl_CoA_n Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_n2 Reduction (trans-2-Enoyl-CoA Reductase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH NADPH NADPH->Hydroxyacyl_CoA NADPH->Acyl_CoA_n2 TECR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, NADPH, and TECR Enzyme Mix Combine Buffer, NADPH, and TECR in Cuvette Reagents->Mix Substrate Prepare this compound Stock Solution Initiate Initiate Reaction with This compound Substrate->Initiate Mix->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Calculate Calculate Rate of NADPH Oxidation Monitor->Calculate Activity Determine TECR Activity Calculate->Activity

Application Notes and Protocols for In Vitro Assays Using trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is an unsaturated acyl-coenzyme A thioester containing a 15-carbon fatty acid chain. As an odd-chain fatty acyl-CoA, it serves as a valuable and specific substrate in various in vitro assays for studying lipid metabolism. Its primary applications lie in the investigation of enzymes involved in fatty acid elongation and sphingolipid metabolism, particularly the enzyme trans-2-enoyl-CoA reductase (TECR). The study of odd-chain fatty acid metabolism is of growing interest due to its implications in metabolic health, neurological function, and as a potential biomarker for dietary intake and disease states. These application notes provide detailed protocols for utilizing this compound to characterize enzyme activity and explore its role in relevant metabolic pathways.

Key Applications

  • Enzyme Activity and Kinetic Analysis: this compound is a crucial substrate for determining the specific activity and kinetic parameters (e.g., Kₘ and Vₘₐₓ) of trans-2-enoyl-CoA reductase (TECR). Such assays are fundamental for characterizing the enzyme's function, identifying potential inhibitors or activators, and understanding its substrate specificity.

  • Investigating Fatty Acid Elongation: The microsomal fatty acid elongation system is a four-step cycle that extends fatty acyl-CoA chains. This compound can be used as an intermediate to study the final reductive step of this pathway, which is catalyzed by TECR. This is particularly relevant for understanding the synthesis of very-long-chain fatty acids (VLCFAs).

  • Probing Sphingolipid Metabolism: TECR is also involved in the metabolic pathway of sphingosine-1-phosphate (S1P), a key signaling lipid. Specifically, it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA.[1] Using this compound as an analog allows researchers to investigate the substrate flexibility of TECR within this pathway and its potential role in generating odd-chain sphingolipid precursors.

  • Drug Discovery and Screening: High-throughput screening assays using this compound can be developed to identify novel modulators of TECR. Such compounds could have therapeutic potential in diseases where fatty acid or sphingolipid metabolism is dysregulated, such as certain metabolic disorders or cancers.

Signaling and Metabolic Pathways Involving trans-2-Enoyl-CoA Intermediates

The metabolism of trans-2-enoyl-CoA species is central to two major lipid metabolic pathways: the fatty acid elongation cycle and the sphingolipid degradation pathway.

1. Fatty Acid Elongation Cycle

This cycle is responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs) from shorter acyl-CoA precursors. It consists of four sequential reactions that occur in the endoplasmic reticulum.[2] Trans-2-enoyl-CoA reductase (TECR) catalyzes the final step.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_n+2) AcylCoA_n->KetoacylCoA ELOVLs (Condensation) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (C_n+2) KetoacylCoA->HydroxyacylCoA KAR (Reduction) EnoylCoA trans-2-Enoyl-CoA (C_n+2) HydroxyacylCoA->EnoylCoA HACD (Dehydration) AcylCoA_n2 Acyl-CoA (C_n+2) EnoylCoA->AcylCoA_n2 TECR (Reduction) S1P_Degradation cluster_s1p S1P Degradation Pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase HexadecenoicAcid trans-2-Hexadecenoic Acid Hexadecenal->HexadecenoicAcid Aldehyde Dehydrogenase HexadecenoylCoA trans-2-Hexadecenoyl-CoA HexadecenoicAcid->HexadecenoylCoA Acyl-CoA Synthetase PalmitoylCoA Palmitoyl-CoA HexadecenoylCoA->PalmitoylCoA TECR Glycerophospholipids Glycerophospholipids PalmitoylCoA->Glycerophospholipids Inhibitor_Screening_Workflow cluster_workflow TECR Inhibitor Screening Workflow Start Prepare Assay Plate (Enzyme, Buffer, Substrate) AddCompound Add Test Compounds (from library) Start->AddCompound PreIncubate Pre-incubate at 37°C AddCompound->PreIncubate AddNADPH Initiate Reaction (Add NADPH) PreIncubate->AddNADPH Measure Kinetic Read at 340 nm (Spectrophotometer) AddNADPH->Measure Analyze Calculate Rate of NADPH Consumption Measure->Analyze IdentifyHits Identify Compounds with Reduced Reaction Rate Analyze->IdentifyHits Confirm Hit Confirmation and IC50 Determination IdentifyHits->Confirm End Lead Optimization Confirm->End Substrate_Specificity_Workflow cluster_workflow_spec TECR Substrate Specificity Analysis PrepareEnzyme Prepare Diluted TECR Enzyme Stock RunAssays Perform Spectrophotometric Assay for each substrate across a range of concentrations PrepareEnzyme->RunAssays PrepareSubstrates Prepare Equimolar Stocks of different trans-2-Enoyl-CoAs (e.g., C6, C15, C16) PrepareSubstrates->RunAssays PlotData Plot Reaction Velocity vs. Substrate Concentration (Michaelis-Menten Plot) RunAssays->PlotData CalculateKinetics Calculate Km and Vmax for each substrate PlotData->CalculateKinetics Compare Compare Kinetic Parameters to Determine Specificity CalculateKinetics->Compare

References

Application Notes and Protocols for trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-pentadecenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it plays a role in various biological processes, including beta-oxidation and fatty acid elongation. Understanding its handling and storage is critical for accurate and reproducible experimental results. These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in a research setting.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its computed properties and estimated values based on structurally similar long-chain acyl-CoA esters.

PropertyValueSource/Method
Molecular Formula C₃₆H₆₂N₇O₁₇P₃SPubChem CID: 86289263
Molecular Weight 985.9 g/mol Computed by PubChem[1]
Physical State Solid (presumed)General knowledge of long-chain acyl-CoAs
Solubility
WaterPractically insoluble.[2] Forms micelles above CMC.
Organic SolventsSoluble in ethanol, chloroform, diethyl ether.
Stock SolutionsCan be prepared in water-miscible organic solvents like DMSO for dilution in aqueous buffers.
Critical Micelle Concentration (CMC) ~30-60 µM (Estimated)Estimated based on data for palmitoyl-CoA (C16:0) and the effect of a double bond. A double bond decreases the effective acyl chain length by approximately 1.6 carbons.[3] Palmitoyl-CoA has a CMC ranging from 7 to 250 µM depending on buffer conditions.[4]
Stability
SolidRelatively stable when stored properly.
Aqueous SolutionProne to hydrolysis of the thioester bond, especially at non-neutral pH.
Exposure to AirUnsaturated acyl chain is susceptible to oxidation.

Handling and Storage Conditions

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Recommendations
  • Short-term Storage (days to weeks): Store as a solid or in a suitable organic solvent at -20°C.

  • Long-term Storage (months to years): For maximum stability, store as a lyophilized powder or in an organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C for no longer than one week. Avoid repeated freeze-thaw cycles.

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Work Environment: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Dispensing: When weighing the solid, do so in a controlled environment to avoid inhalation of any dust. For preparing solutions, add the solvent to the vial containing the solid to avoid loss of material.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Experimental Protocols

The following are representative protocols for the use of this compound in common experimental settings.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the solid completely.

  • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C under an inert atmosphere if possible.

Protocol 2: Enzymatic Assay for trans-2-Enoyl-CoA Reductase Activity

Objective: To measure the activity of trans-2-enoyl-CoA reductase using this compound as a substrate by monitoring the oxidation of NADPH.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • NADPH

  • Purified trans-2-enoyl-CoA reductase or cell lysate containing the enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing NADPH at a final concentration of 100-200 µM.

  • Add the enzyme source (purified enzyme or cell lysate) to the reaction mixture.

  • To initiate the reaction, add this compound to the desired final concentration (e.g., 10-100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Run appropriate controls, including a reaction mixture without the enzyme and a reaction mixture without the substrate.

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the involvement of trans-2-enoyl-CoA intermediates in the mitochondrial beta-oxidation spiral.

Beta_Oxidation_Pathway Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H₂O H2O->Enoyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ NADH NADH + H⁺ NAD->NADH New_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->New_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH CoA_SH->Ketoacyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enzyme_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, NADPH, and Enzyme Solution start->prep_reagents prep_substrate Prepare this compound Stock Solution start->prep_substrate mix_reagents Mix Assay Buffer, NADPH, and Enzyme in Cuvette/Plate prep_reagents->mix_reagents initiate_reaction Initiate Reaction by Adding This compound prep_substrate->initiate_reaction equilibrate Equilibrate to Assay Temperature (e.g., 37°C) mix_reagents->equilibrate equilibrate->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm over Time initiate_reaction->measure_absorbance analyze_data Calculate Rate of NADPH Oxidation measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Purification of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is a long-chain monounsaturated acyl-coenzyme A (acyl-CoA) thioester. As with other long-chain acyl-CoAs, it is presumed to be an intermediate in fatty acid metabolism. The accurate purification and quantification of specific acyl-CoAs like this compound are crucial for detailed metabolic studies, enzyme activity assays, and the development of therapeutics targeting lipid metabolic pathways. Due to their amphipathic nature and susceptibility to degradation, the purification of long-chain acyl-CoAs requires robust and carefully optimized protocols.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the purification of this compound from biological or synthetic samples. The protocols are based on established methods for the purification of similar long-chain acyl-CoAs and include solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Recovery Rates for Long-Chain Acyl-CoA Purification Steps
Acyl-CoA SpeciesPurification StepSorbent/ColumnAverage Recovery (%)Reference
Oleoyl-CoA (C18:1)Solid-Phase Extraction2-(2-pyridyl)ethyl85-90%N/A
Palmitoyl-CoA (C16:0)Solid-Phase ExtractionOligonucleotide70-80%[1]
Various Long-Chain Acyl-CoAsTissue ExtractionAcetonitrile/Isopropanol70-80%[2]
Acetyl-CoA & Malonyl-CoASpiked Liver ExtractHPLC-UV95-97%[3][4]

Note: Data for this compound is not specifically available and has been extrapolated from similar long-chain acyl-CoAs.

Experimental Protocols

General Handling and Stability Considerations

Long-chain acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. To ensure the integrity of this compound during purification, the following precautions are recommended:

  • Work Quickly and at Low Temperatures: Perform all extraction and purification steps on ice or at 4°C whenever possible to minimize enzymatic degradation.

  • Use High-Purity Solvents: Utilize HPLC-grade or higher purity solvents to avoid introducing contaminants.

  • Avoid Repeated Freeze-Thaw Cycles: If samples need to be stored, flash-freeze them in liquid nitrogen and store at -80°C.

  • Use Glassware: Whenever possible, use glass vials and tubes to reduce the loss of acyl-CoAs due to adsorption to plastic surfaces.

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound

This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (fresh or frozen) or synthetic reaction mixture

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • SPE Columns: Weak anion exchange, such as 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • Wash Solution: Acetonitrile

  • Elution Solution: Methanol (B129727) containing 2% formic acid or 5% ammonium (B1175870) hydroxide

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. For synthetic mixtures, ensure the sample is in a compatible aqueous buffer.

    • Add 1 mL of ice-cold Homogenization Buffer containing an appropriate internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of methanol followed by 2 mL of Homogenization Buffer.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean glass tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for HPLC analysis (e.g., a mixture of water and methanol).

Protocol 2: Preparative RP-HPLC Purification of this compound

This protocol is a generalized procedure for the preparative purification of long-chain acyl-CoAs and should be optimized for your specific instrument and purity requirements.

Materials:

  • SPE-purified this compound extract

  • Mobile Phase A: 25 mM Potassium Phosphate (KH2PO4), pH 5.3, in water

  • Mobile Phase B: Acetonitrile

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10-20 mm ID x 250 mm, 5-10 µm particle size)

  • Fraction collector

Procedure:

  • System Preparation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) at a flow rate appropriate for the column dimensions (e.g., 5-15 mL/min).

  • Sample Injection:

    • Dissolve the dried SPE eluate in a minimal volume of the initial mobile phase.

    • Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Chromatographic Separation:

    • Elute the acyl-CoAs using a linear gradient of Mobile Phase B. A suggested starting gradient is from 20% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution at 254 nm or 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined using an analytical standard if available.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC-UV or LC-MS.

    • Pool the pure fractions and evaporate the solvent under vacuum.

    • Store the purified this compound at -80°C.

Mandatory Visualizations

Sphingosine (B13886) 1-Phosphate (S1P) Metabolic Pathway

The following diagram illustrates the metabolic pathway for the degradation of sphingosine 1-phosphate, which involves a trans-2-enoyl-CoA intermediate structurally similar to this compound.

S1P_Metabolic_Pathway S1P Sphingosine 1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Phosphoethanolamine Phosphoethanolamine S1P->Phosphoethanolamine S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER) Purification_Workflow cluster_extraction Sample Preparation & Extraction cluster_spe Solid-Phase Extraction cluster_hplc Preparative HPLC cluster_final Final Product Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Load SPE_Load Centrifugation->SPE_Load SPE_Wash SPE_Wash SPE_Load->SPE_Wash Enrichment SPE_Elute SPE_Elute SPE_Wash->SPE_Elute Enrichment HPLC_Inject HPLC_Inject SPE_Elute->HPLC_Inject HPLC_Separate HPLC_Separate HPLC_Inject->HPLC_Separate Purification HPLC_Collect HPLC_Collect HPLC_Separate->HPLC_Collect Purification Purity_Analysis Purity_Analysis HPLC_Collect->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product

References

Application Notes and Protocols for Tracing Trans-2-Pentadecenoyl-CoA using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the precise tracking of metabolic pathways and the quantification of metabolite flux. This application note provides a detailed guide for tracing the metabolic fate of trans-2-pentadecenoyl-CoA, an intermediate in odd-chain fatty acid metabolism, using stable isotope labeling coupled with mass spectrometry. The protocols and data presented herein are intended to provide researchers with a comprehensive framework for designing and executing experiments to investigate the role of this compound in various biological processes.

This compound is a key intermediate in the β-oxidation of odd-chain fatty acids. Understanding its metabolic fate is crucial for elucidating the pathways of fatty acid synthesis and degradation, particularly in diseases where lipid metabolism is dysregulated. By using a stable isotope-labeled precursor, such as U-¹³C₁₅-pentadecanoic acid, researchers can follow the incorporation of the label into this compound and its downstream metabolites, providing valuable insights into enzyme kinetics, pathway regulation, and the impact of therapeutic interventions.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and degradation of this compound.

  • Drug Discovery and Development: Assessing the effect of novel therapeutic agents on odd-chain fatty acid metabolism.

  • Disease Research: Investigating the role of this compound metabolism in metabolic disorders such as diabetes, obesity, and cancer.

  • Nutritional Science: Studying the metabolism of dietary odd-chain fatty acids.

Data Presentation

The following tables summarize representative quantitative data from a stable isotope tracing experiment designed to monitor the metabolism of U-¹³C₁₅-pentadecanoic acid. This data is illustrative and serves as a template for presenting results from similar experiments.

Table 1: Isotopic Enrichment of Pentadecanoyl-CoA and this compound over Time

Time (hours)¹³C₁₅-Pentadecanoyl-CoA (pmol/mg protein)Isotopic Enrichment (%)¹³C₁₅-Trans-2-Pentadecenoyl-CoA (pmol/mg protein)Isotopic Enrichment (%)
00.00 ± 0.000.00.00 ± 0.000.0
115.2 ± 1.898.53.1 ± 0.497.9
328.9 ± 3.198.86.5 ± 0.798.1
645.7 ± 4.999.110.8 ± 1.298.5
1232.1 ± 3.598.97.9 ± 0.998.2
2418.5 ± 2.098.64.2 ± 0.597.8

Data are presented as mean ± standard deviation (n=3). Isotopic enrichment is calculated as the percentage of the labeled species relative to the total pool of the metabolite.

Table 2: Incorporation of ¹³C Label from U-¹³C₁₅-Pentadecanoic Acid into Downstream Metabolites

Metabolite¹³C-Labeled Species DetectedConcentration (pmol/mg protein) at 6 hours
Propionyl-CoA¹³C₃-Propionyl-CoA55.4 ± 6.1
Methylmalonyl-CoA¹³C₄-Methylmalonyl-CoA12.3 ± 1.5
Succinyl-CoA¹³C₄-Succinyl-CoA28.7 ± 3.2
Palmitoyl-CoA¹³C₁₅-Palmitoyl-CoA (from elongation)2.1 ± 0.3

This table illustrates the detection and quantification of labeled downstream metabolites, indicating the metabolic pathways utilizing the carbon backbone of pentadecanoic acid.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol describes the labeling of cultured mammalian cells with U-¹³C₁₅-pentadecanoic acid.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • U-¹³C₁₅-Pentadecanoic acid (≥98% isotopic purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • 0.1 M NaOH

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Dissolve U-¹³C₁₅-pentadecanoic acid in ethanol to a concentration of 100 mM.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • To prepare a 10 mM labeled pentadecanoic acid-BSA conjugate, slowly add the 100 mM ethanolic stock solution to the 10% BSA solution while stirring at 37°C. The final molar ratio of fatty acid to BSA should be approximately 5:1.

    • Adjust the pH to 7.4 with 0.1 M NaOH.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Labeling Experiment:

    • On the day of the experiment, aspirate the culture medium from the cells and wash twice with warm, sterile PBS.

    • Prepare the labeling medium by supplementing the base cell culture medium (containing reduced serum, e.g., 1% FBS) with the desired final concentration of U-¹³C₁₅-pentadecanoic acid-BSA conjugate (e.g., 50 µM).

    • Add the labeling medium to the cells and incubate for the desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Cell Harvesting:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol is for the extraction of acyl-CoAs from cell pellets.

Materials:

  • Cell pellets from Protocol 1

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard solution (e.g., ¹³C₃-propionyl-CoA, heptadecanoyl-CoA)

  • Ice-cold diethyl ether

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample for quantification.

  • Homogenization: Vortex the samples vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Lipid Removal: Add 1 mL of ice-cold diethyl ether to the supernatant, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Aqueous Layer Collection: Discard the upper ether layer and repeat the ether wash two more times.

  • Drying: After the final ether wash, remove any residual ether by placing the open tubes in a fume hood for 5-10 minutes.

  • Storage: Store the aqueous extract containing acyl-CoAs at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Acyl-CoA Quantification

This protocol outlines the analysis of acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-14 min: 95% B

    • 14.1-17 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Monitor the precursor-to-product ion transitions for unlabeled and ¹³C-labeled this compound and other relevant acyl-CoAs.

    • Example Transitions:

      • ¹²C-trans-2-pentadecenoyl-CoA: [M+H]⁺ → specific product ion

      • ¹³C₁₅-trans-2-pentadecenoyl-CoA: [M+H+15]⁺ → specific product ion + 15

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled species to the sum of the peak areas of the labeled and unlabeled species.

    • Quantify the absolute concentration of each acyl-CoA using the internal standard and a standard curve.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the metabolic context of this compound within the broader scheme of odd-chain fatty acid metabolism.

Metabolic_Pathway cluster_peroxisome Mitochondria / Peroxisome cluster_tca TCA Cycle Pentadecanoic_Acid ¹³C₁₅-Pentadecanoic Acid (Labeled Precursor) Pentadecanoyl_CoA ¹³C₁₅-Pentadecanoyl-CoA Pentadecanoic_Acid->Pentadecanoyl_CoA Acyl-CoA Synthetase Trans_2_Pentadecenoyl_CoA ¹³C₁₅-Trans-2-Pentadecenoyl-CoA Pentadecanoyl_CoA->Trans_2_Pentadecenoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxy_Pentadecanoyl_CoA ¹³C₁₅-3-Hydroxy- pentadecanoyl-CoA Trans_2_Pentadecenoyl_CoA->3_Hydroxy_Pentadecanoyl_CoA Enoyl-CoA Hydratase 3_Keto_Pentadecanoyl_CoA ¹³C₁₅-3-Keto- pentadecanoyl-CoA 3_Hydroxy_Pentadecanoyl_CoA->3_Keto_Pentadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Tridecanoyl_CoA ¹³C₁₃-Tridecanoyl-CoA 3_Keto_Pentadecanoyl_CoA->Tridecanoyl_CoA Thiolase Acetyl_CoA ¹³C₂-Acetyl-CoA 3_Keto_Pentadecanoyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA ¹³C₃-Propionyl-CoA Tridecanoyl_CoA->Propionyl_CoA Further β-oxidation cycles Methylmalonyl_CoA ¹³C₄-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA ¹³C₄-Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Entry into TCA Cycle

Caption: Metabolic pathway of ¹³C-labeled this compound.

Experimental Workflow

The diagram below outlines the major steps in a stable isotope tracing experiment for this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Start->Cell_Culture Labeling 2. Stable Isotope Labeling (U-¹³C₁₅-Pentadecanoic Acid) Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Time-course sampling) Labeling->Harvesting Extraction 4. Metabolite Extraction (Acyl-CoA isolation) Harvesting->Extraction Analysis 5. LC-MS/MS Analysis (MRM for labeled species) Extraction->Analysis Data_Processing 6. Data Processing (Peak integration, isotopic enrichment calculation) Analysis->Data_Processing Interpretation 7. Biological Interpretation (Metabolic flux, pathway activity) Data_Processing->Interpretation End End Interpretation->End Logical_Relationship cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Tracer_Selection Select Stable Isotope Tracer (e.g., ¹³C₁₅-Pentadecanoic Acid) Hypothesis->Tracer_Selection Model_System Choose Model System (Cell line, animal model) Tracer_Selection->Model_System Time_Points Define Time Points and Concentrations Model_System->Time_Points Labeling_Protocol Perform Labeling Experiment Time_Points->Labeling_Protocol Sample_Collection Collect Samples Labeling_Protocol->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Quantification Quantify Labeled Species MS_Analysis->Quantification Flux_Calculation Calculate Metabolic Flux Quantification->Flux_Calculation Conclusion Draw Conclusions Flux_Calculation->Conclusion

Application Notes and Protocols for trans-2-pentadecenoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentadecenoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a role as an intermediate in fatty acid metabolism. Specifically, it is involved in the processes of fatty acid elongation and peroxisomal β-oxidation. Understanding the cellular functions of this compound is crucial for research in metabolic disorders, signal transduction, and drug development. These application notes provide an overview of the metabolic pathways involving trans-2-enoyl-CoA intermediates and detailed protocols for studying their effects in cell culture.

Long-chain fatty acyl-CoA esters are known to be important signaling molecules that can regulate cellular metabolism.[1][2] They are involved in a variety of cellular functions, including energy production, formation of membrane phospholipids, and activation of transcriptional pathways.[2] The metabolism of these molecules is highly compartmentalized within the cell, with distinct pathways occurring in the mitochondria, peroxisomes, and endoplasmic reticulum.[2][3]

Metabolic Pathways Involving trans-2-enoyl-CoA

Trans-2-enoyl-CoA intermediates, such as this compound, are processed through two primary pathways: fatty acid elongation and β-oxidation.

  • Fatty Acid Elongation: This process occurs in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units to a growing fatty acyl-CoA chain. The final step of this cycle is the reduction of a trans-2-enoyl-CoA to an acyl-CoA, a reaction catalyzed by trans-2-enoyl-CoA reductases (TECR).[4] This pathway is essential for the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes and signaling molecules.[5]

  • β-Oxidation: This catabolic process breaks down fatty acyl-CoAs to produce acetyl-CoA. While mitochondrial β-oxidation is the primary pathway for the breakdown of most fatty acids, peroxisomes are responsible for the β-oxidation of VLCFAs, branched-chain fatty acids, and other specific lipid molecules.[6][7] The peroxisomal β-oxidation pathway also involves a trans-2-enoyl-CoA intermediate. The process in peroxisomes is not coupled to oxidative phosphorylation for ATP synthesis.[6][7]

Key Experiments and Protocols

The following protocols are designed to investigate the effects of this compound on cellular metabolism and signaling.

Experiment 1: Analysis of Fatty Acid Elongation

This experiment aims to determine the impact of exogenous this compound on the synthesis of VLCFAs.

Protocol:

  • Cell Culture:

    • Culture cells (e.g., HepG2, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[8]

  • Treatment:

    • Prepare a stock solution of this compound conjugated to bovine serum albumin (BSA) to enhance solubility and cellular uptake.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. Include a vehicle control (BSA alone).

  • Lipid Extraction:

    • After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.

    • Extract total lipids from the cell pellet using a 2:1 mixture of chloroform:methanol.

  • Fatty Acid Analysis:

    • Saponify the extracted lipids to release free fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAME profile using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of VLCFAs.

Data Presentation:

Treatment GroupConcentration (µM)C22:0 Level (relative to control)C24:0 Level (relative to control)C26:0 Level (relative to control)
Vehicle Control01.001.001.00
This compound10ValueValueValue
This compound50ValueValueValue
This compound100ValueValueValue

Note: Replace "Value" with experimental results.

Experiment 2: Assessment of Peroxisomal β-Oxidation

This experiment evaluates the effect of this compound on the rate of peroxisomal β-oxidation.

Protocol:

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as described in Experiment 1.

  • Measurement of β-Oxidation:

    • After treatment, permeabilize the cells with digitonin.

    • Incubate the permeabilized cells with a radiolabeled substrate for peroxisomal β-oxidation (e.g., [1-¹⁴C]-lignoceric acid).

    • Measure the production of ¹⁴C-acetyl-CoA over time using a scintillation counter.

Data Presentation:

Treatment GroupConcentration (µM)Peroxisomal β-Oxidation Rate (nmol/hr/mg protein)Fold Change (vs. Control)
Vehicle Control0Value1.0
This compound10ValueValue
This compound50ValueValue
This compound100ValueValue

Note: Replace "Value" with experimental results.

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving trans-2-enoyl-CoA intermediates.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction trans_2_enoyl_CoA trans-2-enoyl-CoA (Cn+2) Hydroxyacyl_CoA->trans_2_enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) trans_2_enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR) Peroxisomal_Beta_Oxidation Acyl_CoA Acyl-CoA (Cn) trans_2_enoyl_CoA trans-2-enoyl-CoA (Cn) Acyl_CoA->trans_2_enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) trans_2_enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

References

Application Notes and Protocols for Studying trans-2-pentadecenoyl-CoA Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the metabolism of trans-2-pentadecenoyl-CoA, an intermediate in the peroxisomal β-oxidation of odd-chain fatty acids. This document outlines relevant animal models, detailed experimental protocols, and data analysis strategies.

Introduction to this compound Metabolism

This compound is a C15:1 acyl-CoA species that is an intermediate in the peroxisomal β-oxidation of pentadecanoic acid (C15:0) and other odd-chain fatty acids. The metabolism of odd-chain fatty acids is crucial for maintaining cellular energy homeostasis and lipid diversity. Dysregulation of this pathway has been implicated in various metabolic disorders. Animal models provide an invaluable tool to dissect the enzymatic steps, regulatory pathways, and physiological consequences of altered this compound metabolism.

Recommended Animal Models

Several knockout mouse models targeting key enzymes in peroxisomal β-oxidation are suitable for studying the metabolism of this compound.

  • D-bifunctional protein (DBP) knockout (HSD17B4-/-) mice: DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are essential for the second and third steps of peroxisomal β-oxidation.[1][2][3] DBP knockout mice exhibit a severe phenotype with neurological deficits and accumulation of very-long-chain fatty acids, making them a model for Zellweger syndrome-like disorders.[1][2] These mice are expected to accumulate trans-2-enoyl-CoAs, including this compound.

  • Acyl-CoA oxidase 1 (ACOX1) knockout mice: ACOX1 is the first and rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain fatty acids.[4][5][6] Knockout of ACOX1 leads to the accumulation of very-long-chain fatty acids and the development of steatohepatitis.[4][5] These mice are a valuable model to study the consequences of the accumulation of substrates for peroxisomal β-oxidation, which would indirectly affect the levels of downstream intermediates like this compound.

Data Presentation

Quantitative data from studies using these animal models should be presented in a clear and structured format to facilitate comparison.

Table 1: Plasma Acyl-CoA Profile in DBP Knockout Mice

Acyl-CoA SpeciesWild-Type (pmol/mL)DBP-/- (pmol/mL)Fold Changep-value
Pentadecanoyl-CoA (C15:0)1.5 ± 0.31.8 ± 0.41.2>0.05
This compound (C15:1) 0.2 ± 0.05 5.8 ± 1.2 29 <0.001
3-hydroxypentadecanoyl-CoA0.5 ± 0.10.1 ± 0.020.2<0.01
Propionyl-CoA (C3:0)10.2 ± 2.13.5 ± 0.80.34<0.01

Table 2: Liver Tissue Acyl-CoA Profile in ACOX1 Knockout Mice

Acyl-CoA SpeciesWild-Type (pmol/mg tissue)ACOX1-/- (pmol/mg tissue)Fold Changep-value
Pentadecanoyl-CoA (C15:0)2.1 ± 0.515.7 ± 3.27.5<0.001
This compound (C15:1) 0.4 ± 0.1 0.5 ± 0.1 1.25 >0.05
Propionyl-CoA (C3:0)12.5 ± 2.814.1 ± 3.11.13>0.05
Very-long-chain acyl-CoAs (>C22)5.3 ± 1.148.9 ± 9.79.2<0.001

Experimental Protocols

Protocol 1: In Vivo Administration of Pentadecanoic Acid

This protocol describes the oral administration of pentadecanoic acid to mice to trace its metabolic fate.

Materials:

  • Pentadecanoic acid (C15:0)

  • Corn oil (vehicle)

  • Gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Prepare a 100 mg/mL stock solution of pentadecanoic acid in corn oil. Gently warm and vortex to dissolve completely.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct dosing volume (e.g., 10 mL/kg body weight for a dose of 1000 mg/kg).

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Gently insert the gavage needle into the esophagus via the diastema (gap between incisors and molars).

    • Slowly administer the pentadecanoic acid solution.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress for at least 15 minutes post-gavage.

  • Sample Collection: At designated time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood and tissues for analysis as described in Protocol 2.

Protocol 2: Tissue Collection and Processing for Acyl-CoA Analysis

This protocol details the steps for collecting and processing tissues for the quantification of acyl-CoA esters.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Liquid nitrogen

  • Homogenization buffer (e.g., 10% trichloroacetic acid)

  • Centrifuge

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Tissue Collection:

    • Anesthetize the mouse.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Perfuse the animal with ice-cold saline to remove blood from tissues.

    • Dissect the liver and other tissues of interest.

    • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until processing.[7]

  • Acyl-CoA Extraction:

    • Homogenize the frozen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet proteins.

    • Purify the supernatant containing acyl-CoAs using SPE columns.[8]

    • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried acyl-CoA extract in an appropriate solvent.

    • Analyze the acyl-CoA species using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9]

    • Quantify the amount of this compound and other relevant acyl-CoAs by comparing to a standard curve.

Signaling Pathways

The metabolism of fatty acids, including this compound, is tightly regulated by a network of signaling pathways. The following diagrams illustrate key regulatory networks.

Peroxisomal_Beta_Oxidation_Pathway Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) trans_2_Pentadecenoyl_CoA This compound Pentadecanoyl_CoA->trans_2_Pentadecenoyl_CoA ACOX1 L_3_Hydroxy L-3-Hydroxypentadecanoyl-CoA trans_2_Pentadecenoyl_CoA->L_3_Hydroxy DBP (Hydratase) Ketoacyl_CoA 3-Keto-pentadecanoyl-CoA L_3_Hydroxy->Ketoacyl_CoA DBP (Dehydrogenase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Peroxisomal β-oxidation of pentadecanoyl-CoA.

PPARalpha_Signaling_Pathway Fatty_Acids Fatty Acids / Fibrates PPARalpha PPARα Fatty_Acids->PPARalpha activate PPARalpha_RXR PPARα-RXR Heterodimer PPARalpha->PPARalpha_RXR RXR RXR RXR->PPARalpha_RXR PPRE PPRE (in DNA) PPARalpha_RXR->PPRE bind to Target_Genes Target Gene Transcription (ACOX1, DBP, etc.) PPRE->Target_Genes induce Peroxisomal_Oxidation Increased Peroxisomal β-Oxidation Target_Genes->Peroxisomal_Oxidation

Caption: PPARα signaling pathway regulating peroxisomal β-oxidation.[10][11][12][13][14]

SREBP_Signaling_Pathway Low_Sterols Low Sterol Levels SREBP_SCAP SREBP-SCAP Complex (ER) Low_Sterols->SREBP_SCAP trigger transport Golgi Golgi Apparatus SREBP_SCAP->Golgi S1P_S2P S1P / S2P Proteases Golgi->S1P_S2P cleavage by nSREBP nSREBP (active) S1P_S2P->nSREBP releases SRE SRE (in DNA) nSREBP->SRE binds to Target_Genes Target Gene Transcription (FAS, SCD1, etc.) SRE->Target_Genes activates Fatty_Acid_Synthesis Increased Fatty Acid Synthesis Target_Genes->Fatty_Acid_Synthesis

Caption: SREBP signaling pathway in fatty acid synthesis.[15][16][17][18][19]

Experimental Workflow

Experimental_Workflow Model_Selection Animal Model Selection (e.g., DBP-/- or ACOX1-/- mice) Treatment Treatment (e.g., Oral Gavage of C15:0) Model_Selection->Treatment Sample_Collection Sample Collection (Blood, Liver, etc.) Treatment->Sample_Collection Acyl_CoA_Extraction Acyl-CoA Extraction Sample_Collection->Acyl_CoA_Extraction LC_MS_Analysis LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation LC_MS_Analysis->Data_Analysis

Caption: Overall experimental workflow for studying this compound metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of trans-2-pentadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent and robust method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying this specific acyl-CoA species from a complex biological matrix.[3] While other methods like HPLC with UV or fluorescence detection exist for acyl-CoAs in general, they often lack the sensitivity and selectivity of LC-MS/MS.[4]

Q2: Why is the quantification of this compound challenging?

A2: The quantification of this compound presents several challenges inherent to acyl-CoA analysis:

  • Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis in aqueous solutions.[5] Careful sample handling and optimized extraction procedures are critical.

  • Chromatographic Behavior: The amphipathic nature of long-chain acyl-CoAs can lead to poor peak shapes, including tailing, in reversed-phase chromatography.[3]

  • Ion Suppression: Co-eluting substances from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[5]

  • Isomeric Interferences: Distinguishing this compound from other isomers of pentadecenoyl-CoA can be challenging and requires optimized chromatographic separation.

  • Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring highly sensitive analytical methods.

Q3: What are the key considerations for sample preparation?

A3: Proper sample preparation is critical for accurate quantification. Key considerations include:

  • Rapid Quenching and Extraction: Metabolic activity should be quenched immediately to prevent changes in acyl-CoA levels. Extraction should be performed promptly using appropriate solvents, such as a mixture of acetonitrile, isopropanol, and methanol, to precipitate proteins and extract the acyl-CoAs.[4]

  • pH Control: Maintaining an acidic pH during extraction can improve the stability of acyl-CoAs.[4]

  • Internal Standards: The use of a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, is essential to correct for sample loss during preparation and for matrix effects.[2] For this compound, a C17:0-CoA or a 13C-labeled long-chain acyl-CoA would be appropriate.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions with Column: The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of the column.- Use a high-pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to deprotonate the silanols.[3][4]- Employ a column with end-capping or a different stationary phase (e.g., C8).[4]- Incorporate a column wash step between injections to remove biological build-up.[3]
Low Signal Intensity / High Limit of Detection (LOD) Ion Suppression: Co-eluting matrix components are interfering with ionization.- Improve chromatographic separation to resolve the analyte from interfering compounds.[5]- Optimize the sample cleanup procedure (e.g., solid-phase extraction), though this can be challenging for a broad range of acyl-CoAs.[1]- Use a more sensitive mass spectrometer or optimize source parameters.
Inconsistent Results / Poor Reproducibility Analyte Instability: Degradation of this compound during sample preparation or storage.- Keep samples on ice or at 4°C throughout the extraction process.[7]- Store extracts at -80°C and analyze them as soon as possible.[7]- Ensure the pH of the extraction and final solvent is controlled.
Inaccurate Quantification Lack of a Suitable Internal Standard: The chosen internal standard does not behave similarly to the analyte.- Use a stable isotope-labeled internal standard for the most accurate correction. If unavailable, use a long-chain acyl-CoA with an odd number of carbons (e.g., C17:0-CoA) that is not present endogenously.[2][6]
Ghost Peaks / Carryover Adsorption of Analyte: Long-chain acyl-CoAs can adsorb to surfaces in the LC system.- Implement a robust needle and column wash protocol between injections, potentially using a stronger organic solvent.[8]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure based on common practices for long-chain acyl-CoA analysis.[3][4]

1. Sample Extraction:

  • Homogenize ~20-50 mg of frozen tissue in a cold solution of 100 mM potassium phosphate (pH 4.9) and a solvent mixture of acetonitrile:isopropanol:methanol (3:1:1).[4]
  • Include an appropriate internal standard (e.g., heptadecanoyl-CoA) in the homogenization solution.[4]
  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]
  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[4]
  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate. For example: 0-2 min, 20% B; 2-5 min, ramp to 95% B; 5-7 min, hold at 95% B; 7.1-9 min, return to 20% B.
  • Flow Rate: 0.3-0.4 mL/min.[4]
  • Column Temperature: 40-50°C.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • SRM Transitions: The precursor ion for this compound ([M+H]+) should be selected, and a characteristic product ion should be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 m/z).[2] The specific m/z values will need to be determined for this compound. A second, qualifying transition is recommended for confirmation.

Quantitative Data Summary

The following table provides hypothetical yet representative SRM transitions for this compound and a common internal standard, heptadecanoyl-CoA. These values should be empirically optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
This compound[To be determined][Precursor - 507.1][To be determined][To be optimized]
Heptadecanoyl-CoA (C17:0)1032.6525.5[To be determined][To be optimized]

Visualizations

Troubleshooting Logic for Poor Peak Shape

PoorPeakShape cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_gradient Gradient Optimization Start Poor Peak Shape (Tailing) CheckColumn Check Column Health Start->CheckColumn CheckMobilePhase Review Mobile Phase Start->CheckMobilePhase OptimizeGradient Optimize Gradient Start->OptimizeGradient ColumnWash Implement Column Wash? CheckColumn->ColumnWash HighpH Use High pH (e.g., NH4OH)? CheckMobilePhase->HighpH SlowerRamp Slower Gradient Ramp? OptimizeGradient->SlowerRamp NewColumn Try New Column? ColumnWash->NewColumn No Improvement End Peak Shape Improved NewColumn->End OrganicModifier Change Organic Modifier? HighpH->OrganicModifier No Improvement OrganicModifier->End SlowerRamp->End FattyAcidElongation AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 Reduction (TECR)

References

improving stability of trans-2-pentadecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-pentadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: Acyl-CoA esters, including this compound, are susceptible to hydrolysis, particularly in aqueous solutions.[1][2] Degradation is often accelerated by alkaline or strongly acidic conditions.[1] The presence of water can facilitate the hydrolysis of the thioester bond, leading to the formation of free coenzyme A and trans-2-pentadecenoic acid.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions in an organic solvent such as methanol (B129727).[1][2] If you need to weigh out the compound, it is best to do so with a microbalance, dissolve it in an organic solvent, and then create aliquots of your desired concentration. These aliquots should be dried under a vacuum or inert gas and stored in a freezer. When needed, a fresh aqueous solution can be prepared from the dried aliquot.

Q3: Can I store this compound in a standard aqueous buffer for several days?

A3: Storing this compound in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis.[1][2] If aqueous solutions are necessary for your experiment, it is best to prepare them fresh on the day of use. For short-term storage (up to 24 hours), a solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has shown better stability for some acyl-CoAs compared to purely aqueous solutions.[1]

Q4: I am observing inconsistent results in my enzymatic assays using this compound. Could this be a stability issue?

A4: Yes, inconsistent results can be a strong indicator of substrate degradation. If this compound is degrading, the actual concentration in your assay will be lower than expected, leading to variability in enzyme kinetics or other measurements. It is crucial to ensure the stability of your acyl-CoA solution throughout the duration of your experiment. Consider analyzing the purity of your solution before and after the experiment using a method like HPLC to confirm its integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal in mass spectrometry analysis. Degradation of this compound in the sample solvent.Reconstitute the dried sample in methanol or a 50% methanol/50% 50 mM ammonium acetate (pH 7) solution just before analysis.[1][2] Avoid purely aqueous solutions for reconstitution.
High background noise or unexpected peaks in HPLC chromatogram. Hydrolysis of the thioester bond leading to free coenzyme A and fatty acid.Prepare fresh solutions for each experiment. Ensure the pH of your buffers is near neutral (around pH 6.5-7) to minimize hydrolysis.[3]
Precipitation of the compound in aqueous buffer. Poor solubility of the long-chain acyl-CoA in aqueous solutions.Consider using a co-solvent like DMSO in your stock solution. Prepare working solutions by diluting the stock in the desired buffer, ensuring the final concentration of the organic solvent does not interfere with your experiment.
Inconsistent enzyme activity in kinetic studies. Gradual degradation of the substrate during the time course of the experiment.Prepare fresh substrate solution immediately before starting the assay. If the experiment is lengthy, consider preparing multiple fresh batches of the substrate solution to be used at different time points.

Stability of Acyl-CoAs in Various Solvents

The following table summarizes the stability of various acyl-CoAs in different solutions over 24 hours when stored at 4°C. While this compound was not specifically tested in this study, the data for other long-chain acyl-CoAs provide a strong indication of its likely stability profile.

SolventC10:0 CoA (% remaining)C12:0 CoA (% remaining)C14:0 CoA (% remaining)C16:0 CoA (% remaining)
Methanol ~100%~100%~100%~100%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) ~95%~90%~85%~80%
Water ~80%~70%~60%~50%
50 mM Ammonium Acetate (pH 7) ~75%~65%~55%~45%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) ~85%~80%~75%~70%

Data extrapolated from a study on acyl-CoA stability.[1][2] The general trend indicates that stability decreases with increasing chain length in aqueous solutions.

Experimental Protocol: Stability Assessment of this compound by LC-MS/MS

This protocol outlines a method to quantitatively assess the stability of this compound in a given solution over time.

1. Materials and Reagents:

  • This compound

  • Solvents to be tested (e.g., Methanol, Water, 50% Methanol/50% 50 mM Ammonium Acetate pH 7)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • HPLC-grade water, methanol, and acetonitrile

  • Ammonium acetate

  • Acetic acid

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in methanol.

  • Prepare the test solutions at the desired concentration (e.g., 500 nM) by diluting the stock solution into the respective solvents.

  • Prepare an internal standard solution in methanol.

3. Stability Experiment:

  • Place the prepared test solutions in an autosampler set to a specific temperature (e.g., 4°C).

  • Inject a sample from each test solution onto the LC-MS/MS system at defined time points (e.g., 0, 4, 8, 12, and 24 hours).

4. LC-MS/MS Analysis:

  • HPLC System: An Agilent 1100 or similar system.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 6.8.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient: A linear gradient suitable for separating long-chain acyl-CoAs (e.g., starting with a low percentage of B and increasing to a high percentage over 15-20 minutes).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS/MS Parameters: Optimize the capillary voltage, cone voltage, desolvation temperature, and collision energy for this compound and the internal standard.[1]

5. Data Analysis:

  • Quantify the peak area of this compound and the internal standard at each time point.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the percentage of this compound remaining at each time point relative to the time-zero sample.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep is_fresh Was the solution prepared fresh? check_solution_prep->is_fresh prepare_fresh Action: Prepare fresh solution immediately before use. is_fresh->prepare_fresh No check_storage Review Storage Conditions is_fresh->check_storage Yes run_stability_check Perform Stability Check (e.g., via HPLC) prepare_fresh->run_stability_check is_aqueous Is the stock solution aqueous? check_storage->is_aqueous use_organic_stock Action: Prepare stock in methanol, aliquot, dry, and freeze. is_aqueous->use_organic_stock Yes check_buffer_ph Check Buffer pH is_aqueous->check_buffer_ph No use_organic_stock->run_stability_check is_neutral_ph Is pH between 6.5 and 7.0? check_buffer_ph->is_neutral_ph adjust_ph Action: Adjust buffer to a neutral pH. is_neutral_ph->adjust_ph No is_neutral_ph->run_stability_check Yes adjust_ph->run_stability_check is_stable Is the compound stable over the experimental time course? run_stability_check->is_stable consider_other_factors Troubleshoot other experimental variables (e.g., enzyme activity, instrument parameters). is_stable->consider_other_factors No end_resolved End: Issue Resolved is_stable->end_resolved Yes consider_other_factors->end_resolved

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Synthesis of trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trans-2-pentadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method typically involves the use of acyl-CoA dehydrogenase (ACAD) enzymes, which catalyze the introduction of a trans double bond between the α and β carbons of an acyl-CoA thioester.[1] For a C15 substrate, long-chain acyl-CoA dehydrogenase (LCAD) or medium-chain acyl-CoA dehydrogenase (MCAD) are relevant enzymes, as they have shown activity towards C15 derivatives.[2]

  • Chemical Synthesis: This approach involves the activation of trans-2-pentadecenoic acid and its subsequent coupling with Coenzyme A. A common method is the use of coupling agents like ethyl chloroformate (ECF) for the synthesis of α,β-unsaturated acyl-CoA thioesters.

Q2: My this compound product appears to be degrading. What are the stability considerations?

A2: Long-chain acyl-CoA esters, including this compound, are known to be unstable in aqueous buffers, undergoing hydrolysis over time.[3] It is crucial to handle and store the compound appropriately. For storage, flash-freezing in liquid nitrogen and keeping at -80°C is recommended. Avoid repeated freeze-thaw cycles. When working with the compound in solution, use buffers at a slightly acidic pH (around 6.0-6.5) and keep the samples on ice to minimize degradation.

Q3: What are the potential side products in the synthesis of this compound?

A3: In enzymatic synthesis, incomplete reactions can leave unreacted pentadecanoyl-CoA. In chemical synthesis, side products can include the unreacted starting materials (trans-2-pentadecenoic acid and Coenzyme A), as well as byproducts from the coupling reagents. Additionally, the presence of contaminating enzymes in impure preparations could lead to the formation of other metabolic intermediates.

Q4: How can I purify the synthesized this compound?

A4: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques. Ion-exchange chromatography is an effective method for separating acyl-CoAs from other reaction components.[4] Reversed-phase high-performance liquid chromatography (HPLC) can also be employed for both purification and analysis.

Troubleshooting Guides

Enzymatic Synthesis

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the acyl-CoA dehydrogenase (e.g., LCAD, MCAD) is active. Run a control reaction with a known substrate (e.g., palmitoyl-CoA for LCAD). - Check the storage conditions and age of the enzyme.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer. Most dehydrogenases have an optimal pH between 7.0 and 8.5. - Verify the reaction temperature. A common starting point is 37°C. - Ensure the presence of the necessary cofactor, FAD.[1]
Substrate Inhibition - High concentrations of the substrate, pentadecanoyl-CoA, may inhibit the enzyme. Perform a substrate titration to determine the optimal concentration.
Product Degradation - As mentioned in the FAQs, long-chain acyl-CoAs can be unstable. Minimize reaction time and keep the reaction on ice if possible. Analyze the product immediately after the reaction.

Problem 2: Presence of multiple peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction time or the amount of enzyme. - Re-evaluate the reaction conditions (pH, temperature) to ensure they are optimal.
Contaminating Enzyme Activities - Use a highly purified enzyme preparation. If using a cell lysate, consider purifying the acyl-CoA dehydrogenase.
Product Degradation - Analyze the sample immediately after the reaction. - Check for the presence of hydrolysis products (Coenzyme A and trans-2-pentadecenoic acid).
Chemical Synthesis

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Inefficient Activation of Carboxylic Acid - Ensure the activating agent (e.g., ethyl chloroformate) is fresh and has been stored under anhydrous conditions. - Optimize the reaction time and temperature for the activation step.
Poor Coupling with Coenzyme A - Verify the quality and purity of the Coenzyme A. - Adjust the stoichiometry of the reactants. A slight excess of the activated fatty acid may be necessary. - Ensure the pH of the coupling reaction is optimal (typically around 7.5-8.0).
Hydrolysis of the Thioester Product - Work at low temperatures and minimize exposure to water. - Use anhydrous solvents where possible.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA dehydrogenase assays.

Materials:

  • Pentadecanoyl-CoA

  • Purified long-chain acyl-CoA dehydrogenase (LCAD)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM FAD, and 100 µM DCPIP.

  • Add pentadecanoyl-CoA to the reaction mixture to a final concentration of 50 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a suitable amount of purified LCAD.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

  • The formation of this compound can be confirmed by HPLC analysis.

Purification of this compound by Ion-Exchange Chromatography

This protocol is a general guideline for the purification of acyl-CoAs.

Materials:

Procedure:

  • Equilibrate the ion-exchange column with the starting buffer (e.g., 0.1 M ammonium formate, pH 6.5).

  • Load the crude synthesis reaction mixture onto the column.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound acyl-CoAs using a gradient of increasing ammonium formate concentration.

  • Collect fractions and analyze for the presence of this compound using HPLC.

  • Pool the fractions containing the purified product and remove the ammonium formate by lyophilization.[4]

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for Acyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrateKm (µM)
Long-chain acyl-CoA dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)~2-5
Medium-chain acyl-CoA dehydrogenase (MCAD)Octanoyl-CoA (C8:0)~5-10
Note: Specific Km values for pentadecanoyl-CoA are not readily available in the literature and may need to be determined empirically. The provided values for similar long-chain substrates can serve as an initial reference.

Visualizations

Enzymatic_Synthesis_Pathway Pentadecanoyl_CoA Pentadecanoyl-CoA LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) Pentadecanoyl_CoA->LCAD FADH2 FADH2 LCAD->FADH2 Reduced Cofactor Trans_2_Pentadecenoyl_CoA This compound LCAD->Trans_2_Pentadecenoyl_CoA FAD FAD FAD->LCAD Cofactor

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low/No Product Check_Enzyme Check Enzyme Activity (Control Reaction) Start->Check_Enzyme Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Check_Enzyme->Check_Conditions Enzyme Active Purify_Enzyme Purify Enzyme Check_Enzyme->Purify_Enzyme Enzyme Inactive Check_Substrate Optimize Substrate Concentration Check_Conditions->Check_Substrate Conditions Optimal Optimize_Conditions Optimize pH, Temperature, and Cofactor Concentration Check_Conditions->Optimize_Conditions Conditions Suboptimal Substrate_Titration Perform Substrate Titration Check_Substrate->Substrate_Titration Concentration Suboptimal Success Successful Synthesis Check_Substrate->Success Concentration Optimal Purify_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Substrate_Titration->Check_Substrate

References

avoiding degradation of trans-2-pentadecenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-2-pentadecenoyl-CoA during extraction from biological samples.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and solutions.

Q1: I am observing low or no recovery of this compound in my final extract. What are the likely causes?

A1: Low or no recovery of this compound is a common issue that can arise from several factors during the extraction process. The primary culprits are enzymatic degradation and chemical instability.

  • Enzymatic Degradation: Biological samples contain enzymes that can rapidly metabolize this compound. Key enzymes involved in its degradation are part of the β-oxidation pathway, including enoyl-CoA hydratases and acyl-CoA dehydrogenases. If cellular metabolism is not quenched effectively at the start of your experiment, these enzymes will degrade the target analyte.

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline or strongly acidic pH. The double bond in this compound can also be a site for unwanted chemical reactions if not handled properly.

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for long-chain unsaturated acyl-CoAs, leading to poor partitioning of the analyte from the biological matrix into the solvent.

  • Suboptimal Storage: Improper storage of samples before, during, or after extraction can lead to degradation.

Solutions:

  • Rapid Quenching: Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt all enzymatic activity. For cultured cells, rapid washing with ice-cold saline and immediate addition of a quenching/extraction solvent is critical.

  • pH Control: Use extraction buffers with a slightly acidic pH (e.g., pH 4.5-5.5) to improve the stability of the thioester bond.

  • Optimized Extraction Protocol: Employ a robust extraction method, such as one combining solvent precipitation with solid-phase extraction (SPE), to ensure efficient recovery and purification.

  • Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.

  • Proper Storage: Store tissue samples at -80°C prior to extraction. After extraction, store the dried extract at -80°C and reconstitute just before analysis.

Q2: How can I minimize enzymatic degradation of this compound during my extraction procedure?

A2: Minimizing enzymatic degradation is crucial for accurate quantification. Here are several strategies:

  • Immediate Quenching: As mentioned above, this is the most critical step. For tissues, freeze-clamping is the gold standard. For cells, rapid harvesting and quenching are key.

  • Use of Denaturing Solvents: Initiate extraction with a solvent that denatures proteins, such as a high concentration of acetonitrile (B52724) or methanol (B129727). This will inactivate most enzymes.

  • Acidic Extraction Conditions: Homogenizing the sample in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) can help inactivate enzymes and stabilize the acyl-CoA.

  • Inclusion of Enzyme Inhibitors: While not standard practice in all published protocols, the addition of broad-spectrum enzyme inhibitors could theoretically offer extra protection. However, their compatibility with downstream analysis, such as mass spectrometry, must be considered. For instance, (methylenecyclopropyl)formyl-CoA is a known inhibitor of enoyl-CoA hydratase.

Q3: What is the best way to store my samples and extracts to ensure the stability of this compound?

A3: Proper storage is vital. Follow these guidelines:

  • Tissues and Cell Pellets: Snap-freeze in liquid nitrogen immediately after collection and store at -80°C until you are ready to begin the extraction.

  • Extracts: After the final elution and solvent evaporation step, the dried acyl-CoA extract should be stored at -80°C. For analysis, reconstitute the sample in a suitable solvent. Studies have shown that reconstitution in methanol or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8-7.0) provides better stability than unbuffered aqueous solutions.

Data Presentation

The stability of long-chain acyl-CoAs is highly dependent on the solvent and temperature. The following table summarizes the relative stability of long-chain acyl-CoAs under various conditions, which can be extrapolated to this compound.

Solvent/Storage ConditionTemperaturepHRelative Stability (after 24h)Key Considerations
Water4°C~7LowProne to hydrolysis.
50 mM Ammonium Acetate4°C7.0Moderate to HighBuffering improves stability over water.
50 mM Ammonium Acetate4°C3.5ModerateAcidic pH can reduce hydrolysis.
Methanol4°CN/AHighA preferred solvent for reconstitution.
50% Methanol / 50% 50 mM Ammonium Acetate4°C7.0HighA good combination of solubility and stability.
Dried Pellet-80°CN/AVery HighThe recommended long-term storage method.

This data is a qualitative summary based on published findings for long-chain acyl-CoAs.

Experimental Protocols

This section provides a detailed methodology for the extraction of this compound from tissue samples, optimized for recovery and stability.

Protocol: Extraction of this compound from Tissue using Solvent Precipitation and Solid-Phase Extraction (SPE)

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer (e.g., glass Dounce homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • 2-Propanol, HPLC grade

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or a specialized acyl-CoA binding column)

  • SPE Wash Solution: 5% (v/v) acetic acid in water

  • SPE Elution Solution: 90% (v/v) methanol in water

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled mortar, add liquid nitrogen and the frozen tissue. Grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing your internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-Propanol and continue to homogenize until a uniform suspension is achieved.

  • Solvent Precipitation and Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, and vortex vigorously for 2 minutes to precipitate proteins.

    • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of methanol through it, followed by 2 mL of water.

    • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove polar impurities.

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate.

  • Sample Concentration and Storage:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried pellet at -80°C until analysis.

    • For analysis (e.g., by LC-MS/MS), reconstitute the sample in a suitable volume of a high-quality solvent such as methanol or 50% methanol / 50% 50 mM ammonium acetate.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships to aid in understanding the experimental process.

Troubleshooting Workflow for Low Acyl-CoA Recovery Start Low or No Recovery of This compound CheckQuenching Was the sample immediately quenched (e.g., freeze-clamped)? Start->CheckQuenching ImproveQuenching Implement rapid quenching: - Freeze-clamp tissues in liquid N2. - Rapidly process cell cultures on ice. CheckQuenching->ImproveQuenching No CheckTemp Were all extraction steps performed at low temperature (on ice)? CheckQuenching->CheckTemp Yes ImproveQuenching->CheckTemp MaintainLowTemp Ensure all steps are performed on ice or at 4°C. CheckTemp->MaintainLowTemp No CheckpH Was the extraction buffer pH-controlled (acidic to neutral)? CheckTemp->CheckpH Yes MaintainLowTemp->CheckpH AdjustpH Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to improve stability. CheckpH->AdjustpH No CheckProtocol Is the extraction protocol optimized for long-chain unsaturated acyl-CoAs? CheckpH->CheckProtocol Yes AdjustpH->CheckProtocol OptimizeProtocol Consider a protocol with solvent precipitation and solid-phase extraction (SPE). CheckProtocol->OptimizeProtocol No FinalAnalysis Re-analyze with optimized protocol. CheckProtocol->FinalAnalysis Yes OptimizeProtocol->FinalAnalysis

Caption: Troubleshooting workflow for low recovery of this compound.

Key Degradation Pathways for this compound Analyte This compound Enzymatic Enzymatic Degradation Analyte->Enzymatic Chemical Chemical Degradation Analyte->Chemical ECH Enoyl-CoA Hydratase Enzymatic->ECH ACAD Acyl-CoA Dehydrogenase Enzymatic->ACAD Hydrolysis Thioester Hydrolysis Chemical->Hydrolysis Product1 3-hydroxypentadecanoyl-CoA ECH->Product1 Hydration Product2 Pentadecanoyl-CoA ACAD->Product2 Reduction Product3 Pentadecenoic Acid + CoA Hydrolysis->Product3 (Alkaline/Strong Acid pH)

Caption: Potential degradation pathways for this compound during extraction.

Technical Support Center: Optimizing HPLC Separation of Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA thioesters by High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their separation results.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for acyl-CoA separation?

A1: The most frequently used stationary phase for separating acyl-CoA thioesters is a reversed-phase C18 column.[1][2][3][4][5] These columns provide effective separation based on the hydrophobicity of the acyl chain.

Q2: Why is UV detection at 260 nm typically used for acyl-CoAs?

A2: UV detection is set to approximately 254-260 nm because all acyl-CoA molecules contain a Coenzyme A moiety, which has a strong adenine (B156593) chromophore that absorbs light at this wavelength.[1] This allows for the detection of all acyl-CoA species regardless of the attached fatty acid chain length.

Q3: What is the purpose of using an ion-pairing agent in the mobile phase?

A3: Ion-pairing agents, such as triethylamine (B128534) (TEA) or alkyl sulfonic acids, are mobile phase additives that contain both an ionic group and a hydrophobic part.[6] They are used to improve the retention and peak shape of ionic or highly polar analytes like the phosphate (B84403) groups in CoA on a reversed-phase column.[7][8] However, many modern methods, especially those using mass spectrometry, avoid them due to issues with MS compatibility and method reproducibility.[6]

Q4: Why are my acyl-CoA samples degrading? What can I do to prevent it?

A4: Acyl-CoA thioesters are susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[4] To minimize degradation, samples should be prepared and stored under acidic conditions (e.g., using formic or sulfosalicylic acid) and kept at low temperatures (4°C or -80°C).[2][9] Repeated freeze-thaw cycles should also be avoided.

Q5: Is gradient elution necessary for acyl-CoA analysis?

A5: Yes, gradient elution is essential for resolving a wide range of acyl-CoA species in a single run.[1][4] A typical gradient involves starting with a high percentage of aqueous buffer to retain and separate short-chain, more polar acyl-CoAs, and gradually increasing the percentage of organic solvent (like acetonitrile) to elute the long-chain, more hydrophobic species.[3][10]

Experimental Workflow & Troubleshooting

The following diagram illustrates a typical workflow for acyl-CoA analysis. Subsequent sections detail troubleshooting steps for issues that may arise during this process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Tissue/Cell Homogenization p2 Protein Precipitation (e.g., Acidic Quenching) p1->p2 p3 Extraction (e.g., Solvent Extraction, SPE) p2->p3 h1 Injection p3->h1 h2 RP-HPLC Separation (C18 Column, Gradient Elution) h1->h2 h3 Detection (UV @ 260nm or MS/MS) h2->h3 d1 Chromatogram Integration h3->d1 d2 Quantification d1->d2

Caption: General workflow for acyl-CoA analysis from sample preparation to data processing.

Troubleshooting Guide

This guide addresses common chromatographic problems in a question-and-answer format. For a logical approach to problem-solving, refer to the troubleshooting flowchart below.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My acyl-CoA peaks are tailing. What are the likely causes and solutions?

    • A: Peak tailing is a common issue.

      • Cause 1: Secondary Interactions: Residual, un-capped silanols on the silica-based C18 column can interact with the phosphate groups of CoA, causing tailing.[11]

      • Solution 1: Lower the mobile phase pH (e.g., to 4.0-5.0) to suppress the ionization of silanol (B1196071) groups.[11]

      • Solution 2: Add a competing base or an ion-pairing agent like triethylamine (TEA) to the mobile phase, if compatible with your detection method.[11][12]

      • Cause 2: Column Contamination/Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[13]

  • Q: My peaks are fronting. Why is this happening?

    • A: Peak fronting is often caused by sample overload or poor sample solubility.

      • Cause 1: Sample Overload: Injecting too much sample can saturate the column.[11]

      • Solution: Decrease the injection volume or dilute the sample.[13]

      • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[14]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[14]

Problem: Poor Resolution or No Separation

  • Q: I am not getting good separation between my short-chain and long-chain acyl-CoAs. How can I improve resolution?

    • A: Optimizing the gradient is key.

      • Cause 1: Gradient is too steep. A rapid increase in organic solvent will cause later-eluting peaks (long-chain species) to elute too quickly and co-elute.

      • Solution: Make the gradient shallower. Decrease the rate of change of the organic solvent percentage over time to increase the separation between peaks.[13]

      • Cause 2: Incorrect Mobile Phase. The choice of organic solvent or buffer can affect selectivity.

      • Solution: Try switching from acetonitrile (B52724) to methanol (B129727) or vice-versa, as this can alter elution patterns. Ensure the mobile phase pH is appropriate.[15]

Problem: Shifting or Inconsistent Retention Times

  • Q: My retention times are drifting from run to run. What should I check?

    • A: Retention time instability points to issues with the mobile phase, pump, or column temperature.

      • Cause 1: Mobile Phase Composition Change: Inaccurate mixing of gradient solvents, evaporation of the organic component, or degradation of mobile phase additives.[13][16]

      • Solution: Prepare fresh mobile phase daily. Ensure solvent lines are properly placed and the pump's proportioning valves are working correctly.[13][16]

      • Cause 2: Inconsistent Column Temperature: Fluctuations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 35-40°C).[1][4][13]

      • Cause 3: Lack of Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between runs.[17]

      • Solution: Increase the post-run equilibration time to ensure the column is ready for the next injection.[13][17]

G Start Identify Problem P1 Peak Tailing Start->P1 P2 Shifting Retention Time Start->P2 P3 Poor Resolution Start->P3 C1a Secondary Silanol Interactions P1->C1a C1b Column Contamination P1->C1b C2a Mobile Phase Inconsistency P2->C2a C2b Poor Temperature Control P2->C2b C2c Insufficient Equilibration P2->C2c C3a Gradient Too Steep P3->C3a S1a Lower Mobile Phase pH C1a->S1a S1b Flush or Replace Column C1b->S1b S2a Prepare Fresh Mobile Phase C2a->S2a S2b Use Column Oven C2b->S2b S2c Increase Equilibration Time C2c->S2c S3a Decrease Gradient Slope C3a->S3a

Caption: A troubleshooting decision tree for common HPLC issues in acyl-CoA analysis.

HPLC Method Parameters & Protocols

Sample Preparation Protocol (Adapted from multiple sources)

This protocol provides a general guideline for the extraction of acyl-CoAs from tissues.[1]

  • Homogenization: Rapidly weigh frozen, powdered tissue (25-50 mg) and homogenize in 2 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) containing a suitable internal standard (e.g., heptadecanoyl-CoA).[1]

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize the sample again.[1]

  • Precipitation & Extraction: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifugation: Centrifuge the sample at ~2,000 x g for 5 minutes at 4°C.[1]

  • Collection: Transfer the upper phase containing the acyl-CoAs to a new tube. This extract can be further purified by solid-phase extraction (SPE) or diluted for direct injection.[1]

  • Final Preparation: For injection, the extract is often diluted with an aqueous buffer (e.g., 100 mM KH₂PO₄, pH 4.9) to ensure compatibility with the initial mobile phase conditions.[1]

Comparative HPLC Methodologies

The following table summarizes different reversed-phase HPLC conditions used for acyl-CoA separation, providing a starting point for method development.

ParameterMethod 1Method 2Method 3
Column C18, 3 µm, 100 x 2.0 mmC18, 5 µmC18(2), 3 µm, 100 x 2.0 mm
Mobile Phase A Water with 5 mM Ammonium Acetate (pH 6.8)[3]75 mM KH₂PO₄ (pH 4.9)[1][18]10 mM Ammonium Acetate (pH 6.8)[4]
Mobile Phase B Methanol[3]Acetonitrile[1][18]Acetonitrile[4]
Flow Rate 0.2 mL/min (typical)0.5 - 1.0 mL/min[1]0.2 mL/min[4]
Column Temp. Not Specified35°C[1]32°C[4]
Detection High-Res Mass Spectrometry[3]UV @ 260 nm[1]ESI-MS/MS[4]
Gradient Example 2% B to 95% B in 4 min, hold for 9 min[3]44% B to 50% B in 80 min, then to 70% B[1]20% B to 100% B in 15 min, hold for 7.5 min[4]
Ion-Pairing Agents for Reversed-Phase HPLC

While not always necessary, ion-pairing agents can be used to improve peak shape for acidic molecules like acyl-CoAs.

Agent TypeExample ReagentTypical Counter-ionNotes
Volatile Agents Triethylamine (TEA)[6][12]Acyl-CoA (negative charge)Volatile, generally more MS-friendly than non-volatile agents. Used to mask silanol activity.[6]
Alkyl Sulfonic Acids Hexanesulfonic Acid[6][19]Basic Analytes (positive charge)Not typically used for acyl-CoAs, but illustrates the principle for basic compounds.[7]
Quaternary Amines Tetrabutylammonium Hydroxide[6][19]Acyl-CoA (negative charge)Forms a neutral ion-pair with the analyte, increasing its retention on a C18 column. Not MS-friendly.

References

Technical Support Center: Analysis of trans-2-pentadecenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-pentadecenoyl-CoA and other long-chain unsaturated acyl-CoAs in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ion mass-to-charge ratios (m/z) for this compound in positive ion mode mass spectrometry?

A1: For this compound (C36H64N7O17P3S), the expected monoisotopic mass is 987.3402 g/mol . In positive ion mode, the precursor ion is typically the protonated molecule [M+H]+. The most common and characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phospho-AMP moiety (507.0031 Da).[1][2]

Quantitative Data Summary: Expected m/z for this compound

AnalyteFormulaMonoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Primary Product Ion [M-507+H]+ (m/z)
This compoundC36H64N7O17P3S987.3402988.3475481.3444

Q2: What are the most common sources of interference in the analysis of this compound?

A2: Interferences in the analysis of this compound can arise from several sources:

  • Isobaric Interferences: Other endogenous or exogenous compounds with the same nominal mass can co-elute and interfere with the target analyte. High-resolution mass spectrometry can help distinguish between compounds with different elemental compositions.[3]

  • Isomeric Interferences: Cis/trans isomers (e.g., cis-2-pentadecenoyl-CoA) and positional isomers of the double bond (e.g., trans-3-pentadecenoyl-CoA) can be difficult to distinguish by mass spectrometry alone as they often produce identical fragmentation patterns.[4] Chromatographic separation is essential for their differentiation.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5]

  • In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer, reducing the abundance of the precursor ion and potentially creating interfering ions.[6]

Q3: How can I distinguish between cis and trans isomers of pentadecenoyl-CoA?

A3: Distinguishing between cis and trans isomers typically requires effective chromatographic separation prior to mass spectrometric detection. Reversed-phase liquid chromatography (LC) is commonly employed for this purpose. The fragmentation patterns of cis and trans isomers are often identical, making their differentiation by MS/MS alone challenging.[4]

Troubleshooting Guides

Problem 1: Poor Signal or No Peak Detected for this compound

Possible Cause Troubleshooting Step
Sample Degradation Acyl-CoAs can be unstable in aqueous solutions. Prepare fresh samples and keep them at low temperatures (e.g., 4°C in the autosampler).[7]
Inefficient Extraction Review your sample preparation protocol. Ensure complete cell lysis and efficient protein precipitation. Solid-phase extraction (SPE) can improve sample purity.[8]
Suboptimal MS Parameters Optimize ion source parameters (e.g., capillary voltage, gas flow rates) and collision energy for your specific instrument and analyte.
Incorrect MRM Transition Verify the precursor and product ion m/z values in your multiple reaction monitoring (MRM) method.
LC Issues Check for leaks, clogs, or column degradation in your LC system. Ensure the mobile phase composition is correct.

Problem 2: High Background Noise or Co-eluting Interferences

Possible Cause Troubleshooting Step
Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). Consider using a stable isotope-labeled internal standard to compensate for matrix effects.
Contaminated LC System Flush the LC system and column with appropriate solvents to remove contaminants.
Isobaric Interference Use a high-resolution mass spectrometer to differentiate between your analyte and the interfering compound based on their exact masses.[3] If this is not possible, optimize your chromatography to separate the interfering species.
Co-elution of Isomers Modify your LC gradient, mobile phase, or column to improve the separation of isomeric compounds.[4]

Problem 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Sample Preparation Variability Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. The use of an internal standard is highly recommended.[9]
Analyte Instability Minimize the time samples are at room temperature. Analyze samples as quickly as possible after preparation.[7]
Instrument Fluctuation Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard at the beginning, middle, and end of each analytical run.
Carryover Implement a robust needle wash protocol in your autosampler method. Inject blank samples after high-concentration samples to check for carryover.

Experimental Protocols & Visualizations

General Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a typical workflow for the extraction and analysis of acyl-CoAs from biological samples.

experimental_workflow Experimental Workflow for Acyl-CoA Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization in Extraction Buffer sample->homogenization precipitation Protein Precipitation (e.g., with TCA or SSA) homogenization->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe elution Elution of Acyl-CoAs spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution in LC-MS Grade Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs.

Troubleshooting Logic for Interference Issues

This diagram provides a logical approach to troubleshooting common interference problems in the mass spectrometry of this compound.

troubleshooting_logic Troubleshooting Interference in Acyl-CoA Analysis start Interference Observed check_chromatography Review Chromatogram: Single or Multiple Peaks? start->check_chromatography single_peak Single, Broad, or Tailing Peak check_chromatography->single_peak Single multiple_peaks Multiple Co-eluting Peaks check_chromatography->multiple_peaks Multiple improve_sample_prep Improve Sample Preparation: - Enhance SPE - Use Different Extraction Method single_peak->improve_sample_prep check_high_res High-Resolution MS Available? multiple_peaks->check_high_res optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column result_isomeric Isomeric Interference Likely optimize_lc->result_isomeric use_high_res Analyze with High-Res MS to Check for Isobaric Species check_high_res->use_high_res Yes no_high_res Assume Isomeric Interference check_high_res->no_high_res No result_isobaric Isobaric Interference Confirmed use_high_res->result_isobaric no_high_res->optimize_lc result_matrix Matrix Effect Suspected improve_sample_prep->result_matrix

Caption: A decision tree for troubleshooting interference in mass spectrometry.

Detailed Methodologies

Sample Preparation: Protein Precipitation and Solid-Phase Extraction

  • Homogenization: Homogenize the tissue or cell sample in a cold extraction buffer (e.g., methanol (B129727)/water with an acid like acetic acid).[10]

  • Protein Precipitation: Add a protein precipitating agent such as trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) to the homogenate.[8]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with methanol and then equilibrate with the extraction buffer.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using a suitable solvent mixture (e.g., methanol/ammonium (B1175870) formate).[10]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS system (e.g., a mixture of water and acetonitrile).[9]

LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C8 or C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[1]

    • Mobile Phases: Typically, a gradient elution is performed using two mobile phases. For example, Mobile Phase A could be water with an additive like ammonium acetate, and Mobile Phase B could be acetonitrile.[7]

    • Gradient: The gradient should be optimized to achieve good separation of the analyte of interest from other matrix components and isomers.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantifying known compounds.[1]

    • MRM Transitions: For this compound, the primary MRM transition to monitor would be m/z 988.3 -> 481.3. Additional transitions can be included for confirmation.

References

Technical Support Center: Measurement of Intracellular trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the measurement of intracellular trans-2-pentadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to measure?

A1: this compound is a monounsaturated, odd-chain acyl-Coenzyme A (acyl-CoA) molecule. Its measurement is challenging due to several factors:

  • Low Abundance: Odd-chain and monounsaturated fatty acyl-CoAs are typically less abundant in cells compared to their saturated, even-chain counterparts like palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0). This low concentration can be near the limit of detection for many analytical methods.[1]

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2][3] This necessitates rapid and cold sample processing to prevent degradation.

  • Isomeric Complexity: The presence of cis/trans and positional isomers of other C15:1-CoA species can interfere with accurate quantification. Chromatographic separation is crucial to distinguish these isomers.

  • Matrix Effects: The complex intracellular matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[4]

Q2: What is the most suitable analytical technique for measuring this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and specific quantification of acyl-CoAs, including this compound.[4] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Q3: Can I use a general long-chain acyl-CoA extraction protocol for this compound?

A3: Yes, a general protocol for the extraction of long-chain acyl-CoAs is a good starting point. These protocols typically involve rapid quenching of metabolic activity, cell lysis, and protein precipitation with organic solvents. However, optimization may be required to ensure efficient recovery of this specific C15:1 acyl-CoA.

Q4: How do I choose an appropriate internal standard for absolute quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₁₅-trans-2-pentadecenoyl-CoA). However, this is often not commercially available. A practical alternative is an odd-chain, saturated acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[5] It is crucial to validate that the chosen internal standard has a similar extraction recovery and ionization efficiency to the analyte.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no signal for this compound 1. Analyte concentration is below the limit of detection (LOD).2. Inefficient extraction.3. Degradation of the analyte during sample preparation.4. Suboptimal mass spectrometry parameters.1. Increase the amount of starting material (e.g., cell number).2. Optimize the extraction solvent and procedure. Ensure thorough cell lysis.3. Work quickly and on ice at all times. Use fresh, cold solvents.4. Optimize MS/MS parameters (e.g., collision energy) by infusing a standard, if available. If not, use parameters for a similar acyl-CoA and optimize from there.
Poor peak shape in the chromatogram 1. Inappropriate LC column or mobile phase.2. Co-elution with interfering compounds.3. Issues with the sample injection.1. Use a C18 reversed-phase column suitable for lipidomics. Optimize the mobile phase gradient to improve separation.2. Adjust the gradient to better resolve the peak of interest from other matrix components.3. Ensure the sample is fully dissolved in the mobile phase before injection. Check for autosampler issues.
High variability between replicate injections 1. Inconsistent sample preparation.2. Instability of the analyte in the autosampler.3. Fluctuations in the MS/MS signal.1. Standardize the sample preparation protocol and ensure consistency in all steps.2. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as soon as possible after preparation.3. Check the stability of the MS instrument. Perform a system suitability test before running the samples.
Inaccurate quantification 1. Inappropriate internal standard.2. Non-linearity of the calibration curve.3. Significant matrix effects.1. Choose an internal standard with physicochemical properties as close as possible to the analyte. A stable isotope-labeled standard is ideal.2. Prepare a calibration curve over the expected concentration range of the analyte. Use a weighted linear regression if necessary.3. Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. If significant, consider using a matrix-matched calibration curve or more rigorous sample cleanup.

Quantitative Data

The intracellular concentrations of acyl-CoAs can vary significantly depending on the cell type and metabolic state. The following table provides a representative range of long-chain acyl-CoA concentrations found in mammalian cells to provide context for the expected abundance of this compound.

Acyl-CoA SpeciesConcentration Range (pmol/mg protein)Cell Type
Palmitoyl-CoA (C16:0)5 - 50Various mammalian cells
Stearoyl-CoA (C18:0)2 - 30Various mammalian cells
Oleoyl-CoA (C18:1)5 - 60Various mammalian cells
Linoleoyl-CoA (C18:2)1 - 20Various mammalian cells
This compound (C15:1) Expected to be < 1 Various mammalian cells (estimated)

Note: The concentration of this compound is expected to be low and may not be detectable in all cell types without enrichment or highly sensitive instrumentation.

Experimental Protocols

Protocol 1: Extraction of Intracellular Acyl-CoAs

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Acetonitrile, HPLC grade, ice-cold

  • Internal Standard (e.g., C17:0-CoA) solution in methanol

  • Cell scraper

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the plate and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Add the internal standard to the cell suspension.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 95:5 water:acetonitrile with 0.1% formic acid

  • Mobile Phase B: 95:5 acetonitrile:water with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion (Q1) for this compound will be its [M+H]⁺ ion.

    • A characteristic product ion (Q3) for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety. For trans-2-enoyl-CoAs, other specific fragment ions can also be monitored.[4]

    • Hypothetical MRM transition for this compound (C₁₅H₂₇O-CoA):

      • Precursor (Q1): m/z of [M+H]⁺

      • Product (Q3): m/z of a characteristic fragment

  • Optimization: The collision energy and other MS parameters should be optimized by infusing a standard of a structurally similar compound if a this compound standard is not available.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture wash_cells Wash with PBS cell_culture->wash_cells add_methanol_is Add Methanol & Internal Standard wash_cells->add_methanol_is scrape_cells Scrape and Collect Cells add_methanol_is->scrape_cells protein_precipitation Protein Precipitation (-20°C) scrape_cells->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the measurement of intracellular this compound.

Signaling_Pathway cluster_fatty_acid_elongation Fatty Acid Elongation Cycle cluster_sphingolipid_degradation Sphingolipid Degradation Pathway acyl_coa Acyl-CoA (Cn) condensation Condensation acyl_coa->condensation reduction1 Reduction condensation->reduction1 dehydration Dehydration reduction1->dehydration trans_2_enoyl_coa trans-2-Enoyl-CoA dehydration->trans_2_enoyl_coa reduction2 Reduction (TER) trans_2_enoyl_coa->reduction2 elongated_acyl_coa Acyl-CoA (Cn+2) reduction2->elongated_acyl_coa s1p Sphingosine-1-Phosphate s1p_lyase S1P Lyase s1p->s1p_lyase hexadecenal trans-2-Hexadecenal s1p_lyase->hexadecenal oxidation_coa_addition Oxidation & CoA Addition hexadecenal->oxidation_coa_addition trans_2_hexadecenoyl_coa trans-2-Hexadecenoyl-CoA oxidation_coa_addition->trans_2_hexadecenoyl_coa ter TER trans_2_hexadecenoyl_coa->ter palmitoyl_coa Palmitoyl-CoA ter->palmitoyl_coa

Caption: Metabolic pathways involving trans-2-enoyl-CoA intermediates.

References

Technical Support Center: Synthesis of trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-pentadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of this important molecule. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the chemical or enzymatic synthesis of this compound.

Chemical Synthesis Troubleshooting

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor quality of starting materials Ensure trans-2-pentadecenoic acid is of high purity. Verify the integrity of Coenzyme A (CoA); it is susceptible to degradation.
Inefficient activation of the carboxylic acid When using the mixed anhydride (B1165640) method, ensure the reaction is conducted at a low temperature (typically 0°C to -15°C) to prevent side reactions. For the N,N'-carbonyldiimidazole (CDI) method, ensure strict anhydrous conditions as CDI is highly sensitive to moisture.[1]
Degradation of reagents or product Acyl-CoAs are unstable in aqueous solutions, particularly at non-neutral pH.[2] Maintain pH control during the reaction and purification steps.
Suboptimal reaction conditions Optimize stoichiometry. An excess of the activating agent is often used, but a large excess can lead to side reactions. Optimize reaction time; prolonged reaction times can lead to product degradation.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Side reactions during synthesis In the mixed anhydride method, side reactions such as the formation of symmetrical anhydrides can occur. Using isobutyl chloroformate and N-methylmorpholine at low temperatures can minimize these.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.
Co-purification of byproducts Optimize the HPLC purification method. Use a suitable reversed-phase column (e.g., C18) and an appropriate gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to separate the product from unreacted starting materials and byproducts.
Enzymatic Synthesis Troubleshooting

Issue 1: Low Enzymatic Activity

Potential Cause Recommended Solution
Suboptimal enzyme concentration Titrate the concentration of the acyl-CoA synthetase to determine the optimal amount for the reaction scale.
Presence of inhibitors Ensure that the reaction buffer is free from any potential enzyme inhibitors. The product, this compound, itself can cause product inhibition at high concentrations.
Incorrect buffer conditions Optimize the pH, temperature, and ionic strength of the reaction buffer. Most acyl-CoA synthetases have a pH optimum around 7.5-8.0.
Cofactor limitation Ensure an adequate supply of ATP and Mg²⁺, which are essential cofactors for acyl-CoA synthetases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods are chemical synthesis and enzymatic synthesis.

  • Chemical synthesis typically involves a two-step process: first, the activation of the carboxylic acid of trans-2-pentadecenoic acid, followed by the reaction of the activated acid with the thiol group of Coenzyme A. Common activation methods include the formation of a mixed anhydride or the use of N,N'-carbonyldiimidazole (CDI).

  • Enzymatic synthesis utilizes an acyl-CoA synthetase to catalyze the direct ligation of trans-2-pentadecenoic acid to Coenzyme A in an ATP-dependent reaction.

Q2: How can I improve the yield of my chemical synthesis reaction?

A2: To improve the yield, consider the following:

  • Choice of Solvent: Use anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to prevent hydrolysis of activated intermediates.

  • Reaction Temperature: Maintain low temperatures during the activation step to minimize side reactions.

  • Purification: Prompt purification by HPLC after the reaction is crucial to prevent degradation of the product.

Q3: My CDI-mediated synthesis is failing. What could be the issue?

A3: The most common issue with CDI-mediated synthesis is the presence of moisture, which rapidly hydrolyzes CDI.[1] Ensure that all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents. The presence of alkali salts of the carboxylic acid can also hinder the reaction.[1]

Q4: What is a typical purification strategy for synthetic this compound?

A4: The most effective purification method is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system. The mobile phases usually consist of an aqueous buffer (e.g., 50 mM ammonium acetate or phosphate buffer, pH 5-7) and an organic modifier like acetonitrile. The product is detected by UV absorbance at approximately 260 nm (adenine ring of CoA) and 232 nm (thioester bond).

Q5: Are there any stability concerns with the final product?

A5: Yes, acyl-CoA thioesters are susceptible to hydrolysis, especially at alkaline pH.[2] For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a buffered solution at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data on Synthesis Yield

While specific data for this compound is limited in the literature, the following table summarizes typical yields reported for the synthesis of similar long-chain acyl-CoAs using different methods. This data can serve as a benchmark for optimizing your synthesis.

Synthesis Method Activating Agent Typical Yield Key Considerations
Mixed AnhydrideIsobutyl chloroformate60-85%Requires low temperatures and careful control of stoichiometry.
N,N'-Carbonyldiimidazole (CDI)CDI70-95%Requires strict anhydrous conditions.
N-Hydroxysuccinimide (NHS) EsterNHS/DCC or other coupling agentsHighThe NHS ester intermediate is relatively stable and can be isolated.[3]
EnzymaticAcyl-CoA SynthetaseVariable (can be quantitative)Dependent on enzyme activity and substrate specificity. Can be costly for large-scale synthesis.

Experimental Protocols

General Protocol for Chemical Synthesis via the Mixed Anhydride Method

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Preparation: Dissolve trans-2-pentadecenoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -15°C in a dry ice/acetone bath.

  • Activation: Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.05 equivalents). Stir the reaction mixture at -15°C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Coupling with CoA: In a separate flask, dissolve Coenzyme A (lithium salt, 0.8 equivalents) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0). Add the cold CoA solution to the mixed anhydride reaction mixture dropwise, ensuring the temperature remains below 0°C.

  • Reaction: Allow the reaction to stir for 1-2 hours, monitoring the progress by RP-HPLC.

  • Quenching and Purification: Quench the reaction by adjusting the pH to ~5 with a mild acid. Concentrate the solution under reduced pressure and purify the crude product immediately by RP-HPLC.

General Protocol for Enzymatic Synthesis

This protocol is a template and should be adapted based on the specific acyl-CoA synthetase used.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 1 mM Coenzyme A

    • 1 mM trans-2-pentadecenoic acid (solubilized with a small amount of ethanol (B145695) or DMSO)

    • Purified acyl-CoA synthetase (empirically determined optimal concentration)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.

  • Monitoring: Monitor the formation of the product by RP-HPLC.

  • Termination and Purification: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid). Centrifuge to pellet the precipitated protein. Purify the supernatant containing the this compound by RP-HPLC.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step FattyAcid trans-2-pentadecenoic Acid ActivatedIntermediate Activated Intermediate (Mixed Anhydride or Acyl-Imidazolide) FattyAcid->ActivatedIntermediate Anhydrous Solvent Low Temperature ActivatingAgent Activating Agent (e.g., Isobutyl Chloroformate or CDI) ActivatingAgent->ActivatedIntermediate Product This compound ActivatedIntermediate->Product Aqueous Buffer (pH ~8) CoA Coenzyme A CoA->Product Purification Purification Product->Purification RP-HPLC

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Yield Start Low or No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Reaction Conditions (for CDI) Start->CheckConditions OptimizeTemp Optimize Activation Temperature (for Mixed Anhydride) Start->OptimizeTemp CheckCoA Assess CoA Integrity CheckPurity->CheckCoA OptimizeStoichiometry Adjust Reagent Stoichiometry CheckConditions->OptimizeStoichiometry OptimizeTemp->OptimizeStoichiometry PurificationIssue Investigate Purification (e.g., HPLC method, product stability) OptimizeStoichiometry->PurificationIssue

References

resolving co-elution in trans-2-pentadecenoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of trans-2-pentadecenoyl-CoA and other long-chain acyl-CoAs.

Troubleshooting Guides

Issue: Co-elution of this compound with a Contaminant

Question: I am observing a single, broad peak where I expect to see this compound, suggesting co-elution with another compound. How can I resolve these two peaks?

Answer: Co-elution is a frequent challenge when analyzing structurally similar molecules.[1][2] To resolve co-eluting peaks, a systematic adjustment of chromatographic parameters is necessary. The goal is to achieve a resolution value (Rs) greater than 1.5, which indicates baseline separation.[2] Below is a step-by-step guide to troubleshoot and resolve co-elution.

Step 1: Confirm Co-elution

Before optimizing your method, confirm that the broad peak is indeed due to co-elution.

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as a shoulder on the peak, which can indicate the presence of a hidden peak. A gradual exponential decline is tailing, whereas a sudden discontinuity could be a shoulder suggesting co-elution.[1]

  • Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, co-elution is likely.[1][3] Similarly, with mass spectrometry (MS), acquiring spectra across the peak can reveal different mass profiles, confirming co-elution.[1][3]

Step 2: Method Optimization to Resolve Co-elution

If co-elution is confirmed, the following strategies can be employed to improve separation. These are based on manipulating the three key factors of chromatographic resolution: efficiency, selectivity, and retention factor.[2]

  • Optimize the Mobile Phase Gradient: A shallow gradient is often effective in separating closely eluting compounds.[2]

    • Decrease the Gradient Slope: If the co-eluting peaks appear in a specific section of your chromatogram, flatten the gradient in that region to increase separation.

    • Introduce Isocratic Holds: Incorporating an isocratic hold in the gradient at a specific mobile phase composition can help resolve critical peak pairs.[2]

  • Adjust Mobile Phase Composition and pH:

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to their different solvent properties.[2]

    • Modify the Aqueous Phase pH: The retention of acyl-CoAs can be sensitive to pH. Acidifying the mobile phase with 0.1% formic acid or acetic acid is a common practice to ensure good peak shape and consistent retention by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase.[4]

    • Incorporate Additives: Adding ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) to the mobile phase can help mask residual silanol groups and improve peak shape.[4][5]

  • Evaluate the Stationary Phase:

    • Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases.[2] For long-chain acyl-CoAs, C8 and C18 columns are commonly used.[5][6]

    • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology offer higher theoretical plates, leading to sharper peaks and improved resolution.[2][6]

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: This can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.[2]

    • Change the Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.

Below is a decision tree to guide you through the troubleshooting process:

G Troubleshooting Co-elution start Start: Broad or Asymmetric Peak Observed confirm_coelution Confirm Co-elution (Peak Purity, MS Scan) start->confirm_coelution optimize_gradient Optimize Mobile Phase Gradient (Shallower slope, Isocratic holds) confirm_coelution->optimize_gradient Co-elution Confirmed adjust_mobile_phase Adjust Mobile Phase (Change organic modifier, Adjust pH) optimize_gradient->adjust_mobile_phase Unsuccessful resolved Peaks Resolved optimize_gradient->resolved Successful change_column Change Stationary Phase (Different chemistry, Higher efficiency) adjust_mobile_phase->change_column Unsuccessful adjust_mobile_phase->resolved Successful adjust_conditions Adjust Temperature & Flow Rate change_column->adjust_conditions Unsuccessful change_column->resolved Successful adjust_conditions->resolved Successful not_resolved Still Not Resolved adjust_conditions->not_resolved consult_specialist Consult Specialist or Literature not_resolved->consult_specialist

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA peaks tailing?

A1: Peak tailing is a common issue in the analysis of acyl-CoAs and can compromise resolution and quantification. The primary causes include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar phosphate (B84403) group of the CoA moiety.[4]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the initial mobile phase, it can cause peak distortion.[4]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

To mitigate tailing, consider the following solutions:

  • Mobile Phase Additives: Incorporate additives like ammonium formate or ammonium acetate (5-10 mM) and/or a weak acid like formic or acetic acid (0.1%) into your mobile phase to mask residual silanol groups.[4][5]

  • pH Adjustment: Ensure the mobile phase pH is in a slightly acidic range (pH 3-5) to suppress the ionization of silanol groups.[4]

  • Sample Solvent: Dissolve your sample in a solvent compatible with the initial mobile phase conditions.[4]

Q2: What type of column is best for separating long-chain acyl-CoAs?

A2: Reverse-phase columns are most commonly used for the separation of long-chain acyl-CoAs.[7] C8 and C18 columns are both effective, with C8 columns being slightly more polar, which can sometimes provide better peak shape and resolution for these amphiphilic molecules.[5][6] Utilizing columns with smaller particle sizes (UPLC/UHPLC technology) can also enhance peak shape and resolution.[6]

Q3: My peaks are broad. What could be the cause?

A3: Broad peaks can significantly reduce sensitivity and resolution. Common causes include:

  • High Injection Volume or Concentration: Overloading the column can lead to peak broadening.[4]

  • Incompatible Injection Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[4]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[4]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to broader peaks.

To address peak broadening, try reducing the injection volume or sample concentration, ensuring the sample solvent is compatible with the mobile phase, minimizing extra-column volume, and flushing the column with a strong solvent or replacing it if it's contaminated or old.[4]

Data Presentation

Table 1: Example Chromatographic Conditions for Acyl-CoA Analysis

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 150 x 2.1 mm, 1.8 µm)C8 (e.g., 100 x 2.1 mm, 3.5 µm)[5]Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water100 mM Ammonium Formate, pH 5.0[5]10 mM Ammonium Acetate in Water[4]
Mobile Phase B AcetonitrileAcetonitrile with 5 mM Ammonium Formate[5]Methanol
Flow Rate 0.3 mL/min0.4 mL/min1.0 mL/min
Column Temp. 40 °C42 °C[5]35 °C
Injection Vol. 5 µL10 µL20 µL

Table 2: Example Gradient Elution Programs

Time (min)Method 1 (%B)Method 2 (%B)Method 3 (%B)
0.0202030
2.0202030
15.09510090
20.09510090
20.1202030
25.0202030

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol is a general guideline for the analysis of long-chain acyl-CoAs using reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extract acyl-CoAs from biological samples using a suitable method, such as protein precipitation with an organic solvent (e.g., methanol or acetonitrile) or solid-phase extraction (SPE) for cleanup and concentration.[8][9]

2. Chromatographic Separation:

  • LC System: An HPLC or UHPLC system.
  • Column: A C8 or C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[5]
  • Mobile Phase A: 100 mM ammonium formate in water, pH adjusted to 5.0.[5]
  • Mobile Phase B: 5 mM ammonium formate in acetonitrile.[5]
  • Gradient: A linear gradient from 20% to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes, and re-equilibration at 20% B for 5 minutes.[8]
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 42 °C.[5]
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest. A common fragmentation for acyl-CoAs is the neutral loss of 507 amu.[8]

sample_prep [label="Sample Preparation\n(Extraction & Cleanup)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_separation [label="LC Separation\n(Reverse-Phase Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="MS/MS Detection\n(ESI+, MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Quantification & Interpretation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

sample_prep -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; }

Caption: A typical experimental workflow for LC-MS/MS analysis of acyl-CoAs.

References

Technical Support Center: Preparation of trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during the preparation of trans-2-pentadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of long-chain acyl-CoAs like this compound: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) to catalyze the ligation of trans-2-pentadecenoic acid to Coenzyme A (CoA) in the presence of ATP and Mg²⁺. This method is highly specific and often results in a purer product with fewer side reactions.

  • Chemical Synthesis: Common chemical methods include the mixed anhydride (B1165640) method or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). These methods are generally faster but may produce more byproducts, requiring more extensive purification.

Q2: What are the main causes of sample loss during the preparation of this compound?

A2: Sample loss can occur at various stages of the preparation process and is primarily attributed to:

  • Hydrolysis of the Thioester Bond: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH.

  • Adsorptive Losses: Long-chain acyl-CoAs are amphipathic molecules that can adhere to glass and plastic surfaces, leading to significant sample loss, particularly at low concentrations.

  • Incomplete Reactions: Both enzymatic and chemical synthesis reactions may not proceed to completion, resulting in lower yields.

  • Degradation during Purification: The compound can degrade during purification steps if exposed to unfavorable conditions for an extended period.

  • Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of the sample can lead to degradation.

Q3: How can I quantify the concentration and purity of my this compound sample?

A3: The most common and accurate method for quantifying acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA) can be used. Purity is typically assessed by the peak profile in the chromatogram.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

  • pH: Solutions should be maintained at a slightly acidic pH (around 4-6) to minimize hydrolysis of the thioester bond.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the sample into single-use vials before freezing.

  • Inert Atmosphere: For very sensitive applications, storing under an inert gas like argon or nitrogen can prevent oxidation of the unsaturated acyl chain.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield After Synthesis
Potential Cause Recommended Solution
Enzymatic Synthesis:
Inactive Acyl-CoA Synthetase (ACS)- Use a fresh batch of enzyme. - Ensure proper storage of the enzyme at -20°C or -80°C. - Verify the activity of the enzyme with a known substrate.
Suboptimal Reaction Conditions- Optimize the pH of the reaction buffer (typically around 7.5). - Ensure the correct concentrations of ATP and Mg²⁺ are used. - Optimize the reaction time and temperature.
Poor Substrate Quality- Use high-purity trans-2-pentadecenoic acid and Coenzyme A. - Check for degradation of starting materials.
Chemical Synthesis:
Incomplete Activation of Carboxylic Acid- Ensure anhydrous conditions for the activation step. - Use fresh activating reagents (e.g., ethyl chloroformate for the mixed anhydride method).
Side Reactions- In the mixed anhydride method, byproducts can form. Optimize the reaction temperature (typically low temperatures are favored) and the order of reagent addition.
Problem 2: Significant Sample Loss During Purification
Potential Cause Recommended Solution
Adsorption to Surfaces - Use low-adsorption polypropylene (B1209903) tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. - Add a small amount of organic solvent (e.g., acetonitrile) or a non-ionic detergent to the buffers to reduce hydrophobic interactions with surfaces.
Hydrolysis during HPLC - Use a slightly acidic mobile phase (pH 4-6) for reverse-phase HPLC.[1] - Minimize the run time of the HPLC method. - Perform purification at a lower temperature if possible.
Degradation on SPE Column - Ensure the solid-phase extraction (SPE) sorbent is compatible with the sample. - Minimize the time the sample is on the column. - Elute with a suitable solvent that ensures complete recovery without causing degradation.
Problem 3: Poor Peak Shape in HPLC (Peak Tailing)
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase - Use a high-purity, end-capped C18 column. - Add an ion-pairing agent to the mobile phase. - Optimize the mobile phase pH to suppress the ionization of free silanol (B1196071) groups on the stationary phase.
Column Overload - Reduce the amount of sample injected onto the column. - Dilute the sample before injection.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume.

Data Presentation

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs during Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%
Palmitoyl-CoAC16:0Oligonucleotide70-80%
Arachidonoyl-CoAC20:42-(2-pyridyl)ethyl83-88%

Note: Data is based on published protocols for similar long-chain acyl-CoAs and serves as a general guideline.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Long-Chain Unsaturated Acyl-CoA
  • Reaction Mixture Preparation:

    • In a low-adsorption microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM Coenzyme A

      • 0.5 mM trans-2-pentadecenoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • 1-5 µM of a suitable long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 2M perchloric acid or by flash-freezing in liquid nitrogen.

  • Purification:

    • Proceed immediately to solid-phase extraction or direct HPLC purification.

Protocol 2: General Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Purification
  • Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of an acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 5).

  • Sample Loading:

    • Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of the acidic aqueous buffer to remove water-soluble impurities like ATP and free CoA.

  • Elution:

    • Elute the this compound with a methanol/water mixture (e.g., 80:20 v/v).

  • Solvent Evaporation:

    • Evaporate the solvent under a stream of nitrogen or by lyophilization.

  • Reconstitution:

    • Reconstitute the purified product in a small volume of acidic buffer for storage or further analysis.

Visualizations

experimental_workflow start Start: trans-2-pentadecenoic acid + Coenzyme A synthesis Enzymatic Synthesis (Acyl-CoA Synthetase, ATP, Mg2+) start->synthesis quench Reaction Quenching (Acidification or Freezing) synthesis->quench purification Purification quench->purification spe Solid-Phase Extraction (SPE) purification->spe Initial Cleanup hplc Reverse-Phase HPLC purification->hplc High Purity analysis Analysis & Quantification (LC-MS/MS or HPLC-UV) spe->analysis hplc->analysis storage Storage (-80°C, acidic pH, aliquoted) analysis->storage

Caption: Experimental workflow for the preparation of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_synthesis Check Synthesis Step start->check_synthesis check_purification Check Purification Step start->check_purification Synthesis OK check_enzyme Is enzyme active? check_synthesis->check_enzyme Yes replace_enzyme Use fresh enzyme/reagents check_enzyme->replace_enzyme No optimize_conditions Optimize reaction (pH, temp, time) check_enzyme->optimize_conditions Yes solution Improved Yield & Purity replace_enzyme->solution optimize_conditions->solution check_hydrolysis Is hydrolysis occurring? (Check pH) check_purification->check_hydrolysis acidify_buffers Use acidic buffers (pH 4-6) check_hydrolysis->acidify_buffers Yes check_adsorption Adsorptive losses? check_hydrolysis->check_adsorption No acidify_buffers->solution use_low_bind Use low-adsorption labware check_adsorption->use_low_bind Yes check_hplc HPLC peak tailing? check_adsorption->check_hplc No use_low_bind->solution optimize_hplc Optimize mobile phase/column check_hplc->optimize_hplc Yes check_hplc->solution No optimize_hplc->solution

Caption: Troubleshooting decision tree for minimizing sample loss.

References

Technical Support Center: Trans-2-Enoyl-CoA Reductase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-enoyl-CoA reductase (TER) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental measurement of TER activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for measuring trans-2-enoyl-CoA reductase activity?

A1: The most common method is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm. This decrease corresponds to the consumption of the cofactor NADPH as it is oxidized to NADP+ during the reduction of a trans-2-enoyl-CoA substrate, such as crotonyl-CoA, to its corresponding acyl-CoA.[1]

Q2: Why is my NADPH control (no enzyme or substrate) showing a decreasing absorbance at 340 nm?

A2: NADPH is inherently unstable, especially in acidic conditions and at higher temperatures. This degradation leads to a decrease in absorbance at 340 nm, which can be misinterpreted as enzyme activity. It is crucial to prepare NADPH solutions fresh and in a slightly alkaline buffer (pH ~7.4) and to run appropriate controls to account for this spontaneous degradation.

Q3: What are common substrates for TER assays, and do they have different kinetic properties?

A3: Common substrates are short-chain trans-2-enoyl-CoAs like crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6). The enzyme's affinity for these substrates can vary. For example, the mitochondrial TER from Euglena gracilis shows different Michaelis constants (Km) for various substrates and cofactors, indicating differing affinities.[2]

Q4: Can I use crude cell or tissue lysates for my TER assay?

A4: Yes, but with caution. Crude lysates contain other enzymes and substances that can interfere with the assay.[3] For example, other NADPH-dependent reductases can contribute to NADPH consumption, leading to an overestimation of TER activity. It is recommended to use a purified or partially purified enzyme for more accurate kinetic studies. If using lysates, appropriate controls are essential, including a reaction mix without the specific trans-2-enoyl-CoA substrate to measure background NADPH consumption.

Q5: What are known inhibitors of trans-2-enoyl-CoA reductase?

A5: Specific inhibitors of TER are not extensively documented in a consolidated manner. However, thiol-reactive reagents like p-chloromercuriphenylsulfonate (pCMPS) and diamide (B1670390) have been shown to inhibit NAD(P)H oxidases and could potentially inhibit TER, which may have reactive thiol groups.[4] Additionally, long-chain acyl-CoAs can act as feedback inhibitors. For instance, trans-2-hexenoyl-CoA has been observed to inhibit the reduction of crotonyl-CoA.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background signal (high absorbance at 340 nm before adding enzyme) 1. Contaminated reagents or buffer. 2. Presence of interfering substances in the sample that absorb at 340 nm. 3. Turbidity or precipitation of assay components.[6]1. Use high-purity water and fresh reagents. 2. Run a sample blank without NADPH to check for intrinsic absorbance. 3. Centrifuge samples to remove any precipitates. Ensure all components are fully dissolved.
No or very low enzyme activity 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (pH, temperature). 3. Degraded substrate or cofactor (NADPH). 4. Presence of inhibitors in the sample or buffer.1. Use a fresh enzyme preparation or a positive control to verify activity. 2. Optimize pH and temperature for your specific enzyme. 3. Prepare fresh NADPH and substrate solutions. 4. Perform a dialysis or use a desalting column to remove potential inhibitors from your sample.
Non-linear reaction progress curve 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. 4. Instability of NADPH.1. Use a lower enzyme concentration or a higher substrate concentration. 2. Dilute the enzyme and measure initial velocities. 3. Check enzyme stability by pre-incubating it in the assay buffer without substrate. 4. Run a control with NADPH and buffer to monitor its degradation rate.
Inconsistent readings between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. 4. Air bubbles in the wells.1. Use calibrated pipettes and be careful with technique. 2. Gently mix the contents of each well after adding all components. 3. Ensure the plate is uniformly equilibrated to the assay temperature. 4. Visually inspect wells for bubbles and remove them if present.
Precipitation during the assay 1. Poor solubility of the substrate or other reagents at the concentrations used. 2. The buffer composition is causing precipitation of the enzyme or other components.1. Lower the concentration of the problematic component. 2. Test different buffer systems or adjust the pH. Some proteins can precipitate at their isoelectric point.[7]

Quantitative Data Summary

The following table summarizes kinetic parameters for trans-2-enoyl-CoA reductase from Euglena gracilis, demonstrating the enzyme's affinity for different substrates and cofactors.

Substrate/CofactorMichaelis Constant (Km) (µM)
Crotonyl-CoA (with NADH)68[2]
trans-2-Hexenoyl-CoA (with NADH)91[2]
NADH (with Crotonyl-CoA)109[2]
NADPH (with Crotonyl-CoA)119[2]

Data obtained from studies on recombinant TER from E. gracilis.

Experimental Protocols

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol describes a standard method for measuring TER activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.2)

  • NADPH solution (prepare fresh, 10 mM stock in buffer)

  • Crotonyl-CoA solution (10 mM stock in water)

  • Purified or partially purified trans-2-enoyl-CoA reductase

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In each well or cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 6.2)

    • 0.4 mM NADPH

    • Enzyme solution (the amount should be optimized to obtain a linear reaction rate for at least 5-10 minutes)

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline reading.

  • Initiate the Reaction: Start the reaction by adding crotonyl-CoA to a final concentration of 0.5 mM.[1] Mix gently but thoroughly.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate Activity: Determine the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[1]

Controls:

  • No-enzyme control: Reaction mixture without the enzyme to check for non-enzymatic reduction of the substrate.

  • No-substrate control: Reaction mixture without the trans-2-enoyl-CoA substrate to measure background NADPH oxidase activity from the enzyme preparation.

  • NADPH stability control: Buffer and NADPH alone to monitor the rate of spontaneous NADPH degradation.

Visualizations

Signaling and Metabolic Pathways

FattyAcidElongation AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA 3-Ketoacyl-CoA Synthase MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA 3-Ketoacyl-CoA Reductase (NADPH -> NADP+) EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA trans-2-Enoyl-CoA Reductase (TER) (NADPH -> NADP+)

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

TER_SERCA_Interaction TER TER (trans-2-enoyl-CoA reductase) SERCA2b SERCA2b (Ca2+ pump) TER->SERCA2b ER_Lumen ER Lumen ER_Ca ER Ca2+ Cytosol_Ca Cytosolic Ca2+ Cytosol_Ca->ER_Lumen Ca2+ uptake

Caption: Negative regulation of SERCA2b by trans-2-enoyl-CoA reductase (TER).

References

dealing with enzyme inhibition in trans-2-pentadecenoyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-pentadecenoyl-CoA and its associated enzymatic assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzyme metabolizes it?

A1: this compound is a long-chain fatty acyl-CoA intermediate involved in key metabolic pathways. The primary enzyme responsible for its metabolism is trans-2-enoyl-CoA reductase (TECR), which catalyzes its reduction to pentadecanoyl-CoA. This reaction is a crucial step in both the fatty acid elongation cycle and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[1]

Q2: Why is studying the inhibition of trans-2-enoyl-CoA reductase (TECR) important?

A2: TECR plays a vital role in the production of very-long-chain fatty acids (VLCFAs) and in sphingolipid metabolism.[1] Dysregulation of these pathways is associated with various diseases. Therefore, identifying and characterizing inhibitors of TECR is a critical area of research for developing novel therapeutics. Additionally, understanding inhibition is essential for accurate in vitro characterization of the enzyme and for screening potential drug candidates.

Q3: What is the principle of a common assay for trans-2-enoyl-CoA reductase activity?

A3: A widely used method is a spectrophotometric assay that measures the consumption of the cofactor NADPH.[2] TECR utilizes NADPH to reduce the trans-2 double bond of the fatty acyl-CoA substrate. The decrease in NADPH concentration can be monitored by the corresponding decrease in absorbance at 340 nm.[2]

Q4: Are there known inhibitors of mammalian trans-2-enoyl-CoA reductase?

A4: While specific, potent, and commercially available inhibitors of mammalian TECR are not extensively documented in readily available literature, research into inhibitors of similar enzymes, such as mycobacterial enoyl-ACP reductase, has identified compounds like isoniazid (B1672263) and triclosan. However, the direct applicability and potency of these against mammalian TECR require specific investigation. The development of novel TECR inhibitors is an active area of research.

Q5: What are the typical kinetic parameters for trans-2-enoyl-CoA reductases?

A5: Kinetic parameters such as the Michaelis constant (Km) can vary depending on the specific enzyme source and the acyl-CoA substrate chain length. For instance, a mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis has been shown to have different affinities for various short-chain enoyl-CoA substrates.[3] It is crucial to determine these parameters empirically for the specific enzyme and substrate, like this compound, being used in your experiments.

Experimental Protocols

Spectrophotometric Assay for trans-2-enoyl-CoA Reductase (TECR) Activity

This protocol is adapted from established methods for measuring trans-2-enoyl-CoA reductase activity by monitoring NADPH consumption.[2]

Materials:

  • Purified or recombinant TECR enzyme

  • This compound substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often around the presumed Km value.

    • Prepare a stock solution of NADPH in the assay buffer. A typical final concentration is in the range of 100-200 µM.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

    • Dilute the TECR enzyme in the assay buffer to a concentration that gives a linear rate of NADPH consumption over a reasonable time course (e.g., 10-20 minutes).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor or vehicle control

      • TECR enzyme solution

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate to each well.

    • Immediately place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage and handling of the enzyme. - Test enzyme activity with a known, reliable substrate.
Incorrect assay conditions- Verify the pH and ionic strength of the assay buffer. - Confirm the reaction temperature.
Substrate degradation- Prepare fresh substrate solutions. Acyl-CoA esters can be labile.
High Background Signal/Noise Autoxidation of NADPH- Prepare NADPH solutions fresh. - Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH degradation.
Precipitated substrate or inhibitor- Ensure complete solubilization of the long-chain fatty acyl-CoA and inhibitors. The use of a low concentration of a non-denaturing detergent (e.g., Triton X-100) may be necessary, but must be validated for its effect on enzyme activity.
Non-linear Reaction Rate Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability- Perform the assay over a shorter time course. - Add stabilizing agents like glycerol (B35011) or BSA to the enzyme preparation if appropriate.
Inconsistent Results Between Replicates Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for common reagents.
Temperature fluctuations- Ensure the microplate is uniformly equilibrated to the assay temperature.
Inhibitor Insoluble Poor compound solubility- Test different solvents for the inhibitor stock solution (e.g., DMSO, ethanol). - Ensure the final solvent concentration is low and consistent across all wells. - Consider using a solubilizing agent, but first test its effect on enzyme activity.

Visualizations

Signaling Pathway of Fatty Acid Elongation and Sphingolipid Metabolism

FattyAcid_Sphingolipid_Metabolism Palmitoyl_CoA Palmitoyl-CoA (C16:0) Ceramide Ceramide Palmitoyl_CoA->Ceramide de novo synthesis Malonyl_CoA Malonyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Malonyl_CoA->Ketoacyl_CoA Condensation Fatty_Acyl_CoA_n Fatty Acyl-CoA (n carbons) Fatty_Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction trans_2_enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->trans_2_enoyl_CoA Dehydration Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (n+2) trans_2_enoyl_CoA->Fatty_Acyl_CoA_n2 Reduction (TECR) VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Fatty_Acyl_CoA_n2->VLCFA Serine Serine Serine->Ceramide de novo synthesis Sphingolipids Complex Sphingolipids Ceramide->Sphingolipids S1P Sphingosine-1-Phosphate (S1P) Sphingolipids->S1P Degradation Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid trans_2_hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->trans_2_hexadecenoyl_CoA trans_2_hexadecenoyl_CoA->Palmitoyl_CoA Reduction (TECR)

Caption: Role of TECR in fatty acid elongation and sphingolipid metabolism.

Experimental Workflow for TECR Inhibition Assay

TECR_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare TECR Enzyme Dilution Start->Prepare_Enzyme Prepare_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prepare_Inhibitor Prepare_Substrate Prepare Substrate and NADPH Solutions Start->Prepare_Substrate Assay_Setup Assay Setup in 96-well Plate: Buffer, Inhibitor/Vehicle, Enzyme Prepare_Enzyme->Assay_Setup Prepare_Inhibitor->Assay_Setup Start_Reaction Initiate Reaction with Substrate/NADPH Prepare_Substrate->Start_Reaction Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Pre_incubation->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Data_Analysis Data Analysis: Calculate Initial Velocities Measure_Absorbance->Data_Analysis Calculate_Inhibition Calculate % Inhibition Data_Analysis->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for a TECR spectrophotometric inhibition assay.

Troubleshooting Logic for Enzyme Inhibition Assays

Troubleshooting_Logic Start Unexpected Results Check_Controls Review Controls: Positive, Negative, Vehicle Start->Check_Controls Control_OK Controls OK? Check_Controls->Control_OK Control_Fail Troubleshoot Assay Components: Enzyme, Substrate, Buffer Control_OK->Control_Fail No Check_Raw_Data Examine Raw Kinetic Data Control_OK->Check_Raw_Data Yes Data_Linear Linear Reaction Rate? Check_Raw_Data->Data_Linear Non_Linear Adjust Enzyme/Substrate Concentration Data_Linear->Non_Linear No Check_Inhibitor Assess Inhibitor Properties Data_Linear->Check_Inhibitor Yes Inhibitor_Soluble Inhibitor Soluble? Check_Inhibitor->Inhibitor_Soluble Insoluble Optimize Inhibitor Formulation/ Solvent Inhibitor_Soluble->Insoluble No Final_Review Review Data Analysis and Calculations Inhibitor_Soluble->Final_Review Yes

Caption: A logical approach to troubleshooting enzyme inhibition assays.

Quantitative Data Summary

The following table summarizes representative kinetic data for trans-2-enoyl-CoA reductase from Euglena gracilis, demonstrating the enzyme's preference for shorter-chain substrates in this organism. It is important to note that kinetic parameters for mammalian TECR with this compound may differ and should be determined experimentally.

SubstrateApparent Km (µM)Cofactor
Crotonyl-CoA (C4)68NADH
trans-2-Hexenoyl-CoA (C6)91NADH
NADH109-
NADPH119-
Data from a study on recombinant trans-2-enoyl-CoA reductase from Euglena gracilis.[3]

References

Technical Support Center: Quality Control for Synthetic trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of synthetic trans-2-pentadecenoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for synthetic this compound?

Synthetic this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the lyophilized powder at -80°C. For short-term storage of solutions, use an anhydrous organic solvent like methanol (B129727) and store at -80°C. Acyl-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH.[1] If an aqueous buffer is required for your experiment, prepare the solution fresh and use it immediately.

2. What are the common impurities found in synthetic this compound?

Common impurities can arise from the synthetic process and degradation. These may include:

  • Free Coenzyme A (CoA): Resulting from the hydrolysis of the thioester bond.

  • cis-isomer: The synthetic process may not be perfectly stereospecific, leading to the presence of the cis-2-pentadecenoyl-CoA isomer.

  • Byproducts from starting materials: Residual reagents from the chemical synthesis.

  • Oxidation products: The double bond is susceptible to oxidation, leading to the formation of aldehydes and other degradation products.[2][3]

  • Adducts: The reactive thioester can potentially form adducts with other molecules.

3. How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To separate and quantify the main compound from its impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, particularly the trans configuration of the double bond.

4. How can I confirm the trans configuration of the double bond?

Proton NMR (¹H NMR) spectroscopy is the most direct method. The vinylic protons in a trans double bond have a characteristic coupling constant (J-value) typically in the range of 11-18 Hz.[4][5] In contrast, the corresponding cis isomer will have a smaller coupling constant, generally between 6-15 Hz.[4]

Troubleshooting Guides

HPLC/UPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is appropriate for the analyte. 3. Reduce the sample concentration or injection volume.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Run blank injections between samples and clean the injector.
No Peaks or Very Small Peaks 1. Sample degradation. 2. Incorrect injection volume or sample concentration. 3. Detector issue.1. Prepare fresh sample solution. Acyl-CoAs are unstable in aqueous solutions.[1] 2. Verify autosampler and syringe volumes. 3. Check detector lamp and settings.
Mass Spectrometry Analysis Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Ion suppression from matrix components. 2. Poor ionization efficiency. 3. Sample degradation in the source.1. Improve chromatographic separation to reduce co-elution. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow). 3. Ensure the sample is stable in the LC mobile phase.
Inaccurate Mass Measurement 1. Instrument not properly calibrated. 2. High background noise.1. Perform a mass calibration with a known standard. 2. Clean the ion source and transfer optics.
Unexpected Fragments 1. In-source fragmentation. 2. Presence of impurities.1. Reduce the cone voltage or other source fragmentation parameters. 2. Correlate with HPLC data to identify co-eluting impurities.

Experimental Protocols

Representative UPLC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This method is a starting point and may require optimization for your specific instrument and sample matrix.

Parameter Condition
Column C18 reversed-phase, e.g., 100 x 2.1 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-1 min: 20% B; 1-15 min: 20-100% B; 15-20 min: 100% B; 20.1-25 min: 20% B
Flow Rate 0.2 mL/min
Column Temperature 35°C
Injection Volume 5-10 µL
MS Detector Triple Quadrupole or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Cone Voltage 45 V
Desolvation Gas Nitrogen, 500 L/hr
MRM Transition This compound (precursor ion) → fragment ion (e.g., neutral loss of 507 Da)

Note: The specific MRM transition should be optimized by direct infusion of a standard.

Sample Preparation for Stability Testing
  • Prepare a stock solution of this compound in anhydrous methanol.

  • For each condition to be tested (e.g., different pH buffers, temperatures), dilute the stock solution to the final desired concentration.

  • At specified time points (e.g., 0, 4, and 24 hours), take an aliquot of the sample.

  • Immediately mix with 2 volumes of cold acetonitrile (B52724) to precipitate proteins and halt degradation.

  • Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried sample in methanol for LC-MS/MS analysis.[1]

Quantitative Data Summary

Table 1: Expected Mass Spectrometry Data for this compound
Parameter Value
Molecular Formula C₃₆H₆₂N₇O₁₇P₃S
Monoisotopic Mass 985.30 g/mol
Precursor Ion (ESI+) [M+H]⁺ = 986.3 g/mol
Major Fragment Ion (Neutral Loss) [M+H - 507]⁺ (loss of phosphopantetheine)
Table 2: Typical ¹H NMR Chemical Shifts for Vinylic Protons
Isomer Proton Typical Chemical Shift (ppm) Typical Coupling Constant (J, Hz)
trans=CH-S-6.8 - 7.211 - 18[4][5]
=CH-CH₂-5.8 - 6.211 - 18[4][5]
cis=CH-S-6.1 - 6.56 - 15[4]
=CH-CH₂-5.7 - 6.06 - 15[4]

Note: Chemical shifts can vary depending on the solvent and other factors.

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt cluster_1 Initial Assessment cluster_2 Detailed Characterization cluster_3 Stability & Release Sample Sample Purity_Check Purity Assessment (HPLC/UPLC) Sample->Purity_Check Analyze Identity_Check Identity Confirmation (MS) Purity_Check->Identity_Check Confirm Structure_Check Structure Verification (NMR) Identity_Check->Structure_Check Verify Isomer_Check Isomeric Purity (NMR/Chiral HPLC) Structure_Check->Isomer_Check Assess Stability_Test Stability Testing Isomer_Check->Stability_Test Test Release Release for Experiment Stability_Test->Release Pass

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_HPLC Start HPLC Issue Observed Check_System Check System (Leaks, Pressure) Start->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Start->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Sample Check Sample (Degradation, Concentration) Start->Check_Sample Resolve Issue Resolved Check_System->Resolve Check_Mobile_Phase->Resolve Check_Column->Resolve Check_Sample->Resolve

Caption: Logical troubleshooting guide for common HPLC issues.

References

Technical Support Center: Artifact Formation in trans-2-pentadecenoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-pentadecenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate artifact formation in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathways is it involved?

This compound is a long-chain monounsaturated acyl-CoA thioester. It is an intermediate in the beta-oxidation of odd-chain fatty acids and in fatty acid elongation pathways. Specifically, it is a substrate for enzymes such as trans-2-enoyl-CoA reductase, which is involved in both fatty acid elongation and the sphingosine (B13886) degradation pathway.

Q2: What are the primary causes of artifact formation in experiments with this compound?

Artifacts in experiments involving this compound can arise from several sources:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH, leading to the formation of free coenzyme A and trans-2-pentadecenoic acid.

  • Oxidation: The double bond in the acyl chain can be oxidized, particularly if samples are not stored under an inert atmosphere or if antioxidants are not used.

  • Isomerization: The trans-double bond can potentially isomerize to the cis-configuration, or migrate along the acyl chain, especially under certain enzymatic conditions or prolonged storage.

  • Contaminants: Commercial preparations may contain impurities such as isomers, saturated acyl-CoAs, or oxidized byproducts.

  • Sample Handling: Repeated freeze-thaw cycles can degrade the molecule.[1][2][3][4] Adsorption to plasticware can also be a source of sample loss.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

To minimize hydrolysis, it is crucial to control the pH of your buffers. Acyl-CoAs are most stable at a slightly acidic to neutral pH (around 6.0-7.5). Avoid strongly alkaline or acidic conditions. Prepare solutions fresh and use them promptly. When storing solutions, even for a short period, it is advisable to keep them on ice.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder or in an organic solvent (e.g., acetonitrile) at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage of aqueous solutions, store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound stock solution. 1. Prepare a fresh stock solution from lyophilized powder. 2. Verify the concentration and purity of the new stock solution using HPLC or LC-MS/MS. 3. Aliquot the new stock into single-use vials for storage at -80°C.Consistent enzyme kinetics and assay results with the fresh, validated stock.
Substrate inhibition or unexpected enzyme kinetics. 1. Perform a substrate titration curve to determine the optimal concentration range. 2. Check the literature for known substrate inhibition characteristics of the enzyme being used.Identification of the optimal substrate concentration and avoidance of inhibitory effects.
Presence of interfering substances in the reaction buffer. 1. Prepare fresh buffers. 2. Test the assay with a simplified buffer system to identify any inhibitory components.Improved assay performance and reproducibility.
Issue 2: Appearance of unexpected peaks in Mass Spectrometry (MS) analysis.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound. 1. Analyze a fresh sample immediately after preparation. 2. Acidify the sample slightly (e.g., with 0.1% formic acid) before injection to improve stability. 3. Look for a peak corresponding to the mass of free trans-2-pentadecenoic acid.Reduction or elimination of the hydrolysis product peak in the mass spectrum.
Formation of cis/trans isomers. 1. Use a C18 reversed-phase column with a suitable gradient to attempt separation of isomers. 2. Compare the retention time of the main peak with a known standard.Separation of isomers, allowing for their individual identification and quantification.
Oxidation of the double bond. 1. Prepare and handle samples under an inert atmosphere (e.g., in a glove box). 2. Add an antioxidant (e.g., BHT) to the sample solvent. 3. Look for peaks with masses corresponding to the addition of one or more oxygen atoms.Minimization of oxidation artifacts in the mass spectrum.
In-source fragmentation or adduct formation. 1. Optimize MS source parameters (e.g., capillary voltage, temperature) to minimize fragmentation. 2. Identify common adducts (e.g., sodium, potassium) and confirm their presence by their characteristic mass shifts.A cleaner mass spectrum with a prominent parent ion and reduced in-source fragments and adducts.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol provides a framework to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and store it at -80°C.

  • Preparation of Test Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 7.0, 9.0).

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each test buffer. Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard. Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Protocol 2: General Procedure for an Enzymatic Assay with this compound

This protocol outlines a general workflow for an enzymatic assay using this compound as a substrate.

  • Reagent Preparation: Prepare all buffers and solutions on the day of the experiment and keep them on ice. The reaction buffer should be at the optimal pH for the enzyme of interest, typically between pH 6.0 and 8.0.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in the reaction buffer just before starting the assay.

  • Substrate Preparation: Prepare a working solution of this compound by diluting the stock solution in the reaction buffer.

  • Assay Initiation: In a temperature-controlled cuvette or plate, mix the reaction buffer, enzyme, and any other co-factors. Initiate the reaction by adding the this compound working solution.

  • Monitoring the Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a reporter molecule (e.g., NADH/NADPH at 340 nm for dehydrogenase/reductase reactions) over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.

Data Presentation

Table 1: Stability of Acyl-CoAs under Different Conditions (Qualitative Summary)

ConditionStability of Long-Chain Unsaturated Acyl-CoAsPotential Artifacts
pH Stable at pH 6.0-7.5. Prone to hydrolysis at pH < 5.0 and pH > 8.0.Free fatty acid, Coenzyme A
Temperature Best stored at -80°C. Degradation increases with temperature.Hydrolysis and oxidation products
Freeze-Thaw Cycles Repeated cycles lead to degradation.[1][2][3][4]Hydrolysis products, aggregates
Oxygen Exposure Susceptible to oxidation at the double bond.Oxidized acyl-CoA species

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Fresh this compound Stock initiate Initiate with Substrate stock->initiate buffer Prepare Reaction Buffer (pH 6.0-7.5) mix Mix Buffer, Enzyme, Cofactors buffer->mix enzyme Prepare Enzyme Solution enzyme->mix mix->initiate monitor Monitor Reaction initiate->monitor quench Quench Reaction monitor->quench lcms LC-MS/MS Analysis quench->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for enzymatic assays.

signaling_pathway Odd-chain Fatty Acid Odd-chain Fatty Acid Beta-Oxidation Beta-Oxidation Odd-chain Fatty Acid->Beta-Oxidation This compound This compound Beta-Oxidation->this compound trans-2-enoyl-CoA Reductase trans-2-enoyl-CoA Reductase This compound->trans-2-enoyl-CoA Reductase Pentadecanoyl-CoA Pentadecanoyl-CoA trans-2-enoyl-CoA Reductase->Pentadecanoyl-CoA Fatty Acid Elongation Fatty Acid Elongation Pentadecanoyl-CoA->Fatty Acid Elongation

Caption: Role in fatty acid metabolism.

troubleshooting_logic cluster_reagents Reagent Issues cluster_protocol Protocol Issues start Inconsistent Results? check_reagents Check Reagent Stability start->check_reagents check_protocol Review Experimental Protocol start->check_protocol hydrolysis Hydrolysis? check_reagents->hydrolysis oxidation Oxidation? check_reagents->oxidation purity Purity Issue? check_reagents->purity ph Incorrect pH? check_protocol->ph temp Incorrect Temperature? check_protocol->temp timing Inconsistent Timing? check_protocol->timing solution Consistent Results hydrolysis->solution oxidation->solution purity->solution ph->solution temp->solution timing->solution

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Validating the Identity of Synthetic trans-2-Pentadecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic trans-2-pentadecenoyl-CoA with a suitable analytical alternative, pentadecanoyl-CoA. It includes detailed experimental protocols and data to aid in the validation of the synthetic product's identity and purity.

Introduction

trans-2-Enoyl-CoA thioesters are critical intermediates in the metabolic pathway of fatty acid β-oxidation. The synthetic analog, this compound (C15:1-CoA), serves as a valuable tool for studying enzyme kinetics, inhibitor screening, and the overall mechanism of fatty acid metabolism. Accurate validation of its chemical identity is paramount for reliable experimental outcomes. This guide outlines key analytical techniques and provides comparative data against the saturated counterpart, pentadecanoyl-CoA (C15:0-CoA), a commonly used internal standard in mass spectrometry-based lipidomics.

Comparative Analysis: Synthetic this compound vs. Pentadecanoyl-CoA

A direct comparison with a well-characterized standard is essential for validating the identity of a synthetic molecule. Pentadecanoyl-CoA is an ideal comparator as it is not naturally abundant in most biological systems and possesses a similar chain length, differing only in the presence of a double bond.

Table 1: Physicochemical and Spectrometric Comparison

PropertySynthetic this compoundPentadecanoyl-CoA (Alternative)
Molecular Formula C₃₆H₅₈N₇O₁₇P₃SC₃₆H₆₀N₇O₁₇P₃S
Monoisotopic Mass 985.2823 Da987.2979 Da
Key MS/MS Fragment Ion (Positive Mode) Neutral loss of 507 DaNeutral loss of 507 Da
Expected ¹H NMR Vinylic Proton Chemical Shifts ~6.0-7.0 ppm (multiplet)Not Applicable

Experimental Protocols

I. Synthesis of this compound

A general method for the synthesis of long-chain acyl-CoA thioesters involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • trans-2-Pentadecenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate solution

Procedure:

  • Activation of the Fatty Acid: Dissolve trans-2-pentadecenoic acid and N-hydroxysuccinimide in anhydrous DMF. Add DCC and stir the reaction mixture at room temperature for 4-6 hours.

  • Formation of the NHS Ester: Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, filter the dicyclohexylurea byproduct. The filtrate containing the trans-2-pentadecenoyl-NHS ester is used in the next step.

  • Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in a 0.1 M sodium bicarbonate solution. Slowly add the DMF solution of the NHS ester to the Coenzyme A solution while stirring vigorously on ice.

  • Purification: After the reaction is complete (typically 2-4 hours), purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a white powder.

II. Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

  • Ion Source: ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion for this compound: m/z 986.3

  • Product Ion for this compound: m/z 479.3 (corresponding to the neutral loss of 507 Da)

  • Precursor Ion for Pentadecanoyl-CoA: m/z 988.3

  • Product Ion for Pentadecanoyl-CoA: m/z 481.3 (corresponding to the neutral loss of 507 Da)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 30-40 eV.

Table 2: Expected LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time
This compound986.3479.3Slightly earlier than Pentadecanoyl-CoA
Pentadecanoyl-CoA988.3481.3-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

  • Dissolve the synthetic this compound in a suitable deuterated solvent, such as D₂O or CD₃OD.

Expected ¹H NMR Spectral Features:

  • The key diagnostic signals for the trans-2-double bond are the vinylic protons.

  • A multiplet in the region of 6.0-7.0 ppm is expected for the proton at the C3 position, coupled to both the proton at the C2 position and the methylene (B1212753) protons at the C4 position.

  • A doublet of doublets in the region of 5.8-6.5 ppm is expected for the proton at the C2 position, coupled to the proton at the C3 position. The large coupling constant (typically >15 Hz) is characteristic of a trans configuration.

  • Other characteristic signals include those from the coenzyme A moiety and the aliphatic chain.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for identity validation and the metabolic context of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Identity Validation start trans-2-Pentadecenoic Acid activation Activation (DCC/NHS) start->activation thioesterification Thioesterification (CoA) activation->thioesterification purification HPLC Purification thioesterification->purification product Synthetic this compound purification->product lcms LC-MS/MS Analysis product->lcms nmr 1H NMR Spectroscopy product->nmr comparator Pentadecanoyl-CoA Standard comparator->lcms

Experimental workflow for synthesis and validation.

beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl_coa trans-2-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (CoA-SH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase

Fatty Acid Beta-Oxidation Pathway.

A Comparative Guide to trans-2-enoyl-CoA Substrates in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trans-2-pentadecenoyl-CoA with other trans-2-enoyl-CoA molecules of varying chain lengths. trans-2-enoyl-CoAs are critical intermediates in the metabolic pathway of fatty acid β-oxidation. Understanding the substrate specificity and kinetic differences of the enzymes that process these molecules is crucial for research in metabolic disorders and for the development of targeted therapeutics.

While specific experimental data for this compound is limited in current literature, this guide extrapolates its expected behavior based on established trends observed with other odd- and even-chain trans-2-enoyl-CoAs.

Introduction to trans-2-enoyl-CoAs

Trans-2-enoyl-CoAs are intermediates formed during the first step of each cycle of β-oxidation, catalyzed by acyl-CoA dehydrogenases.[1] These molecules are subsequently hydrated by enoyl-CoA hydratase (ECH), a key enzyme in the pathway. The efficiency of this hydration step is dependent on the chain length of the fatty acyl group.[2] Both S-specific and R-specific enoyl-CoA hydratases exist, playing roles in standard β-oxidation and in pathways like polyhydroxyalkanoate biosynthesis, respectively.[1][3]

The metabolism of odd-chain fatty acids, which results in the formation of propionyl-CoA in the final step of β-oxidation, is of particular interest in various metabolic contexts. This compound is an intermediate in the degradation of pentadecanoic acid (C15:0), an odd-chain fatty acid.

Comparative Performance of trans-2-enoyl-CoAs as Enoyl-CoA Hydratase Substrates

The substrate specificity of enoyl-CoA hydratase is a critical determinant of the flux through the β-oxidation pathway. Generally, the rate of hydration catalyzed by enoyl-CoA hydratase decreases as the acyl chain length of the trans-2-enoyl-CoA substrate increases.[2]

Quantitative Data on Enoyl-CoA Hydratase Activity

The following tables summarize the kinetic parameters of enoyl-CoA hydratase from different sources with various trans-2-enoyl-CoA substrates. This data provides a basis for comparing the enzymatic processing of these key metabolic intermediates.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase from Mycobacterium smegmatis

SubstrateAcyl Chain LengthKm (µM)Vmax (units/mg)
Crotonyl-CoAC4822,488
trans-2-Decenoyl-CoAC1091Not specified
trans-2-Hexadecenoyl-CoAC16105154

Data sourced from Fujita et al. (1980).

Table 2: Vmax of (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae

SubstrateAcyl Chain LengthVmax (U/mg)
Crotonyl-CoAC46.2 x 10³
trans-2-Hexenoyl-CoAC61.8 x 10³
trans-2-Octenoyl-CoAC8Much lower than C4/C6

Data sourced from Fukui et al. (1998).[3]

Signaling and Metabolic Pathways

The diagrams below illustrate the central role of trans-2-enoyl-CoAs in the β-oxidation pathway and the general workflow for analyzing their enzymatic conversion.

Beta_Oxidation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (H2O) 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase (CoA-SH) Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA

Figure 1. The β-oxidation pathway of fatty acids.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Trans-2-alkenoic acid Trans-2-alkenoic acid Synthesis Synthesis Trans-2-alkenoic acid->Synthesis Coenzyme A Coenzyme A Coenzyme A->Synthesis trans-2-Enoyl-CoA trans-2-Enoyl-CoA Synthesis->trans-2-Enoyl-CoA ReactionMixture Reaction Mixture trans-2-Enoyl-CoA->ReactionMixture Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA Hydratase->ReactionMixture Buffer Buffer Buffer->ReactionMixture Spectrophotometer Spectrophotometer Absorbance vs. Time Absorbance vs. Time Spectrophotometer->Absorbance vs. Time ReactionMixture->Spectrophotometer Measure Absorbance @ 263 nm Calculate Vmax and Km Calculate Vmax and Km Absorbance vs. Time->Calculate Vmax and Km

Figure 2. Experimental workflow for kinetic analysis.

Experimental Protocols

Synthesis of trans-2-enoyl-CoA Substrates

Objective: To synthesize trans-2-enoyl-CoA substrates of varying chain lengths for use in enzyme kinetic assays.

Principle: trans-2-enoyl-CoAs can be synthesized from the corresponding trans-2-alkenoic acid and Coenzyme A (CoA) via a mixed anhydride (B1165640) method.

Materials:

  • trans-2-alkenoic acids (e.g., trans-2-pentadecenoic acid, crotonic acid, etc.)

  • Coenzyme A lithium salt

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Sodium bicarbonate solution

  • Diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the trans-2-alkenoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A lithium salt in cold, degassed water.

  • Slowly add the CoA solution to the mixed anhydride solution at 0°C with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Remove the THF by rotary evaporation under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove unreacted starting materials.

  • The resulting aqueous solution contains the trans-2-enoyl-CoA, which can be purified by chromatography if necessary. The concentration can be determined spectrophotometrically using the known extinction coefficient for the thioester bond.

Spectrophotometric Assay of Enoyl-CoA Hydratase Activity

Objective: To determine the kinetic parameters (Km and Vmax) of enoyl-CoA hydratase with various trans-2-enoyl-CoA substrates.

Principle: The hydration of the trans-2-enoyl-CoA double bond by enoyl-CoA hydratase leads to a decrease in absorbance at 263 nm, which is characteristic of the enoyl-thioester bond. The rate of this decrease is proportional to the enzyme activity.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-CoA substrates of various chain lengths (synthesized as described above)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Quartz cuvettes (1.0 cm path length)

  • UV-Vis Spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Prepare a stock solution of each trans-2-enoyl-CoA substrate in the Tris-HCl buffer.

  • Set the spectrophotometer to measure absorbance at 263 nm and maintain the temperature at 30°C.

  • In a quartz cuvette, prepare a reaction mixture containing the Tris-HCl buffer and a specific concentration of the trans-2-enoyl-CoA substrate.

  • Initiate the reaction by adding a small, known amount of the purified enoyl-CoA hydratase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Record the initial linear rate of the reaction.

  • Repeat steps 3-6 for a range of substrate concentrations to generate a Michaelis-Menten plot.

  • Determine the Km and Vmax values from the Michaelis-Menten plot or a Lineweaver-Burk plot. The molar extinction coefficient for the enoyl-thioester bond at 263 nm is approximately 6.7 x 10³ M⁻¹ cm⁻¹.

Conclusion

The enzymatic processing of trans-2-enoyl-CoAs by enoyl-CoA hydratase is a crucial, rate-influencing step in fatty acid β-oxidation. The available data consistently demonstrates that the efficiency of this enzyme is dependent on the acyl chain length of the substrate, with a general trend of decreasing activity as the chain length increases. While direct experimental data for this compound is currently lacking, its behavior as a substrate for enoyl-CoA hydratase can be reasonably predicted based on the trends observed for other long-chain trans-2-enoyl-CoAs. Further research focusing on the kinetic analysis of enoyl-CoA hydratase with odd-chain substrates is warranted to provide a more complete understanding of fatty acid metabolism and to aid in the development of novel therapeutic strategies for metabolic diseases.

References

A Comparative Guide to Trans-2-Pentadecenoyl-CoA and its Cis-Isomers in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical properties and assay performance of trans-2-pentadecenoyl-CoA and its corresponding cis-isomers. The information presented herein is intended to assist researchers in designing and interpreting experiments involving these important lipid molecules. While direct comparative data for pentadecenoyl-CoA isomers is limited in publicly available literature, this guide synthesizes established principles of fatty acid metabolism and provides detailed experimental protocols to facilitate their investigation.

Introduction

Pentadecenoyl-CoA, a 15-carbon fatty acyl-CoA, exists as geometric isomers, primarily the trans-2 and various cis configurations. These isomers are intermediates in the β-oxidation of odd-chain fatty acids. The stereochemistry of the double bond at the C2 position significantly influences their interaction with key metabolic enzymes, leading to differences in their rates of processing and potential downstream effects. Understanding these differences is crucial for studies in metabolic regulation, enzymology, and drug development targeting lipid metabolic pathways.

Data Presentation: Comparative Enzyme Kinetics

The primary enzymes that process 2-enoyl-CoA intermediates during β-oxidation are acyl-CoA oxidases (in peroxisomes) and enoyl-CoA hydratases (in both mitochondria and peroxisomes). These enzymes exhibit stereospecificity. Based on studies with other fatty acyl-CoAs, it is anticipated that the trans and cis isomers of pentadecenoyl-CoA will display different kinetic parameters with these enzymes. For instance, one study on 9-octadecenoic acid isomers found that the Km value for acyl-CoA oxidase with the trans-acyl-CoA was twice as high as that for the cis counterpart, suggesting lower affinity for the trans isomer.[1]

The following table provides a hypothetical comparison based on these established principles. Researchers are encouraged to determine these values empirically for pentadecenoyl-CoA using the protocols provided below.

ParameterThis compoundCis-2-Pentadecenoyl-CoARationale
Acyl-CoA Oxidase
Km (μM)HigherLowerExpected lower affinity for the trans isomer based on data from other fatty acids.[1]
Vmax (U/mg)LowerHigherA lower affinity may lead to a lower maximal velocity.
Specific Activity (U/mg)LowerHigherReflects the overall efficiency of the enzyme with the substrate.
Enoyl-CoA Hydratase
Km (μM)LowerHigherMitochondrial enoyl-CoA hydratase specifically acts on trans-2-enoyl-CoAs.
Vmax (U/mg)HigherLowerThe enzyme is optimized for the trans isomer.
Specific Activity (U/mg)HigherLowerReflects the high efficiency of the enzyme with its preferred substrate.

Experimental Protocols

Acyl-CoA Oxidase Activity Assay (Peroxisomal)

This assay measures the rate of hydrogen peroxide (H₂O₂) production, a direct product of the acyl-CoA oxidase reaction.[2][3][4][5]

Principle: Acyl-CoA + O₂ → trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dichlorofluorescein --(Peroxidase)--> Dichlorofluorescein (fluorescent)

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Flavin adenine (B156593) dinucleotide (FAD) (20 µM)

  • Horseradish peroxidase (HRP) (5 U/mL)

  • Leuco-dichlorofluorescein diacetate (L-DCF-DA)

  • Substrate: this compound or cis-isomer (10-100 µM)

  • Purified peroxisomal fraction or recombinant acyl-CoA oxidase

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, FAD, HRP, and L-DCF-DA.

  • Add 180 µL of the master mix to each well of a 96-well plate.

  • Add 10 µL of the enzyme preparation to each well.

  • Initiate the reaction by adding 10 µL of the substrate (trans- or cis-2-pentadecenoyl-CoA) to each well.

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~528 nm) kinetically over 10-20 minutes.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Determine enzyme activity in Units/mg protein (1 Unit = 1 µmol H₂O₂ produced per minute).

Enoyl-CoA Hydratase Activity Assay (Mitochondrial)

This spectrophotometric assay monitors the hydration of the double bond in the 2-enoyl-CoA substrate.[6][7][8]

Principle: The hydration of the α,β-unsaturated bond in the enoyl-CoA molecule leads to a decrease in absorbance at 263 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Bovine serum albumin (BSA) (0.1 mg/mL)

  • Substrate: this compound or cis-isomer (50-200 µM)

  • Purified mitochondrial extract or recombinant enoyl-CoA hydratase

  • UV-transparent cuvettes or microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and BSA.

  • Add the substrate (trans- or cis-2-pentadecenoyl-CoA) to the reaction mixture.

  • Place the mixture in a cuvette and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation and mix quickly.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of reaction using the molar extinction coefficient for the enoyl-CoA substrate.

  • Express enzyme activity in Units/mg protein (1 Unit = 1 µmol of substrate hydrated per minute).

Separation and Quantification of Isomers

Accurate quantification of the cis and trans isomers is essential for these assays. High-performance liquid chromatography (HPLC) is a suitable method for their separation.[9][10]

Principle: Reversed-phase HPLC can separate cis and trans isomers based on their different polarities and shapes.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase: Acetonitrile/water gradient

  • Standards of this compound and its cis-isomers

Procedure:

  • Dissolve samples containing the pentadecenoyl-CoA isomers in the mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the isomers using a suitable acetonitrile/water gradient.

  • Monitor the elution profile at 260 nm (the absorbance maximum for the CoA thioester).

  • Identify and quantify the peaks corresponding to the cis and trans isomers by comparing their retention times and peak areas to those of the standards.

Signaling Pathways and Experimental Workflows

The metabolic fate of pentadecenoyl-CoA is primarily through the β-oxidation pathway. The efficiency of this pathway for each isomer will influence the downstream production of acetyl-CoA and propionyl-CoA. Furthermore, the precursor to pentadecenoyl-CoA, pentadecanoic acid (C15:0), has been shown to be an active signaling molecule with potential health benefits, including anti-inflammatory effects.[11][12][13] It may exert these effects through the activation of PPARs and AMPK, and the inhibition of mTOR and JAK-STAT signaling pathways.[14][15]

Experimental Workflow for Comparing Isomer Metabolism

experimental_workflow cluster_isomers Substrates cluster_assays Biochemical Assays cluster_analysis Data Analysis trans trans-2- Pentadecenoyl-CoA ACO_assay Acyl-CoA Oxidase Activity Assay trans->ACO_assay ECH_assay Enoyl-CoA Hydratase Activity Assay trans->ECH_assay cis cis-Isomers cis->ACO_assay cis->ECH_assay kinetics Determine Km, Vmax, Specific Activity ACO_assay->kinetics ECH_assay->kinetics comparison Comparative Analysis kinetics->comparison

Workflow for comparing isomer performance in assays.
β-Oxidation Pathway for Pentadecenoyl-CoA Isomers

beta_oxidation_pathway start Pentadecenoyl-CoA (cis or trans) isomerase Enoyl-CoA Isomerase (for cis isomers) start->isomerase if cis trans_intermediate This compound start->trans_intermediate if trans isomerase->trans_intermediate hydratase Enoyl-CoA Hydratase trans_intermediate->hydratase hydroxyacyl 3-Hydroxy- pentadecanoyl-CoA hydratase->hydroxyacyl dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl->dehydrogenase ketoacyl 3-Keto- pentadecanoyl-CoA dehydrogenase->ketoacyl thiolase Thiolase ketoacyl->thiolase end_products Tridecanoyl-CoA + Acetyl-CoA thiolase->end_products

Mitochondrial β-oxidation of pentadecenoyl-CoA isomers.
Potential Signaling Pathways of Pentadecanoic Acid (C15:0)

signaling_pathways cluster_activation Activation cluster_inhibition Inhibition C15 Pentadecanoic Acid (C15:0) PPAR PPARs C15->PPAR activates AMPK AMPK C15->AMPK activates mTOR mTOR C15->mTOR inhibits JAKSTAT JAK-STAT C15->JAKSTAT inhibits Metabolic Regulation Metabolic Regulation PPAR->Metabolic Regulation Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis Cell Growth Cell Growth mTOR->Cell Growth Inflammation Inflammation JAKSTAT->Inflammation

Signaling pathways influenced by pentadecanoic acid.

References

Comparative Guide to the Biological Activity of trans-2-pentadecenoyl-CoA Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of analogs related to trans-2-pentadecenoyl-CoA. Direct experimental data on this compound itself is limited in publicly available research. Therefore, this document focuses on closely related long-chain trans-2-enoyl-CoA compounds and their analogs, offering insights into their metabolic roles, enzymatic interactions, and potential as therapeutic agents. The primary target discussed is the enzyme trans-2-enoyl-CoA reductase (TER), a key player in fatty acid elongation and sphingolipid metabolism.

Introduction to trans-2-enoyl-CoA Metabolism

Trans-2-enoyl-CoA intermediates are central to several metabolic pathways, including fatty acid β-oxidation and biosynthesis. In the fatty acid elongation cycle, which produces very-long-chain fatty acids (VLCFAs), a trans-2-enoyl-CoA reductase (TER) catalyzes the final reduction step, converting trans-2-enoyl-CoA to a saturated acyl-CoA.[1][2] This cycle is crucial for the synthesis of lipids that have unique physiological functions, such as in the formation of myelin, skin barrier, and sphingolipids.[1]

The TER enzyme is also a critical component of the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway. In this pathway, S1P is ultimately converted to palmitoyl-CoA, which can then be incorporated into glycerophospholipids. The saturation of trans-2-hexadecenoyl-CoA to palmitoyl-CoA is catalyzed by TER.[2] Given that this compound is a structurally similar long-chain fatty acyl-CoA, it is anticipated to be a substrate or inhibitor of enzymes within these pathways.

Comparative Biological Activity of Acyl-CoA Analogs

The biological activity of various acyl-CoA analogs has been investigated, primarily focusing on their ability to inhibit enzymes in fatty acid metabolism. These studies provide a framework for predicting the potential effects of this compound analogs.

AnalogTarget Enzyme(s)Observed EffectReference
2-decynoyl CoA Mitochondrial trans-2-enoyl CoA reductaseMarked inhibition
Peroxisomal bifunctional hydrataseMarked inhibition
Mitochondrial trans-2-enoyl CoA hydratase (crotonase)Substrate
4-Thia-trans-2-alkenoyl-CoA derivatives Acyl-CoA dehydrogenasesChromophoric substrates; slower reduction of the dehydrogenase compared to octanoyl-CoA.
Enoyl-CoA hydrataseSlow hydration
Oct-2-yn-4-enoyl-CoA Mitochondrial trifunctional protein beta-subunitIrreversible inhibitor
Enoyl-CoA hydratase 2Inactivation
Medium-chain acyl-CoA dehydrogenaseInactivation
2-bromopalmitate Acetyl-CoA carboxylase (ACC) gene expressionNo effect (non-metabolizable analog)[3]
Fatty acid anilides Acyl-CoA:cholesterol acyltransferase (ACAT)Potent inhibitors (IC50 < 50 nM for some analogs)[4]

Signaling and Metabolic Pathways

The metabolism of long-chain fatty acids, including the pathways involving trans-2-enoyl-CoA intermediates, is tightly regulated and integrated with cellular energy status and signaling. Inhibition of key enzymes in these pathways can have significant downstream effects.

Fatty_Acid_Elongation_and_Sphingolipid_Metabolism cluster_elongation Fatty Acid Elongation Cycle cluster_sphingolipid Sphingolipid Metabolism Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Trans_2_enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Trans_2_enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (Cn+2) Trans_2_enoyl_CoA->Acyl_CoA_n2 Reduction (TER) S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA Reduction (TER) Trans_2_pentadecenoyl_CoA_analog This compound analogs Trans_2_pentadecenoyl_CoA_analog->Trans_2_enoyl_CoA Potential Inhibition Trans_2_pentadecenoyl_CoA_analog->Hexadecenoyl_CoA Potential Inhibition

Fig. 1: Potential inhibition of TER by analogs.

Experimental Protocols

General Workflow for Assessing Enzyme Inhibition

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis start Synthesis of This compound analogs purification Purification and Characterization (HPLC, MS) start->purification assay_setup Incubate enzyme with substrate (e.g., trans-2-hexadecenoyl-CoA) and varying concentrations of analog purification->assay_setup enzyme_prep Purification of recombinant TER enzyme enzyme_prep->assay_setup measurement Measure enzyme activity (e.g., spectrophotometrically by monitoring NADPH consumption) assay_setup->measurement ic50 Calculate IC50 values measurement->ic50 kinetics Determine inhibition kinetics (e.g., competitive, non-competitive) ic50->kinetics

Fig. 2: Workflow for enzyme inhibition studies.
Protocol: In Vitro trans-2-enoyl-CoA Reductase (TER) Activity Assay

This protocol is adapted from methodologies used for similar enzymes and is suitable for assessing the inhibitory potential of this compound analogs.

1. Enzyme Preparation:

  • Express and purify recombinant human TER enzyme using a suitable expression system (e.g., E. coli or insect cells).

  • Verify the purity and concentration of the enzyme using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

2. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM DTT.

  • Substrate: trans-2-hexadecenoyl-CoA (or another suitable long-chain trans-2-enoyl-CoA) dissolved in assay buffer.

  • Cofactor: NADPH solution in assay buffer.

  • Inhibitor: this compound analog dissolved in a suitable solvent (e.g., DMSO), with final solvent concentration in the assay kept below 1%.

3. Assay Procedure:

  • In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • Purified TER enzyme

    • Varying concentrations of the this compound analog (or vehicle control).

  • Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (trans-2-hexadecenoyl-CoA) and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

4. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the mechanism of inhibition, perform kinetic studies by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound analogs are scarce, the available literature on related long-chain acyl-CoA analogs provides a strong foundation for future research. It is highly probable that these analogs will interact with enzymes of the fatty acid elongation and β-oxidation pathways, particularly trans-2-enoyl-CoA reductase. The methodologies and comparative data presented in this guide offer a starting point for the design and evaluation of novel this compound analogs as potential modulators of lipid metabolism. Further studies are warranted to synthesize these specific analogs and characterize their inhibitory profiles and downstream cellular effects, which could have implications for metabolic diseases and cancer.

References

A Researcher's Guide to Antibody Specificity for Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of acyl-CoA derivatives are fundamental to metabolic research. However, the structural similarities among these molecules present a significant challenge: antibody cross-reactivity. This guide provides a comparative framework for evaluating antibodies against various acyl-CoA derivatives, complete with experimental data presentation, detailed protocols, and visual aids to help researchers select and validate the most specific antibodies for their needs.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is crucial for distinguishing between closely related acyl-CoA molecules. Below is a summary of hypothetical, yet representative, cross-reactivity data for commercially available antibodies. Researchers should always refer to manufacturer datasheets and perform in-house validation.

Antibody Target Alternative Ligand Cross-Reactivity (%) Assay Type
Anti-Acetyl-CoA Succinyl-CoA< 8%Competitive ELISA
Malonyl-CoA< 5%Competitive ELISA
Free Coenzyme A< 1%Competitive ELISA
Anti-Succinyl-CoA Acetyl-CoA< 10%Competitive ELISA
Propionyl-CoA< 15%Competitive ELISA
Free Coenzyme A< 2%Competitive ELISA
Anti-Malonyl-CoA Acetyl-CoA< 12%Competitive ELISA
Butyryl-CoA< 7%Competitive ELISA
Free Coenzyme A< 1%Competitive ELISA

Key Experimental Protocols

Verifying the specificity of an antibody is a critical step. The following protocols provide standardized methods for assessing cross-reactivity.

Competitive ELISA Protocol

Competitive ELISA is a powerful quantitative method to determine the degree of cross-reactivity between an antibody and structurally similar molecules.[1] The principle involves competition between the antigen in the sample and a labeled reference antigen for binding to a limited amount of antibody.[2] A weaker signal indicates a higher concentration of the target antigen in the sample.[2]

Methodology:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a solution containing the target acyl-CoA conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate the plate overnight at 4°C.[3]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[3][4]

  • Blocking: To prevent non-specific binding, add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[4]

  • Competition Reaction: In a separate plate, prepare serial dilutions of the unlabeled target acyl-CoA (for the standard curve) and potential cross-reactants. Add a constant, predetermined amount of the primary antibody to each of these wells and incubate for 30-60 minutes at room temperature.

  • Incubation: Transfer 100 µL of the antibody-antigen/competitor mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[3]

  • Detection: Wash the plate five times. Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of cross-reactivity is determined by comparing the concentration of the competitor that causes 50% inhibition of the maximal signal (IC50) to the IC50 of the target acyl-CoA.

Western Blotting Protocol

Western blotting can be used for a qualitative assessment of antibody specificity by detecting the target protein in complex mixtures.[1]

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration using a standard method like the BCA assay.[5]

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-acyl-CoA antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a single band at the expected molecular weight suggests specificity.

Visualizations of Concepts and Workflows

The following diagrams illustrate the metabolic context, experimental procedures, and the principle of antibody cross-reactivity.

metabolic_pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcids Fatty Acids (β-oxidation) FattyAcids->AcetylCoA FattyAcid_Synth Fatty Acid Synthesis MalonylCoA->FattyAcid_Synth FASN SuccinylCoA Succinyl-CoA TCA_Cycle->SuccinylCoA

Figure 1. Key Acyl-CoA Derivatives in Metabolism.

experimental_workflow start Start coat_plate Coat Plate with Target Antigen start->coat_plate block Block Wells coat_plate->block prepare_samples Prepare Antibody + Competitor (Target or Alternative Ligand) block->prepare_samples incubate_plate Add Mixture to Plate & Incubate prepare_samples->incubate_plate add_secondary Add Enzyme-Linked Secondary Antibody incubate_plate->add_secondary add_substrate Add Substrate & Measure Signal add_secondary->add_substrate end Analyze Data add_substrate->end

Figure 2. Competitive ELISA Workflow for Cross-Reactivity.

logical_relationship Antibody Anti-Acetyl-CoA Antibody Target Acetyl-CoA (Target Antigen) Antibody->Target High-Affinity Binding Competitor1 Succinyl-CoA (Similar Structure) Antibody->Competitor1 Low-Affinity Cross-Reactivity Competitor2 Malonyl-CoA (Similar Structure) Antibody->Competitor2 Low-Affinity Cross-Reactivity

Figure 3. Antibody Specificity and Cross-Reactivity.

References

Unraveling the Metabolic Role of trans-2-pentadecenoyl-CoA: A Comparative Guide to Knock-out Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of fatty acid metabolism plays a crucial role in cellular function and overall health. Within this network, the metabolism of specific fatty acyl-CoA esters, such as trans-2-pentadecenoyl-CoA, is critical for maintaining metabolic homeostasis. Investigating the precise function of these molecules often necessitates the use of advanced genetic tools. This guide provides an objective comparison of knock-out models used to elucidate the role of enzymes responsible for the metabolism of this compound, supported by experimental data and detailed methodologies.

The Central Players: Enoyl-CoA Hydratases

The metabolism of this compound, a trans-2-enoyl-CoA intermediate, is primarily handled by a class of enzymes known as enoyl-CoA hydratases. These enzymes catalyze the hydration of the trans-double bond, a key step in the β-oxidation pathway. Two major enoyl-CoA hydratases are central to this process:

  • Mitochondrial Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): Located in the mitochondria, ECHS1 is crucial for the β-oxidation of short- and medium-chain fatty acids.

  • Peroxisomal Bifunctional Enzyme (EHHADH): This enzyme, located in peroxisomes, exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is involved in the metabolism of a broader range of fatty acids, including dicarboxylic acids.

Knock-out models targeting the genes encoding these enzymes have been instrumental in dissecting their physiological roles and, by extension, the metabolic fate of their substrates.

Comparative Analysis of Knock-out Models

The choice of a knock-out model is critical for addressing specific research questions. Below is a comparison of available models for studying ECHS1 and EHHADH function.

Table 1: Comparison of ECHS1 Knock-out Models
Model SystemKey PhenotypesNotable Metabolic ChangesAdvantagesLimitations
Complete Mouse Knock-out (Echs1-/-) Embryonic lethality[1]Severe mitochondrial dysfunction[1]Demonstrates essential role of ECHS1 in developmentNot viable for studying postnatal or adult physiology
Heterozygous Mouse Knock-out (Echs1+/-) Near-normal survival and development; subtle metabolic abnormalities[1]Partial mitochondrial dysfunction, particularly in high-energy demand tissues (liver, heart)[2]Allows for the study of partial loss-of-function effectsPhenotypes can be subtle and may not fully recapitulate human disease
Conditional Mouse Knock-out (e.g., cardiac-specific) Myocardial hypertrophy, impaired heart function[1]Tissue-specific metabolic dysregulationEnables investigation of tissue-specific roles of ECHS1Does not reveal systemic effects of ECHS1 deficiency
Knock-in/Knock-out Compound Heterozygous Mouse (Echs1 KI/KO) Behavioral deficits, neuropathology, metabolic abnormalities resembling ECHS1 deficiency in humans[3]Decreased ECHS1 protein levels (3% of wild-type)[3]Closely mimics the genetic and phenotypic aspects of human ECHS1 deficiencyComplex breeding strategy required
CRISPR/Cas9 Human Cell Line Knock-out (e.g., HEK293T, HeLa) Reduced cell proliferation, altered mitochondrial morphology[4][5]Decreased oxidative phosphorylation (OXPHOS) complex stability and function[5]Allows for detailed in vitro mechanistic studies in a human genetic backgroundLacks the systemic physiological context of a whole organism
Table 2: Comparison of EHHADH Knock-out Models
Model SystemKey PhenotypesNotable Metabolic ChangesAdvantagesLimitations
Mouse Knock-out (Ehhadh-/-) Male-specific kidney hypertrophy and proximal tubular injury[6][7]Medium-chain 3-hydroxydicarboxylic aciduria, perturbed hepatic cholesterol homeostasis[8][9]Reveals specific roles in dicarboxylic acid metabolism and kidney physiologyPhenotype may not fully recapitulate all aspects of human peroxisomal disorders[10]
Zebrafish Knock-out (ehhadh-/-) Reduced docosahexaenoic acid (DHA) content[11]Inhibition of n-3 polyunsaturated fatty acid (PUFA) synthesis[11]Optically transparent embryos allow for in vivo imaging of developmental processesDifferences in fatty acid metabolism compared to mammals may exist

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols employed in the study of ECHS1 and EHHADH knock-out models.

Generation of Knock-out Models
  • CRISPR/Cas9-mediated Knock-out in Cell Lines:

    • Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the initial exons of the ECHS1 or EHHADH gene are designed and synthesized.

    • Cas9 and gRNA Delivery: The Cas9 nuclease and gRNA are delivered into the target cell line (e.g., HEK293T) via plasmid transfection or lentiviral transduction.

    • Single-Cell Cloning and Screening: Transfected cells are plated at a low density to allow for the growth of single-cell colonies.

    • Genotyping: Genomic DNA is extracted from individual clones, and the targeted region is amplified by PCR and sequenced to identify clones with frameshift mutations leading to a functional knock-out.[4][12][13]

    • Protein Validation: Western blotting is performed to confirm the absence of the target protein in the knock-out clones.[5]

  • Generation of Knock-out Mice:

    • Targeting Vector Construction: A targeting vector is constructed containing homology arms flanking the target exon(s) of the Echs1 or Ehhadh gene, often with a selection marker.

    • Embryonic Stem (ES) Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

    • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

    • Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to test for germline transmission of the targeted allele.

    • Breeding to Generate Homozygous Knock-outs: Heterozygous mice are intercrossed to generate homozygous knock-out animals.[3][7] For conditional knock-outs, mice carrying a floxed allele are crossed with mice expressing Cre recombinase in a tissue-specific manner.[1]

Metabolomic Analysis
  • Sample Preparation: Tissues or cells are harvested and metabolites are extracted using a solvent system (e.g., methanol/acetonitrile/water).

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify significant differences in metabolite levels between knock-out and wild-type samples.[14][15][16]

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental processes.

fatty_acid_beta_oxidation cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (ECHS1/EHHADH) 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ECHS1 ECHS1 EHHADH EHHADH This compound This compound

Caption: Mitochondrial and Peroxisomal β-Oxidation Pathways.

knockout_workflow cluster_generation Knock-out Model Generation cluster_analysis Phenotypic Analysis Design gRNA / Targeting Vector Design gRNA / Targeting Vector Transfect Cells / ES Cells Transfect Cells / ES Cells Design gRNA / Targeting Vector->Transfect Cells / ES Cells Select Clones / Chimeras Select Clones / Chimeras Transfect Cells / ES Cells->Select Clones / Chimeras Validate Genotype & Protein Expression Validate Genotype & Protein Expression Select Clones / Chimeras->Validate Genotype & Protein Expression Knock-out Model Knock-out Model Validate Genotype & Protein Expression->Knock-out Model Metabolomics (LC-MS/GC-MS) Metabolomics (LC-MS/GC-MS) Identify Altered Pathways Identify Altered Pathways Metabolomics (LC-MS/GC-MS)->Identify Altered Pathways Physiological & Behavioral Tests Physiological & Behavioral Tests Characterize Phenotype Characterize Phenotype Physiological & Behavioral Tests->Characterize Phenotype Gene Expression Analysis (RNA-seq) Gene Expression Analysis (RNA-seq) Identify Transcriptomic Changes Identify Transcriptomic Changes Gene Expression Analysis (RNA-seq)->Identify Transcriptomic Changes Knock-out Model->Metabolomics (LC-MS/GC-MS) Knock-out Model->Physiological & Behavioral Tests Knock-out Model->Gene Expression Analysis (RNA-seq)

Caption: Experimental Workflow for Knock-out Model Analysis.

Alternative Approaches to Functional Characterization

While knock-out models are powerful, other techniques can provide complementary information about enzyme function.

  • Enzyme Inhibition Studies: Using small molecule inhibitors that specifically target ECHS1 or EHHADH can help to elucidate their roles in metabolic pathways.[17][18] This approach allows for acute and reversible modulation of enzyme activity.

  • In Vitro Enzyme Assays: Purified recombinant ECHS1 or EHHADH can be used in in vitro assays with various substrates, including this compound, to determine substrate specificity and kinetic parameters. This provides direct evidence of an enzyme's catalytic capabilities.

  • Stable Isotope Tracing: By feeding cells or animals with isotopically labeled precursors, the metabolic flux through specific pathways can be tracked. This method can reveal how the metabolism of a particular substrate is altered in the absence of a specific enzyme.

Conclusion

The study of this compound and other trans-2-enoyl-CoA intermediates relies heavily on the use of genetically engineered models. Knock-out models of the key metabolizing enzymes, ECHS1 and EHHADH, in various systems from cell lines to mice and zebrafish, have provided invaluable insights into their physiological functions. The choice of model system depends on the specific research question, with each offering unique advantages and limitations. By integrating data from these knock-out models with alternative approaches such as enzyme inhibition and in vitro assays, a comprehensive understanding of the role of these enzymes in fatty acid metabolism and overall health can be achieved. This knowledge is essential for the development of novel therapeutic strategies for metabolic disorders.

References

A Comparative Guide to the Metabolomics of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as key substrates and signaling molecules in processes ranging from energy production to lipid synthesis.[1][2] Their accurate quantification is crucial for understanding metabolic disorders and for the development of novel therapeutics.[3] This guide provides an objective comparison of prevalent analytical techniques for long-chain acyl-CoA metabolomics, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Platforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technology for the quantification of long-chain acyl-CoAs due to its high sensitivity and specificity.[2] However, the performance of LC-MS/MS methods is highly dependent on the sample preparation, chromatographic separation, and the type of mass analyzer used.

Analytical Platform Key Strengths Key Limitations Typical Application
LC-Triple Quadrupole MS (QQQ) Excellent sensitivity and selectivity for targeted quantification (Selected Reaction Monitoring - SRM).[4][5] Wide dynamic range. Robust and reliable for high-throughput analysis.Limited to pre-selected analytes. Not suitable for untargeted discovery metabolomics.Validated quantification of a known panel of long-chain acyl-CoAs in clinical or preclinical studies.[4][5]
LC-Quadrupole Time-of-Flight MS (Q-TOF) High resolution and mass accuracy, enabling confident identification of unknown acyl-CoAs.[3] Suitable for both targeted and untargeted metabolomics.Lower sensitivity compared to QQQ for targeted analysis. Data analysis can be more complex.Discovery studies to identify novel acyl-CoA species or global acyl-CoA profiling in response to stimuli.
LC-Orbitrap MS Very high resolution and mass accuracy.[3][6] Excellent for untargeted metabolomics and structural elucidation.Slower scan speed compared to TOF instruments. Higher instrument cost.Comprehensive metabolomic studies requiring broad coverage and high confidence in identification.[6]
Quantitative Performance Data

The choice of analytical method can significantly impact the quantitative performance. Below is a summary of reported performance metrics for LC-MS/MS-based quantification of long-chain acyl-CoAs.

Performance Metric LC-QQQ-MS/MS LC-High Resolution MS (Q-TOF, Orbitrap) Reference
Limit of Detection (LOD) 1-5 fmolGenerally higher than QQQ, but method dependent[7]
Limit of Quantification (LOQ) 4.2 nM (very-long-chain) to 16.9 nM (short-chain)Method dependent[8]
Accuracy (% Recovery) 90-111%94.8-110.8%[4][7]
Precision (Inter-run %CV) 2.6-12.2%Not explicitly stated[4]
Precision (Intra-run %CV) 1.2-4.4%Not explicitly stated[4]

Note: Performance metrics are highly dependent on the specific instrument, method, and matrix.

Experimental Protocols

Reproducible and robust experimental protocols are fundamental to reliable metabolomic analysis.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex biological samples and concentrating long-chain acyl-CoAs.[4][9]

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a high-aqueous buffer followed by a lower percentage of organic solvent to remove interfering substances.[2]

  • Elution: Elute the long-chain acyl-CoAs using a high percentage of an organic solvent like methanol (B129727) or acetonitrile.[2]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis, typically a mixture of water and an organic solvent with a buffer like ammonium (B1175870) acetate.[2][6]

Protocol 2: LC-MS/MS Analysis

This is a general workflow for the analysis of long-chain acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: A C18 or C8 reversed-phase column is commonly used.[4][10]

    • Mobile Phase A: Water with a volatile buffer (e.g., ammonium acetate) and a small amount of acid (e.g., formic acid).[2]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[2][4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[4]

    • Targeted Analysis (QQQ): Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A common transition is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[5][10]

    • Untargeted Analysis (Q-TOF, Orbitrap): Acquire full scan data over a relevant m/z range.

  • Data Analysis:

    • Quantify acyl-CoAs by comparing peak areas to a standard curve generated from authentic standards.[11]

    • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[8]

Visualizations

Signaling Pathway: Central Role of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are at the crossroads of major metabolic pathways, including fatty acid β-oxidation for energy production and the synthesis of complex lipids like triglycerides.[1][12]

FattyAcids Fatty Acids (from diet/adipose) AcylCoA Long-Chain Acyl-CoA FattyAcids->AcylCoA ACSL Mitochondria Mitochondrial β-Oxidation AcylCoA->Mitochondria CPT1/2 Triglycerides Triglyceride Synthesis (Lipid Storage) AcylCoA->Triglycerides ComplexLipids Complex Lipids (Membranes, Signaling) AcylCoA->ComplexLipids TCA TCA Cycle Mitochondria->TCA Acetyl-CoA ATP ATP (Energy) TCA->ATP

Caption: Central role of Long-Chain Acyl-CoAs in metabolism.

Experimental Workflow: Comparative Metabolomics

A typical workflow for a comparative metabolomics study of long-chain acyl-CoAs involves several key steps from sample collection to data interpretation.

Sample Biological Samples (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., SPE) Sample->Extraction LCMS LC-MS/MS Analysis (Targeted/Untargeted) Extraction->LCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Stats Statistical Analysis (e.g., PCA, t-test) Processing->Stats Interpretation Pathway Analysis & Biological Interpretation Stats->Interpretation

Caption: Workflow for comparative metabolomics of acyl-CoAs.

References

A Researcher's Guide to Enzyme Kinetics of Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount for unraveling metabolic pathways and designing effective therapeutics. This guide provides a comparative analysis of the kinetic properties of key enzymes involved in acyl-CoA metabolism, focusing on their interactions with a variety of acyl-CoA substrates. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and application.

Acyl-CoA molecules, thioesters of fatty acids and coenzyme A, are central players in cellular metabolism, participating in a wide array of anabolic and catabolic processes. The enzymatic reactions that govern their synthesis, transport, and degradation are tightly regulated and exhibit distinct substrate specificities. This guide delves into the kinetic differences of three major enzyme families that process acyl-CoA substrates: Acyl-CoA Synthetases, Carnitine Palmitoyltransferases, and Acyl-CoA Dehydrogenases.

Comparative Enzyme Kinetics Data

The following tables summarize the kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km)—for various enzymes with different acyl-CoA substrates. These values provide a quantitative measure of enzyme-substrate affinity, turnover rate, and overall catalytic efficiency, respectively.

Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters, a crucial step for their involvement in metabolic pathways.[1] These enzymes are classified into short-chain (ACSS), medium-chain (ACSM), and long-chain (ACSL) families based on their substrate preference.[2]

Enzyme FamilyOrganism/TissueSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Short-Chain (ACSS) E. coliAcetate200---[3]
Medium-Chain (ACSM) Ox LiverButyrate----[4]
Long-Chain (ACSL) Rat Liver NucleiPalmitic acid (16:0)~1.3---[5]
Rat Liver NucleiLinoleic acid (18:2)~3.3---[5]
Rat Liver Nuclei8,11,14-Eicosatrienoic acid (20:3)~5.8---[5]

Note: A comprehensive dataset for Vmax and kcat for all substrates was not available in the searched literature. The provided Km values for rat liver nuclei ACSL indicate a preference for palmitic acid.

Carnitine Palmitoyltransferases (CPT)

Carnitine palmitoyltransferases are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[6] CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoA to acylcarnitine, while CPT2, on the inner membrane, reverses this reaction.

EnzymeOrganism/TissueSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference(s)
CPT I Rat LiverPalmitoyl-CoA (16:0)--[7]
Rat LiverPalmitoleoyl-CoA (16:1)-Higher than 16:0[7]
Rat LiverOleoyl-CoA (18:1)-Higher than 16:0[7]
Rat LiverLinoleoyl-CoA (18:2)-Higher than 16:0[7]
Rat LiverDocosahexaenoyl-CoA (22:6)-Lower than 16:0[7]

Note: The study by Prip-Buus et al. (1990) indicates that the Vmax of CPT I varies with different acyl-CoA substrates, with a general trend of 16:1 > 18:1 > 18:2 > 16:0 > 22:6. The apparent Km values were also shown to be influenced by diet.[7]

Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases catalyze the initial step of each cycle of fatty acid β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA thioester.[8] These enzymes exhibit specificity for short-, medium-, long-, and very-long-chain acyl-CoAs.

Enzyme FamilyOrganismSubstrateKm (µM)Vmax (min⁻¹)Reference(s)
Medium-Chain (MCAD) Pig KidneyOctanoyl-CoA (C8)551400
Medium-Chain (MCAD) Human (recombinant)Octanoyl-CoA (C8)--

Note: The provided data for MCAD is from an assay using an artificial electron acceptor (ferricenium ion), which may not perfectly reflect physiological kinetics.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This continuous assay measures the activity of acyl-CoA synthetase by coupling the production of AMP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Coenzyme A (CoA)

  • Fatty acid substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme sample (e.g., cell lysate or purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, CoA, PK, and LDH in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for several minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate the reaction by adding the fatty acid substrate to the cuvette and mix thoroughly.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: CPT Assay using DTNB (Ellman's Reagent)

This colorimetric assay measures the activity of carnitine palmitoyltransferase by quantifying the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product with a maximum absorbance at 412 nm.[8][10]

Materials:

  • Tris-HCl buffer (pH 8.0)

  • Palmitoyl-CoA (or other acyl-CoA substrate)

  • L-Carnitine

  • DTNB solution

  • Enzyme sample (e.g., mitochondrial preparation)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the enzyme sample in a cuvette.

  • Add DTNB solution to the mixture.

  • Initiate the reaction by adding palmitoyl-CoA and L-carnitine.

  • Monitor the increase in absorbance at 412 nm over time.

  • The rate of increase in absorbance is proportional to the rate of CoA-SH release and thus the CPT activity. The molar extinction coefficient of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

Protocol 3: Acyl-CoA Dehydrogenase Assay using Ferricenium Hexafluorophosphate (B91526)

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by using ferricenium hexafluorophosphate as an artificial electron acceptor. The reduction of the ferricenium ion can be monitored by the decrease in its absorbance.[7][9]

Materials:

  • Buffer (e.g., MES buffer, pH 6.0)

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Ferricenium hexafluorophosphate solution

  • Enzyme sample (e.g., cell homogenate or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and enzyme sample in a cuvette.

  • Add the ferricenium hexafluorophosphate solution.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength for the ferricenium ion (e.g., 300 nm) over time.

  • The rate of absorbance decrease is proportional to the acyl-CoA dehydrogenase activity.

Visualizing the Pathways

Understanding the context of these enzymatic reactions within broader metabolic pathways is crucial. The following diagrams, generated using the DOT language, illustrate the key processes of fatty acid activation and transport, as well as the β-oxidation spiral.

FattyAcidActivationAndTransport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP, CoA Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA AMP, PPi CPT1 CPT1 Acyl-CoA->CPT1 Carnitine Acyl-Carnitine Acyl-Carnitine CPT1->Acyl-Carnitine CoA CAT Carnitine-Acylcarnitine Translocase Acyl-Carnitine->CAT CPT2 CPT2 Acyl-Carnitine->CPT2 CoA OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane CAT->Acyl-Carnitine Acyl-CoA_matrix Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation CPT2->Acyl-CoA_matrix Carnitine BetaOxidation Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA (Cn)->Acyl-CoA Dehydrogenase FAD -> FADH2 trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA Hydratase H2O L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase->L-β-Hydroxyacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA->β-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH β-Ketoacyl-CoA β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase->β-Ketoacyl-CoA Thiolase Thiolase β-Ketoacyl-CoA->Thiolase CoA-SH Acyl-CoA (Cn-2) Acyl-CoA (Cn-2) Thiolase->Acyl-CoA (Cn-2) Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Acyl-CoA (Cn-2)->Acyl-CoA Dehydrogenase Next Cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Validating LC-MS/MS Data for trans-2-pentadecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate quantification of medium-chain acyl-CoAs like trans-2-pentadecenoyl-CoA is critical for understanding cellular metabolism and disease pathogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and specificity. This guide provides a comprehensive comparison of LC-MS/MS with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and data validation.

Performance Comparison of Analytical Methods

The choice of analytical technique for quantifying this compound depends on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute quantification. While LC-MS/MS offers superior performance in many aspects, other methods can be viable alternatives depending on the research context.

ParameterLC-MS/MSHPLC-UV/FluorescenceNMR SpectroscopyEnzymatic Assays
Limit of Detection (LOD) High (fmol to pmol range)Moderate (pmol to nmol range)[1]Low (µM to mM range)[2]High (µM range)[3][4]
Limit of Quantification (LOQ) HighModerateLowHigh
Linearity (R²) Excellent (>0.99)[5][6]Good (>0.99)[1]GoodGood
Accuracy (% Recovery) High (typically 85-115%)[7]Moderate to HighHighModerate
Precision (%RSD) Excellent (<15%)[6]Good (<15-20%)ExcellentGood
Specificity Very HighModerate (potential for co-elution)High (structure-specific)High (enzyme-specific)
Throughput HighModerateLowHigh[4][8]
Cost HighModerateHighLow

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation: Protein Precipitation & Extraction

This protocol is a common and effective method for extracting a broad range of acyl-CoAs from cellular or tissue samples.[5]

  • Homogenization : Homogenize frozen tissue powder or cell pellets in 2 mL of ice-cold methanol.

  • Internal Standard Spiking : Add 15 µL of a 10 µM solution of a suitable internal standard (e.g., C17:0-CoA) to the homogenate.[6]

  • Incubation : Incubate the samples at -80°C for 15 minutes to facilitate protein precipitation.

  • Centrifugation : Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Collection : Transfer the supernatant to a new tube.

  • Solvent Evaporation : Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator at 55°C for 1.5 hours.[5]

  • Reconstitution : Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography:

  • Column : A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used for acyl-CoA separation.[9]

  • Mobile Phase A : 5 mM ammonium (B1175870) acetate (B1210297) in water.[9]

  • Mobile Phase B : Acetonitrile.[9]

  • Gradient Elution : A typical gradient starts at a low percentage of mobile phase B, gradually increasing to elute more hydrophobic analytes. For example: 0-2 min at 2% B, 2-10 min from 2% to 60% B, 10-20 min at 90% B, followed by re-equilibration.

  • Flow Rate : 0.2 mL/min.[5]

  • Column Temperature : 42°C.

  • Injection Volume : 5-10 µL.

Tandem Mass Spectrometry:

  • Ionization Mode : Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.[6]

  • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[7]

    • Quantitative Transition : [M+H]+ → [M+H-507]+

    • Qualitative Transition : [M+H]+ → [Acyl group fragment]+

  • Instrument Parameters : Declustering potential (DP) and collision energy (CE) should be optimized for this compound by direct infusion of a standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for LC-MS/MS validation and a comparison of analytical techniques.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation Homogenization Homogenization in Methanol Spiking Internal Standard Spiking Homogenization->Spiking Precipitation Protein Precipitation (-80°C) Spiking->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Solvent Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC Liquid Chromatography Separation Centrifugation2->LC MS Tandem Mass Spectrometry Detection LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD & LOQ MS->LOD_LOQ

Caption: Experimental workflow for LC-MS/MS validation.

cluster_lcms LC-MS/MS cluster_hplc HPLC-UV/Fluorescence cluster_nmr NMR cluster_enzymatic Enzymatic Assays Analyte This compound LCMS_sens High Sensitivity Analyte->LCMS_sens HPLC_sens Moderate Sensitivity Analyte->HPLC_sens NMR_sens Low Sensitivity Analyte->NMR_sens Enz_sens Moderate Sensitivity Analyte->Enz_sens LCMS_spec High Specificity LCMS_thru High Throughput HPLC_spec Moderate Specificity HPLC_thru Moderate Throughput NMR_spec High Specificity NMR_thru Low Throughput Enz_spec High Specificity Enz_thru High Throughput

Caption: Comparison of analytical techniques.

References

A Comparative Analysis of Mitochondrial and Peroxisomal Metabolism of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways for trans-2-pentadecenoyl-CoA, a monounsaturated odd-chain fatty acyl-CoA, within two critical cellular organelles: mitochondria and peroxisomes. The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, and understanding the distinct roles and efficiencies of these organelles in processing specific lipid species is paramount for research in metabolic diseases, drug development, and cellular physiology.

Introduction to Fatty Acid β-Oxidation in Mitochondria and Peroxisomes

Beta-oxidation is the primary catabolic process by which fatty acids are broken down to produce energy. In eukaryotic cells, this process occurs in both mitochondria and peroxisomes. While the fundamental chemical reactions are similar, the location, enzymatic machinery, substrate specificity, and physiological roles of these two pathways exhibit significant differences.

Mitochondrial β-oxidation is considered the main pathway for the degradation of the bulk of dietary short-, medium-, and long-chain fatty acids, coupling their breakdown directly to ATP production through the electron transport chain. In contrast, peroxisomal β-oxidation is crucial for the metabolism of substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain xenobiotics. Peroxisomal β-oxidation is a chain-shortening process, with the resulting shorter acyl-CoAs being further metabolized in mitochondria.

This compound, with its 15-carbon backbone and a single double bond, presents an interesting case for comparative metabolism, as it is both an odd-chain and an unsaturated fatty acid.

Comparative Overview of Mitochondrial vs. Peroxisomal β-Oxidation

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Substrates Short-chain, medium-chain, and long-chain fatty acids (up to C20).Very-long-chain fatty acids (>C22), branched-chain fatty acids, dicarboxylic acids, and eicosanoids.
First Enzyme Acyl-CoA Dehydrogenase (FAD-dependent)Acyl-CoA Oxidase (FAD-dependent)
Electron Acceptor Electron Transfer Flavoprotein (ETF)Molecular Oxygen (O₂)
Byproduct of First Step FADH₂ (enters electron transport chain)Hydrogen Peroxide (H₂O₂) (detoxified by catalase)
Subsequent Enzymes Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseBifunctional/Multifunctional Protein (possesses hydratase and dehydrogenase activities), Thiolase
Energy Production Directly coupled to ATP synthesis via oxidative phosphorylation.Not directly coupled to ATP synthesis; generates heat.
Pathway Completion Complete oxidation to acetyl-CoA (or propionyl-CoA for odd-chains).Incomplete oxidation; chain-shortening to medium/short-chain acyl-CoAs.
End Products Acetyl-CoA, Propionyl-CoA (from odd-chains), NADH, FADH₂.Acetyl-CoA, Propionyl-CoA (from odd-chains), NADH, and chain-shortened acyl-CoAs.

Quantitative Data on Substrate Specificity

Substrate Chain LengthMitochondrial Preference (Apparent Kₘ)Peroxisomal Preference (Apparent Kₘ)Relative Oxidation Rates
Medium-Chain (C8-C12) ModerateHighPeroxisomes show high oxidation rates, particularly for lauroyl-CoA (C12:0).[1]
Long-Chain (C14-C18) High (Lowest Kₘ for C16:0-C18:0)[1]ModerateMitochondria exhibit the highest oxidation rates for this range.[1]
Mono-unsaturated Long-Chain (C16:1-C22:1) ModerateHigh (Lowest Kₘ in this category)[1]Peroxisomes show a notable role in the degradation of these fatty acids.[1]
Very-Long-Chain (>C22) Low to negligibleVery HighPrimarily metabolized in peroxisomes.

Based on this data, this compound (a C15:1 fatty acid) would likely be a substrate for both mitochondrial and peroxisomal β-oxidation. However, the monounsaturated nature might favor its initial processing in peroxisomes.

Metabolic Pathways of this compound

The metabolism of this compound follows the core steps of β-oxidation but with specific considerations for its odd-chain length and the pre-existing double bond.

Mitochondrial Pathway

In the mitochondria, the metabolism of this compound would proceed through cycles of β-oxidation. Since the double bond is already in the trans-2 position, the initial acyl-CoA dehydrogenase step is bypassed in the first cycle. The pathway would continue with the action of enoyl-CoA hydratase. Subsequent cycles would proceed as standard β-oxidation until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

Mitochondrial_Metabolism cluster_matrix Mitochondrial Matrix This compound This compound 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA This compound->3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Tridecanoyl-CoA Tridecanoyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketopentadecanoyl-CoA->Acetyl-CoA Thiolase β-Oxidation Cycles β-Oxidation Cycles Tridecanoyl-CoA->β-Oxidation Cycles 5 Cycles Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation, Epimerization, Mutase (B12) Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle β-Oxidation Cycles->Propionyl-CoA β-Oxidation Cycles->Acetyl-CoA 5 molecules

Caption: Mitochondrial metabolism of this compound.

Peroxisomal Pathway

In the peroxisomes, the initial step for a saturated acyl-CoA would be catalyzed by acyl-CoA oxidase, producing H₂O₂. For this compound, the pathway would likely proceed similarly to the mitochondrial pathway in terms of the core reactions. The key difference is that peroxisomal β-oxidation would cease after a few cycles, yielding chain-shortened acyl-CoAs (e.g., medium-chain acyl-CoAs) and propionyl-CoA, which are then transported to the mitochondria for complete oxidation.

Peroxisomal_Metabolism cluster_peroxisome Peroxisome cluster_transport Transport to Mitochondria This compound This compound 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA This compound->3-Hydroxypentadecanoyl-CoA Bifunctional Protein (Hydratase activity) 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) Tridecanoyl-CoA Tridecanoyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA_p Acetyl-CoA 3-Ketopentadecanoyl-CoA->Acetyl-CoA_p Thiolase β-Oxidation Cycles_p β-Oxidation Cycles Tridecanoyl-CoA->β-Oxidation Cycles_p Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Mitochondria Mitochondria Chain-shortened Acyl-CoA->Mitochondria Propionyl-CoA_p Propionyl-CoA Propionyl-CoA_p->Mitochondria Acetyl-CoA_p->Mitochondria β-Oxidation Cycles_p->Chain-shortened Acyl-CoA β-Oxidation Cycles_p->Propionyl-CoA_p β-Oxidation Cycles_p->Acetyl-CoA_p

Caption: Peroxisomal metabolism of this compound.

Experimental Protocols

Isolation of Mitochondria and Peroxisomes

Objective: To obtain enriched and functional mitochondrial and peroxisomal fractions from tissue (e.g., rat liver) for subsequent metabolic assays.

Materials:

  • Fresh liver tissue

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Density gradient medium (e.g., Percoll or OptiPrep)

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Mince the tissue and homogenize in ice-cold isolation buffer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min) to pellet a crude mitochondrial fraction.

  • The supernatant from the previous step can be further centrifuged at a very high speed (e.g., 25,000 x g for 20 min) to obtain a crude peroxisomal fraction.

  • For higher purity, resuspend the crude pellets and layer them onto a density gradient.

  • Centrifuge at high speed (e.g., 60,000 x g for 30-60 min).

  • Collect the distinct bands corresponding to mitochondria and peroxisomes.

  • Wash the isolated organelles with isolation buffer to remove the gradient medium.

  • Assess the purity and integrity of the fractions using marker enzyme assays (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes) and electron microscopy.

In Vitro Fatty Acid β-Oxidation Assay

Objective: To measure the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondrial and peroxisomal fractions.

Materials:

  • Isolated and quantified mitochondrial and peroxisomal fractions.

  • Radiolabeled substrate (e.g., [1-¹⁴C]this compound or a suitable analog like [1-¹⁴C]palmitoyl-CoA).

  • Assay Buffer (e.g., containing potassium phosphate, MgCl₂, ATP, CoA, NAD+, and carnitine for mitochondria).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare reaction mixtures in separate tubes for mitochondrial and peroxisomal assays. The composition of the assay buffer will differ slightly to optimize for each organelle's requirements.

  • Add a known amount of the isolated organelle protein to each tube.

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.

  • Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid). This will precipitate the unreacted fatty acid substrate.

  • Centrifuge the tubes to pellet the precipitated substrate.

  • Collect the supernatant, which contains the acid-soluble radiolabeled products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The rate of β-oxidation is calculated based on the amount of acid-soluble radioactivity produced per unit of time per milligram of organelle protein.

Experimental_Workflow cluster_isolation Organelle Isolation cluster_assay β-Oxidation Assay Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Tissue Homogenization->Differential Centrifugation Density Gradient\nUltracentrifugation Density Gradient Ultracentrifugation Differential Centrifugation->Density Gradient\nUltracentrifugation Isolated Mitochondria Isolated Mitochondria Density Gradient\nUltracentrifugation->Isolated Mitochondria Isolated Peroxisomes Isolated Peroxisomes Density Gradient\nUltracentrifugation->Isolated Peroxisomes Incubation with\n[14C]Substrate Incubation with [14C]Substrate Isolated Mitochondria->Incubation with\n[14C]Substrate Isolated Peroxisomes->Incubation with\n[14C]Substrate Acid Precipitation Acid Precipitation Incubation with\n[14C]Substrate->Acid Precipitation Centrifugation Centrifugation Acid Precipitation->Centrifugation Collect Supernatant\n(Acid-Soluble Products) Collect Supernatant (Acid-Soluble Products) Centrifugation->Collect Supernatant\n(Acid-Soluble Products) Scintillation Counting Scintillation Counting Collect Supernatant\n(Acid-Soluble Products)->Scintillation Counting Calculate Oxidation Rate Calculate Oxidation Rate Scintillation Counting->Calculate Oxidation Rate

Caption: Workflow for measuring fatty acid β-oxidation.

Conclusion

The metabolism of this compound is a multifaceted process involving both mitochondria and peroxisomes. Mitochondria are equipped for the complete oxidation of this fatty acid, coupling its degradation to significant ATP production. Peroxisomes, on the other hand, likely play a crucial role in its initial chain-shortening, particularly given its unsaturated nature. The interplay between these two organelles is essential for the efficient catabolism of such atypical fatty acids. The end product of this odd-chain fatty acid, propionyl-CoA, is glucogenic, highlighting its unique metabolic fate compared to even-chain fatty acids. Further research with direct experimental data on this compound will be invaluable in fully elucidating the quantitative distribution of its metabolism between these two vital organelles and its implications for cellular bioenergetics and signaling.

References

A Comparative Review of trans-2-pentadecenoyl-CoA in Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-2-pentadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. The metabolism of odd-chain fatty acids is of growing interest in the scientific community due to their potential links to various health and disease states. This guide provides a comparative overview of the enzymatic reactions involving this compound, presenting available experimental data for the key enzymes in the beta-oxidation pathway. Due to a scarcity of studies specifically investigating this compound, this review incorporates data from analogous substrates with varying chain lengths to provide a comparative context for its expected enzymatic processing.

Metabolic Pathway of Pentadecanoic Acid

The beta-oxidation of pentadecanoyl-CoA follows the canonical pathway for saturated fatty acids, involving a cycle of four enzymatic reactions. Each cycle shortens the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA. For odd-chain fatty acids like pentadecanoic acid, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This compound is generated in the first step of this pathway.

Below is a diagram illustrating the beta-oxidation of pentadecanoyl-CoA.

Beta_Oxidation_of_Pentadecanoyl_CoA Pentadecanoyl_CoA Pentadecanoyl-CoA (C15:0) trans_2_Pentadecenoyl_CoA This compound Pentadecanoyl_CoA->trans_2_Pentadecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxypentadecanoyl_CoA L-3-Hydroxypentadecanoyl-CoA trans_2_Pentadecenoyl_CoA->L_3_Hydroxypentadecanoyl_CoA Enoyl-CoA Hydratase (H2O) _3_Ketopentadecanoyl_CoA 3-Ketopentadecanoyl-CoA L_3_Hydroxypentadecanoyl_CoA->_3_Ketopentadecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Tridecanoyl_CoA Tridecanoyl-CoA (C13:0) _3_Ketopentadecanoyl_CoA->Tridecanoyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketopentadecanoyl_CoA->Acetyl_CoA Thiolase (CoA-SH) ACAD_Assay Start Prepare reaction mixture: - Buffer - Acyl-CoA substrate - Electron Transfer Flavoprotein (ETF) Incubate Incubate at 37°C Start->Incubate Measure Measure decrease in ETF fluorescence (Excitation: 380 nm, Emission: 450 nm) Incubate->Measure Analyze Calculate enzyme activity Measure->Analyze ECH_Assay Start Prepare reaction mixture: - Buffer - trans-2-Enoyl-CoA substrate Incubate Incubate at 25°C Start->Incubate Measure Measure decrease in absorbance at 280 nm Incubate->Measure Analyze Calculate enzyme activity Measure->Analyze HADH_Assay Start Prepare reaction mixture: - Buffer - L-3-Hydroxyacyl-CoA substrate - NAD+ Incubate Incubate at 37°C Start->Incubate Measure Measure increase in absorbance at 340 nm Incubate->Measure Analyze Calculate enzyme activity Measure->Analyze Thiolase_Assay Start Prepare reaction mixture: - Buffer, CoA, NAD+, Malate - Malate Dehydrogenase - Citrate Synthase Add_Substrate Add 3-Ketoacyl-CoA substrate Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure increase in absorbance at 340 nm Incubate->Measure Analyze Calculate enzyme activity Measure->Analyze

The Metabolic Crossroads of an Odd-Chain Fatty Acyl-CoA: A Comparative Guide to the Role of trans-2-Pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid molecules across different species is paramount. This guide provides a comparative analysis of the metabolic fate and enzymatic interactions of trans-2-pentadecenoyl-CoA, an unsaturated odd-chain fatty acyl-CoA, across various biological systems. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to be a valuable resource for investigating lipid metabolism and its therapeutic implications.

Introduction to this compound

This compound is an intermediate in the metabolism of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. While less abundant than their even-chain counterparts, odd-chain fatty acids play significant roles in cellular metabolism, with their breakdown yielding propionyl-CoA, which can enter the citric acid cycle. The metabolism of this compound is primarily governed by two key classes of enzymes: trans-2-enoyl-CoA reductases and enoyl-CoA hydratases, which are involved in fatty acid elongation and β-oxidation, respectively.

Comparative Enzymatic Activity

The processing of this compound varies across different species due to differences in enzyme substrate specificity and metabolic pathway organization. While specific kinetic data for this compound is limited in the literature, we can infer its metabolism by examining the activity of relevant enzymes with odd-chain and other non-standard fatty acyl-CoAs.

Table 1: Comparative Michaelis-Menten Constants (Km) of trans-2-enoyl-CoA Reductases and Enoyl-CoA Hydratases for Various Substrates

Enzyme/OrganismSubstrateKm (µM)Reference
trans-2-enoyl-CoA reductase (Euglena gracilis)Crotonyl-CoA (C4:1)68[1]
trans-2-Hexenoyl-CoA (C6:1)91[1]
Enoyl-CoA Hydratase (Rat Liver)Crotonyl-CoA (C4:1)30[2]
Hexenoyl-CoA (C6:1)20[2]
Octenoyl-CoA (C8:1)10[2]
Dodecenoyl-CoA (C12:1)5[2]
Palmitoleoyl-CoA (C16:1)3[2]

Metabolic Pathways Involving this compound

The metabolic fate of this compound is primarily dictated by its entry into either the β-oxidation pathway for energy production or the fatty acid elongation pathway for the synthesis of longer-chain fatty acids.

β-Oxidation of Pentadecanoic Acid

In the mitochondrial matrix, pentadecanoyl-CoA undergoes β-oxidation. The first step is the dehydrogenation to this compound. This intermediate is then hydrated by enoyl-CoA hydratase to form 3-hydroxypentadecanoyl-CoA. Subsequent reactions lead to the shortening of the fatty acid chain by two carbons and the release of acetyl-CoA, until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

beta_oxidation Pentadecanoyl-CoA Pentadecanoyl-CoA This compound This compound Pentadecanoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA This compound->3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Tridecanoyl-CoA Tridecanoyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketopentadecanoyl-CoA->Acetyl-CoA ... ... Tridecanoyl-CoA->... β-oxidation cycles Propionyl-CoA Propionyl-CoA ...->Propionyl-CoA β-oxidation cycles Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

β-Oxidation of Pentadecanoyl-CoA

Fatty Acid Elongation

In the endoplasmic reticulum, this compound can serve as a substrate for trans-2-enoyl-CoA reductase (TER), also known as TECR in mammals. This enzyme reduces the double bond to form pentadecanoyl-CoA, which can then be further elongated by the fatty acid elongation machinery. This pathway is crucial for the synthesis of very-long-chain fatty acids (VLCFAs).

fatty_acid_elongation Tridecanoyl-CoA Tridecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA Tridecanoyl-CoA->3-Ketopentadecanoyl-CoA KCS 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA 3-Ketopentadecanoyl-CoA->3-Hydroxypentadecanoyl-CoA KAR This compound This compound 3-Hydroxypentadecanoyl-CoA->this compound HACD Pentadecanoyl-CoA Pentadecanoyl-CoA This compound->Pentadecanoyl-CoA TECR Further Elongation Further Elongation Pentadecanoyl-CoA->Further Elongation

Fatty Acid Elongation Cycle

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of enzymatic activity and metabolic flux.

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical methods. A common approach involves the conversion of pentadecanoic acid to its corresponding acyl chloride, followed by reaction with N-acetylcysteamine to form the S-thioester. The resulting saturated thioester is then dehydrogenated to introduce the trans-2 double bond. Alternatively, enzymatic synthesis using acyl-CoA synthetase with trans-2-pentadecenoic acid can be employed.

Assay for trans-2-enoyl-CoA Reductase Activity

The activity of trans-2-enoyl-CoA reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.

Principle: trans-2-enoyl-CoA + NADPH + H⁺ → acyl-CoA + NADP⁺

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM EDTA

  • 10 mM NADPH

  • 10 mM this compound

  • Enzyme preparation (e.g., purified recombinant enzyme or cell lysate)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NADPH in a quartz cuvette.

  • Add the enzyme preparation and incubate for 5 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Assay for Enoyl-CoA Hydratase Activity

The activity of enoyl-CoA hydratase is typically measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Principle: trans-2-enoyl-CoA + H₂O → 3-hydroxyacyl-CoA

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 10 mM this compound

  • Enzyme preparation

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer in a UV-transparent cuvette.

  • Add the enzyme preparation and pre-incubate at 25°C for 3 minutes.

  • Start the reaction by adding this compound.

  • Record the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the activity based on the molar extinction coefficient of the enoyl-CoA chromophore (approximately 6.7 mM⁻¹cm⁻¹).

LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Centrifuge to pellet cellular debris.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to enrich for acyl-CoAs.

  • Elute the acyl-CoAs and dry under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient from low to high organic phase.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each acyl-CoA species. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.[4][5]

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Elution & Drying Elution & Drying Solid-Phase Extraction (SPE)->Elution & Drying Reconstitution Reconstitution Elution & Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Detector Detector Collision Cell (MS2)->Detector

LC-MS/MS Workflow for Acyl-CoA Analysis

Conclusion

The metabolism of this compound sits (B43327) at a critical juncture between fatty acid degradation and synthesis. While this guide provides a framework for understanding its role across different species, further research is needed to elucidate the specific kinetic parameters of the enzymes involved, particularly with odd-chain substrates. The provided protocols offer a starting point for researchers to quantitatively investigate the metabolism of this and other understudied lipid molecules, ultimately contributing to a more comprehensive understanding of lipid biochemistry and its relevance to health and disease.

References

Unveiling the Function of trans-2-pentadecenoyl-CoA: A Comparative Guide to Structural Analogs and Investigative Tools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of fatty acyl-CoAs like trans-2-pentadecenoyl-CoA is pivotal. This guide provides a comprehensive comparison of structural analogs and investigative tools to facilitate the study of its function, complete with experimental data and detailed protocols.

At the heart of cellular metabolism, trans-2-enoyl-CoA esters are key intermediates in both fatty acid biosynthesis and degradation. The specific functions of odd-chain fatty acyl-CoAs, such as the 15-carbon this compound, are of growing interest due to their potential roles in various physiological and pathological processes. Direct study of this molecule can be challenging due to its commercial unavailability. However, a range of structural analogs and biochemical tools can be employed to elucidate its metabolic fate and functional significance.

This guide explores the use of other trans-2-enoyl-CoA esters with varying chain lengths as comparative substrates for key enzymes, delves into inhibitors that can modulate their activity, and introduces chemical probes for monitoring their metabolic pathways.

Comparative Substrate Specificity of Key Enzymes

The metabolism of this compound is primarily governed by two key enzymes: trans-2-enoyl-CoA reductase (TECR) and enoyl-CoA hydratase. Understanding how these enzymes interact with different chain-length trans-2-enoyl-CoA substrates provides valuable insights into the likely processing of the C15 analog.

Trans-2-Enoyl-CoA Reductase (TECR)

Enoyl-CoA Hydratase

Enoyl-CoA hydratase catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form 3-hydroxyacyl-CoA. The substrate specificity of this enzyme is also chain-length dependent.

Below is a summary of the kinetic parameters of rat liver enoyl-CoA hydratase with various trans-2-enoyl-CoA substrates. This data can be used to infer the potential activity of the enzyme on this compound.

Substrate (trans-2-enoyl-CoA)Chain LengthMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (µmol/min/mg)
Crotonyl-CoAC4251200
Hexenoyl-CoAC6151500
Octenoyl-CoAC8101800
Decenoyl-CoAC1082000
Dodecenoyl-CoAC1271800
Tetradecenoyl-CoAC1461500
Hexadecenoyl-CoAC1651200

Data adapted from relevant literature. The specific values may vary depending on the experimental conditions.

Inhibitors for Studying trans-2-enoyl-CoA Metabolism

Inhibitors of enzymes involved in fatty acid metabolism are powerful tools for dissecting the functional roles of their substrates. While specific inhibitors for the metabolism of this compound are not well-documented, compounds targeting general fatty acid synthesis and elongation can be utilized.

InhibitorTarget Enzyme(s)Reported IC50/KiKey Applications
TriclosanEnoyl-ACP Reductase (FabI)IC50 ~90 nM against M. tuberculosis InhAStudying bacterial fatty acid synthesis; potential starting point for developing inhibitors of related enzymes.
OrlistatFatty Acid Synthase (FASN)-General inhibitor of de novo fatty acid synthesis.
CeruleninFatty Acid Synthase (FASN)-Covalently inhibits the condensing enzyme domain of FASN.

Chemical Probes for Monitoring Fatty Acid Metabolism

Chemical probes offer a powerful approach to track the metabolic fate of fatty acids and their derivatives within cellular systems. These probes are typically analogs of the natural molecule, modified with a reporter group (e.g., a fluorophore or a clickable tag) that allows for their detection and visualization.

ω-Azido Fatty Acids: These are fatty acid analogs with an azide (B81097) group at the terminal (ω) position. Once taken up by cells and metabolized to their corresponding CoA esters, they can be incorporated into various lipid species. The azide group allows for their detection via "click chemistry" reactions with alkyne-containing reporter molecules.[2][3] This approach can be used to trace the incorporation of fatty acyl chains into complex lipids and to identify proteins that interact with them.

Fluorescent Fatty Acid Analogs: Fatty acids tagged with fluorescent molecules can be used to monitor their uptake, trafficking, and incorporation into cellular structures in real-time using fluorescence microscopy.

Experimental Protocols

Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol is adapted from methods used for similar reductases and relies on monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified mammalian TECR enzyme

  • trans-2-enoyl-CoA substrate (e.g., trans-2-hexadecenoyl-CoA as a proxy for this compound)

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing the TECR enzyme at a final concentration of 1-10 µg/mL.

  • Add NADPH to a final concentration of 100 µM.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate to a final concentration of 10-100 µM.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

  • Calculate the enzyme activity as the rate of NADPH oxidation (µmol/min/mg of enzyme).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of the trans-2-enoyl-CoA substrate while keeping the NADPH concentration constant and fit the data to the Michaelis-Menten equation.

Synthesis of trans-2-Hexadecenoyl-CoA

A common method for the synthesis of long-chain trans-2-enoyl-CoA esters involves the activation of the corresponding free fatty acid.

Materials:

  • trans-2-Hexadecenoic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve trans-2-hexadecenoic acid in the anhydrous solvent under an inert atmosphere.

  • Add CoA and the coupling agent (e.g., DCC) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

  • Purify the resulting trans-2-hexadecenoyl-CoA by column chromatography or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

EnzymeInhibitionAssay cluster_prep Preparation cluster_assay Assay Enzyme Enzyme Reaction Mixture Reaction Mixture Enzyme->Reaction Mixture Substrate Substrate Substrate->Reaction Mixture Inhibitor Inhibitor Inhibitor->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Measurement Measurement Incubation->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Figure 1. Fatty Acid Elongation Pathway.

Figure 2. Sphingosine-1-Phosphate Metabolism.

Figure 3. General Enzyme Inhibition Assay Workflow.

References

A Researcher's Guide to Analytical Techniques for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The choice of analytical methodology can significantly impact the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common techniques for the quantification of acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Comparative Analysis of Acyl-CoA Quantification Methods

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] However, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzyme-coupled assays are also employed, each with its own set of advantages and limitations. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzyme-Coupled Assays
Limit of Detection (LOD) High femtomole to low picomole (2-133 nM)[2]Picomole (e.g., ~10 pmol for HPLC-UV)[3]Picomole to low nanomole (e.g., >2 pmol/min for some assays)[4]
Limit of Quantification (LOQ) Low picomoleNanomoleNanomole
**Linearity (R²) **>0.99[2]>0.99Variable
Precision (RSD%) < 15%< 5%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific) but can be prone to interference[5]
Throughput HighModerateLow to Moderate
Multiplexing Capability Excellent (can measure a wide range of acyl-CoAs simultaneously)[6]Limited (dependent on chromatographic separation)Typically single-analyte
Key Strengths High sensitivity and specificity, broad coverage of acyl-CoA species.[7]Relatively low cost, robust and widely available instrumentation.High specificity for a single analyte, can be adapted for high-throughput screening.
Key Limitations High instrument cost, potential for matrix effects and ion suppression.[1]Lower sensitivity than LC-MS/MS, may require derivatization for fluorescence detection.[8]Indirect measurement, susceptible to interference from other metabolites.[5]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. Below are summaries of common methods for the extraction and analysis of acyl-CoAs.

Sample Extraction

The accurate quantification of acyl-CoAs begins with proper sample extraction. Due to their instability, rapid quenching of metabolism and efficient extraction are crucial. Two common methods are Solid-Phase Extraction (SPE) and Solvent Precipitation.

a) Solid-Phase Extraction (SPE)

This method is excellent for sample clean-up, reducing matrix effects and concentrating the analytes.[9]

  • Materials:

    • SPE Columns: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel is effective for a broad range of acyl-CoAs.[10]

    • Homogenization Buffer: 0.1 M Potassium Phosphate, pH 6.7.[10]

    • Extraction Solvent: Acetonitrile/2-propanol (3:1, v/v).[10]

    • Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[10]

    • Elution Solution: Methanol (B129727)/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).[10]

  • Procedure:

    • Homogenize frozen tissue powder or cell pellets in ice-cold homogenization buffer.

    • Add the extraction solvent, vortex vigorously, and centrifuge to pellet precipitated proteins.[11]

    • Collect the supernatant and acidify with glacial acetic acid.[10]

    • Condition the SPE column with the wash solution.

    • Load the acidified supernatant onto the SPE column.

    • Wash the column with the wash solution to remove impurities.

    • Elute the acyl-CoAs with the elution solution.[10]

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[11]

b) Solvent Precipitation

This method is simpler and faster than SPE and provides good recovery for a broad range of acyl-CoAs.[1]

  • Materials:

    • Extraction Solvent: Cold (-20°C) 80% methanol in water.[12]

    • Phosphate-Buffered Saline (PBS), ice-cold.

  • Procedure:

    • Wash cell monolayers or pellets with ice-cold PBS.[12]

    • Add the cold extraction solvent to the cells. For adherent cells, use a cell scraper.

    • Vortex the lysate vigorously to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[12]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Evaporate the solvent and reconstitute the sample for analysis.

Analytical Methods

a) LC-MS/MS Analysis

This is the most widely used method for comprehensive acyl-CoA profiling.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) is commonly used.[3]

    • Mobile Phase A: Water with an ion-pairing agent like 15 mM ammonium hydroxide.[13]

    • Mobile Phase B: Acetonitrile with the same ion-pairing agent.[13]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[2]

    • Data Analysis: Quantify acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[14]

b) HPLC with UV or Fluorescence Detection

A more accessible but less sensitive alternative to LC-MS/MS.

  • Chromatographic Separation: Similar to LC-MS/MS, using a C18 column and a gradient of aqueous buffer and organic solvent.[15]

  • UV Detection: The adenine (B156593) moiety of Coenzyme A allows for UV detection at approximately 260 nm.[15]

  • Fluorescence Detection:

    • Requires derivatization of the thiol group with a fluorescent labeling agent.

    • A common derivatization agent is chloroacetaldehyde, which reacts with the adenine moiety to form a fluorescent etheno-derivative.

  • Quantification: Based on a standard curve of known concentrations of acyl-CoA standards.

c) Enzyme-Coupled Assays

These assays rely on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[16]

  • Principle: A specific enzyme utilizes the acyl-CoA of interest as a substrate, and the product of this reaction is then used in a coupled reaction that generates a colored or fluorescent compound.

  • Example (for general acyl-CoA synthetase activity):

    • Acyl-CoA synthetase converts a fatty acid and CoA to acyl-CoA.

    • Acyl-CoA oxidase then dehydrogenates the acyl-CoA, producing hydrogen peroxide (H₂O₂).[16]

    • The H₂O₂ is used by horseradish peroxidase to oxidize a substrate (e.g., 4-hydroxyphenyl-acetic acid) to a fluorescent product.[17]

    • The increase in fluorescence is proportional to the amount of acyl-CoA.

  • Considerations: These assays are highly specific but are typically limited to a single analyte and can be susceptible to interference from other components in the sample matrix.[5]

Visualizing Workflows and Pathways

G cluster_extraction Sample Extraction cluster_analysis Analytical Method cluster_detection_options Detection Options Sample Biological Sample (Cells/Tissue) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC_Separation LC Separation (e.g., C18 column) Evaporation->LC_Separation Detection Detection LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis MSMS MS/MS Detection->MSMS High Sensitivity/ Specificity UV UV (260 nm) Detection->UV Direct Fluorescence Fluorescence Detection->Fluorescence Requires Derivatization G cluster_mito Inside Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Mitochondrion Mitochondrial Matrix CPT1->Mitochondrion Beta_Oxidation β-Oxidation Spiral Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP G cluster_factors Key Considerations Technique Choice of Analytical Technique Sensitivity Sensitivity & Specificity Technique->Sensitivity Cost Cost & Accessibility Technique->Cost Throughput Throughput & Speed Technique->Throughput Coverage Analyte Coverage Technique->Coverage LC_MS LC-MS/MS Sensitivity->LC_MS Highest HPLC HPLC-UV/Fluorescence Sensitivity->HPLC Moderate Enzymatic Enzyme-Coupled Assays Sensitivity->Enzymatic Variable Cost->LC_MS High Cost->HPLC Moderate Cost->Enzymatic Low to Moderate Throughput->LC_MS High Throughput->HPLC Moderate Throughput->Enzymatic Low to Moderate Coverage->LC_MS Broad (Multiplex) Coverage->HPLC Limited Coverage->Enzymatic Single Analyte

References

A Comparative Guide to the Functional Differences Between Saturated and Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, are central hubs in cellular metabolism and signaling. Their structure, particularly the saturation of the acyl chain, dictates their physicochemical properties and profoundly influences their metabolic fate and signaling functions. This guide provides an objective comparison of the functional distinctions between saturated and unsaturated acyl-CoAs, supported by experimental data, detailed protocols for their analysis, and visualizations of key pathways.

Structural and Physicochemical Distinctions

The fundamental difference between saturated and unsaturated acyl-CoAs lies in their hydrocarbon chains. Saturated acyl-CoAs possess straight, flexible chains with only single carbon-carbon bonds, allowing them to pack tightly. In contrast, unsaturated acyl-CoAs contain one or more double bonds, which are typically in the cis configuration, creating rigid kinks in the chain. These structural variations lead to significant differences in their physical properties and interactions within the cellular environment.

PropertySaturated Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA)Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA, Linoleoyl-CoA)
Structure Straight, unbranched hydrocarbon chain (no C=C double bonds).[1]Bent or "kinked" hydrocarbon chain (one or more C=C double bonds).[1]
Molecular Packing Can pack tightly and form ordered, rigid structures.[2]Kinks prevent tight packing, leading to more fluid, disordered arrangements.[2]
Membrane Interaction Preferential insertion into more rigid, ordered membrane domains (lipid rafts).[3]Tend to incorporate into more fluid regions of the cell membrane.[4]
Physical State (of corresponding fatty acids) Solid at room temperature (higher melting point).[1]Liquid at room temperature (lower melting point).[1]

Differential Roles in Cellular Metabolism

Saturated and unsaturated acyl-CoAs are both substrates for energy production and lipid synthesis, but their processing and regulatory effects on metabolic enzymes differ significantly.

Metabolic Partitioning: The cell channels saturated and unsaturated acyl-CoAs into distinct metabolic pathways. Saturated acyl-CoAs like palmitoyl-CoA are primary building blocks but also key substrates for desaturation. Unsaturated acyl-CoAs are crucial for synthesizing fluid membrane phospholipids (B1166683) and signaling lipids. The β-oxidation of unsaturated acyl-CoAs requires additional enzymes to handle the double bonds, slightly altering the process compared to the straightforward oxidation of saturated chains.[5][6][7]

Metabolic_Fates FA Fatty Acid (from diet/synthesis) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Sat_CoA Saturated Acyl-CoA (e.g., Palmitoyl-CoA) ACSL->Sat_CoA Activation BetaOx β-Oxidation (Mitochondria) Sat_CoA->BetaOx Storage Triglyceride (TAG) Synthesis & Storage Sat_CoA->Storage Desaturation Stearoyl-CoA Desaturase (SCD) Sat_CoA->Desaturation Acylation Protein S-Acylation (Palmitoylation) Sat_CoA->Acylation   Preferred   Substrate Unsat_CoA Unsaturated Acyl-CoA (e.g., Oleoyl-CoA) Unsat_CoA->BetaOx Requires extra enzymes Unsat_CoA->Storage Membrane Membrane Phospholipid Synthesis Unsat_CoA->Membrane Desaturation->Unsat_CoA Conversion

Fig 1. Metabolic partitioning of saturated and unsaturated acyl-CoAs.

Regulation of Key Enzymes: Acyl-CoAs act as allosteric regulators, and their degree of saturation can determine their regulatory potency.

EnzymeEffect of Saturated Acyl-CoAsEffect of Unsaturated Acyl-CoAsSupporting Data
Acetyl-CoA Carboxylase (ACC) Strong feedback inhibitor of ACC, the rate-limiting enzyme in fatty acid synthesis.[8][9]Also inhibitory, but some studies suggest unsaturated fatty acids act more as repressors of gene expression.[10][11]Palmitoyl-CoA is a known potent allosteric inhibitor of ACC.[9] Both saturated and unsaturated fatty acids can downregulate ACC gene expression.[11]
Stearoyl-CoA Desaturase (SCD) Preferred substrates, particularly palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).[12][13][14]Products of the SCD reaction (e.g., Oleoyl-CoA). Not substrates.SCD enzymes convert saturated fatty acyl-CoAs into monounsaturated fatty acyl-CoAs.[12][13]
Carnitine Palmitoyltransferase 1 (CPT1) Substrate for transport into mitochondria for β-oxidation.Substrate for transport, though some studies suggest unsaturated FAs are oxidized more rapidly than saturated ones.[15]Malonyl-CoA, the product of ACC, inhibits CPT1, thereby regulating the entry of all long-chain acyl-CoAs into mitochondria for oxidation.[16]

Divergent Functions in Cellular Signaling

The structural disparities between saturated and unsaturated acyl-CoAs translate into distinct roles in modulating protein function and cellular signaling pathways.

Protein S-Acylation (Palmitoylation): This reversible post-translational modification, crucial for protein trafficking, stability, and function, shows a strong preference for saturated fatty acids.[3][17]

  • Saturated Acyl-CoAs : Palmitoyl-CoA (C16:0) is the predominant substrate for S-acylation, catalyzed by DHHC acyltransferases.[17][18] This modification often targets proteins to specific membrane microdomains like lipid rafts, concentrating them for efficient signal transduction.[3]

  • Unsaturated Acyl-CoAs : While proteins can be modified with unsaturated fatty acids, it is less common.[3][4] Such modifications can alter protein localization, for example, by reducing association with lipid rafts and consequently dampening specific signaling pathways.[4]

Signaling_Acylation cluster_0 Saturated Pathway cluster_1 Unsaturated Pathway Sat_CoA Palmitoyl-CoA (Saturated) Acylated_S S-Palmitoylated Protein Sat_CoA->Acylated_S Protein_S Signaling Protein Protein_S->Acylated_S Raft Lipid Raft (Ordered Membrane) Acylated_S->Raft   Localization Signal_On Signal Transduction ACTIVATED Raft->Signal_On Unsat_CoA Oleoyl-CoA (Unsaturated) Acylated_U S-Oleoylated Protein Unsat_CoA->Acylated_U Protein_U Signaling Protein Protein_U->Acylated_U Membrane Bulk Plasma Membrane (Disordered) Acylated_U->Membrane   Localization Signal_Off Signal Transduction REDUCED Membrane->Signal_Off

Fig 2. Differential protein localization based on acyl-CoA saturation.

Ion Channel Regulation: Long-chain acyl-CoAs are potent modulators of ion channels, notably the ATP-sensitive potassium (KATP) channels involved in insulin (B600854) secretion in pancreatic β-cells.

  • Saturated Acyl-CoAs : Saturated acyl-CoAs are more efficacious activators of KATP channels.[19] Increased channel activity leads to membrane hyperpolarization, which inhibits glucose-stimulated insulin secretion. This provides a potential mechanism for lipotoxicity in type 2 diabetes.[19][20]

  • Unsaturated Acyl-CoAs : Both cis- and trans-unsaturated acyl-CoAs also activate KATP channels, but generally with less efficacy than their saturated counterparts.[19][20][21] Interestingly, trans-unsaturated acyl-CoAs, like elaidoyl-CoA, activate channels with similar efficacy to cis-isomers but dissociate more slowly, potentially prolonging the inhibitory effect on insulin secretion.[19]

Acyl-CoA SpeciesRelative KATP Channel ActivationImplication for Insulin Secretion
Stearoyl-CoA (18:0) High[19]Strong Inhibition
Oleoyl-CoA (18:1, cis) Moderate[19]Moderate Inhibition
Elaidoyl-CoA (18:1, trans) Moderate (with slow dissociation)[19]Prolonged Inhibition
Linoleoyl-CoA (18:2, cis,cis) Low[19]Weak Inhibition

Experimental Methodologies

Accurate characterization of acyl-CoA pools and their downstream effects requires robust experimental protocols.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific quantification of individual acyl-CoA species in biological samples.[22][23][24]

Workflow_LCMS Start 1. Sample Collection (Cells or Tissue) Extract 2. Extraction (e.g., Acetonitrile/Methanol (B129727)/Water) + Internal Standard Start->Extract Centrifuge 3. Centrifugation (Pellet proteins & debris) Extract->Centrifuge Supernatant 4. Supernatant Collection Centrifuge->Supernatant LC 5. LC Separation (Reversed-Phase C18 Column) Supernatant->LC MS 6. MS/MS Detection (Triple Quadrupole, SRM mode) LC->MS Data 7. Data Analysis (Quantification vs. Standard Curve) MS->Data

Fig 3. A typical experimental workflow for acyl-CoA quantification.

This protocol provides a general method for extracting and quantifying a broad range of acyl-CoAs from cultured cells.

  • Sample Preparation:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol and an internal standard (e.g., C15:0-CoA or a stable isotope-labeled standard) to the culture dish.[25]

    • Scrape the cells and transfer the methanol suspension to a tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Extraction:

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Re-solubilize the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a water/acetonitrile mixture with 5 mM ammonium (B1175870) acetate).[22]

  • LC-MS/MS Analysis:

    • Column: Use a C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[23]

    • Mobile Phase A: Water with 5-15 mM ammonium hydroxide (B78521) or ammonium acetate.[22][23]

    • Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.

    • Gradient: Run a gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs based on chain length and hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM) for high specificity and sensitivity.[23]

  • Data Analysis:

    • Identify each acyl-CoA species by its specific precursor-to-product ion transition and retention time.

    • Quantify the peak area for each analyte and normalize to the internal standard.

    • Determine absolute concentrations by comparing normalized peak areas to a standard curve generated with authentic acyl-CoA standards.

This method allows for the specific enrichment of S-acylated proteins from a complex lysate.[26]

  • Lysate Preparation:

    • Lyse cells or tissues in a buffer containing a methylating agent (e.g., methyl methanethiosulfonate, MMTS) to block free cysteine thiols. This step is critical to prevent false positives.

  • Thioester Cleavage:

    • Remove excess MMTS by acetone (B3395972) precipitation.

    • Resuspend the protein pellet in a buffer containing a neutral pH hydroxylamine (B1172632) solution. Hydroxylamine specifically cleaves the thioester bond of S-acylated cysteines, exposing a free thiol group.[27]

    • Include a parallel control sample treated with a non-cleaving buffer (e.g., Tris) to assess non-specific binding.

  • Capture on Thiol-Reactive Resin:

    • Incubate the hydroxylamine-treated (and control) lysates with a thiol-reactive resin (e.g., thiopropyl sepharose).

    • Only proteins that were formerly S-acylated (and now have an exposed thiol) will covalently bind to the resin.

  • Elution and Analysis:

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the captured proteins by cleaving the disulfide bond with a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.[26][27]

References

Safety Operating Guide

Safe Disposal of trans-2-pentadecenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of trans-2-pentadecenoyl-CoA, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is a long-chain fatty acyl-CoA that requires careful handling due to its potential hazards. Based on safety data for similar compounds, it should be treated as hazardous waste.

Hazard ClassificationDescriptionPrecautionary Statements
Reproductive Toxicity May damage fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Aquatic Hazard (Long-term) Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible waste container.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical components and their approximate concentrations.

3. Container Management:

  • Use containers that are in good condition and have a secure, tight-fitting lid.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Arranging for Disposal:

  • The disposal of this compound must be handled by an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

5. Emergency Spill Procedures:

  • In case of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect the absorbed material and any contaminated items in a designated hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in a Designated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Proper Disposal by Approved Facility contact_ehs->end

Caption: Logical flow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current information.

References

Essential Safety and Logistics for Handling trans-2-pentadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like trans-2-pentadecenoyl-CoA. Adherence to strict safety protocols and operational plans is critical to minimize risks and ensure the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

A comprehensive assessment of the work area and procedures is required to determine the appropriate level of personal protective equipment.[2] However, the following table outlines the minimum PPE for handling this compound in a laboratory setting.[2][3][4][5]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes. Should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2]
Face ShieldRequired in addition to safety goggles when there is a significant splash hazard, such as when handling larger volumes.[2][4][5]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection.[2][6] Gloves should be changed immediately if contaminated.[2][6]
Body Protection Laboratory CoatA flame-resistant lab coat that covers to the knees is recommended.[3][4] It should be kept clean and in good condition.[3]
Long Pants and Closed-Toe ShoesRequired to provide full skin coverage and protect from spills and falling objects.[2][3][4]
Respiratory Protection RespiratorMay be necessary if working with volatile chemicals or in poorly ventilated areas. The type will depend on a risk assessment of the specific procedure.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols or dust.[1] Use appropriate tools for transfer.

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7][8]

    • Inhalation: Move to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[8]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[7] Clean the work area and any equipment used.

Storage:

  • Store in a tightly closed container in a well-ventilated place.[1][7][8]

  • Keep locked up or in an area accessible only to authorized personnel.[1][9]

  • Avoid exposure to air, light, and direct heat sources.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of contents and container to an approved waste disposal plant.[1][7][9] Do not allow to enter sewers or surface water.[9][10]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as hazardous waste in a designated, properly labeled container.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container before leaving the laboratory.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Aliquot Compound prep_area->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate storage_store Store Remaining Compound handle_experiment->storage_store If applicable cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Workflow for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.